Ethyl 3-methylisothiazole-4-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-methyl-1,2-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-3-10-7(9)6-4-11-8-5(6)2/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUYUZCELBUBSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSN=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40494888 | |
| Record name | Ethyl 3-methyl-1,2-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40494888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15901-51-6 | |
| Record name | Ethyl 3-methyl-4-isothiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15901-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-methyl-1,2-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40494888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-methylisothiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 3-methylisothiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, detailed synthetic protocol in publicly accessible literature, this guide outlines a plausible and established synthetic strategy based on the Gewald reaction, a well-known method for the synthesis of substituted thiophenes and related sulfur-containing heterocycles, which can be adapted for isothiazole synthesis. The guide also details the necessary characterization techniques and expected data for the verification of the synthesized compound.
Introduction
This compound is a substituted isothiazole, a five-membered aromatic heterocycle containing a nitrogen and a sulfur atom in adjacent positions. The isothiazole ring is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and antifungal properties. This compound serves as a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research. This guide aims to provide a practical framework for the synthesis and characterization of this target molecule.
Synthetic Pathway
A logical and efficient route for the synthesis of this compound is through a modification of the Gewald reaction. This pathway involves the condensation of a β-ketoester with a source of sulfur and ammonia.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol
This protocol is a proposed method based on established chemical principles for the synthesis of substituted isothiazoles.
Materials:
-
Ethyl acetoacetate
-
Elemental sulfur
-
Morpholine
-
Ethanol
-
Iodine
-
Sodium thiosulfate
-
Diethyl ether
-
Magnesium sulfate
-
Sodium bicarbonate
Procedure:
-
Formation of the Enamine Intermediate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) and elemental sulfur (1.1 equivalents) in absolute ethanol.
-
To this solution, add morpholine (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Oxidative Cyclization: After the formation of the intermediate is complete, cool the reaction mixture to room temperature.
-
Add a solution of iodine (1.2 equivalents) in ethanol dropwise to the reaction mixture. An exothermic reaction may be observed.
-
Stir the mixture at room temperature for an additional 1-2 hours until the reaction is complete (as indicated by TLC).
-
Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Characterization
The structure and purity of the synthesized this compound must be confirmed through various analytical techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C₇H₉NO₂S |
| Molecular Weight | 171.22 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| CAS Number | 15901-51-6 |
Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound.
| Technique | Expected Data |
| ¹H NMR (Proton NMR) | * δ (ppm) ~1.3-1.4 (t, 3H): Triplet corresponding to the methyl protons of the ethyl ester group. * δ (ppm) ~2.5-2.6 (s, 3H): Singlet corresponding to the methyl protons at the C3 position of the isothiazole ring. * δ (ppm) ~4.2-4.4 (q, 2H): Quartet corresponding to the methylene protons of the ethyl ester group. * δ (ppm) ~8.5-8.7 (s, 1H): Singlet corresponding to the proton at the C5 position of the isothiazole ring. |
| ¹³C NMR (Carbon NMR) | * δ (ppm) ~14: Carbon of the ethyl ester's methyl group. * δ (ppm) ~20: Carbon of the methyl group at C3. * δ (ppm) ~61: Carbon of the ethyl ester's methylene group. * δ (ppm) ~115-120: Quaternary carbon at C4. * δ (ppm) ~150-155: Carbon at C5. * δ (ppm) ~160-165: Quaternary carbon at C3. * δ (ppm) ~165-170: Carbonyl carbon of the ester. |
| IR (Infrared) Spectroscopy | * ~2900-3000 cm⁻¹: C-H stretching vibrations. * ~1700-1720 cm⁻¹: Strong C=O stretching vibration of the ester. * ~1500-1600 cm⁻¹: C=N and C=C stretching vibrations of the isothiazole ring. * ~1200-1300 cm⁻¹: C-O stretching of the ester. |
| MS (Mass Spectrometry) | * m/z: 171.03 (M⁺), corresponding to the molecular ion. Fragmentation patterns would show losses of the ethoxy group (-45) and the carbonyl group (-28). |
Logical Relationships in Characterization
The interpretation of spectroscopic data follows a logical workflow to confirm the structure of the synthesized molecule.
Caption: Workflow for the structural confirmation of the synthesized compound.
Conclusion
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-methylisothiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-methylisothiazole-4-carboxylate is a heterocyclic compound featuring an isothiazole core. Such five-membered aromatic heterocycles containing nitrogen and sulfur are significant building blocks in organic synthesis and medicinal chemistry.[1][2] The isothiazole scaffold is found in various biologically active compounds, including antifungal, antiviral, and anti-inflammatory agents.[1][2] This document provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a representative synthetic workflow. This compound serves as a key intermediate in the synthesis of more complex molecules for research in pharmaceuticals and agrochemicals.[3]
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉NO₂S | [3][4] |
| Molecular Weight | 171.22 g/mol | [3][4] |
| CAS Number | 15901-51-6 | [3][4][5] |
| Physical Form | Solid | - |
| Purity | ≥95% | [3][5] |
| Storage Temperature | 2-8°C | [3] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Aqueous Solubility | Data not available | - |
| pKa | Data not available | - |
| LogP | Data not available | - |
Experimental Protocols
While specific experimental data for the target compound is limited, this section details the standard methodologies used to determine the key physicochemical properties of organic compounds.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of a solid compound's purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube, sealed at one end, to a height of 1-2 cm.[6]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated metal block device (e.g., a Mel-Temp apparatus).[6]
-
Heating: The apparatus is heated slowly and steadily, at a rate of approximately 2°C per minute when approaching the expected melting point.
-
Observation: The temperature at which the substance first begins to liquefy (T1) and the temperature at which it becomes completely liquid (T2) are recorded.[6] The melting range is reported as T1-T2. For a preliminary determination, a faster heating rate can be used to find an approximate range.[7]
Boiling Point Determination (Capillary Method)
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. It is a key physical property for characterizing and purifying liquids.
Methodology:
-
Sample Preparation: A few milliliters of the organic liquid are placed in a fusion tube. A small capillary tube, sealed at one end, is inverted and placed inside the fusion tube.[8][9]
-
Apparatus Setup: The fusion tube is attached to a thermometer and heated uniformly in a heating bath (e.g., Thiele tube or aluminum block).[8][9] The thermometer bulb and the fusion tube should be at the same level.[8]
-
Heating: The bath is heated gently. As the temperature rises, air trapped in the capillary tube will slowly escape.[10]
-
Observation: The temperature is recorded when a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary. This indicates the liquid's vapor pressure has exceeded the atmospheric pressure.[10] The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the precise boiling point.
Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[11]
Methodology:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer) in a sealed flask or vial. This ensures that a saturated solution is formed.[11][12]
-
Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[12]
-
Phase Separation: After equilibration, the suspension is allowed to settle. The solid and liquid phases are then separated by centrifugation or filtration to obtain a clear, saturated solution.[13]
-
Quantification: The concentration of the compound in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), by comparing the result to a calibration curve.[12][14]
pKa Determination (Potentiometric Titration)
The pKa, or acid dissociation constant, is a measure of a compound's acidity or basicity. Potentiometric titration is a highly accurate method for its determination.[15]
Methodology:
-
Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (often water or a co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM).[16] The ionic strength of the solution is kept constant using an inert salt like KCl.[16]
-
Titration Setup: The solution is placed in a vessel equipped with a calibrated pH electrode and a magnetic stirrer. The solution is purged with nitrogen to remove dissolved CO₂.[16]
-
Titration: A standardized solution of a strong acid (e.g., HCl) or strong base (e.g., NaOH) is added to the sample solution in small, precise increments using a burette.[16]
-
Data Analysis: The pH of the solution is recorded after each addition of titrant. The pKa is determined from the resulting titration curve, typically corresponding to the pH at the half-equivalence point.[15][17]
LogP Determination (RP-HPLC Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a rapid and reliable method for estimating LogP.[18][19]
Methodology:
-
Column and Mobile Phase: A reversed-phase column (e.g., C18) is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).[19]
-
Calibration: A series of standard compounds with known LogP values are injected into the HPLC system to create a calibration curve that correlates retention time (tᵣ) with LogP.[19][20]
-
Sample Analysis: A solution of the test compound is injected into the HPLC system under the same conditions as the standards.
-
Calculation: The retention time of the test compound is measured. Its LogP value is then calculated by interpolating from the linear regression of the calibration curve.[18]
Synthetic Workflow Visualization
Isothiazole derivatives can be synthesized through various routes. One common approach involves the cyclization of a precursor containing the requisite nitrogen, sulfur, and carbon atoms. The following diagram illustrates a generalized, plausible one-pot synthesis of a 3,5-disubstituted isothiazole derivative from a β-ketodithioester and ammonium acetate, which proceeds via C=O/C=S bond functionalization followed by an aerial oxidation cascade.[21]
Caption: One-Pot Synthesis of Isothiazole Derivatives.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]
- 3. This compound [myskinrecipes.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 2abiotech.net [2abiotech.net]
- 6. byjus.com [byjus.com]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. Video: Boiling Points - Procedure [jove.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 19. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Isothiazole synthesis [organic-chemistry.org]
A Technical Guide to the Spectroscopic Characterization of Ethyl 3-methylisothiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-methylisothiazole-4-carboxylate (CAS No. 15901-51-6) is a heterocyclic compound with potential applications in organic synthesis, serving as an intermediate in the creation of various pharmaceuticals and agrochemicals. Its isothiazole core is a key structural motif in compounds exhibiting biological activity. A thorough understanding of its spectroscopic properties is essential for its identification, purity assessment, and structural elucidation in research and development settings. This guide provides an in-depth overview of the expected spectroscopic data (NMR, IR, MS) for this compound, along with detailed experimental protocols for acquiring such data.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR)
The proton NMR spectrum is expected to show distinct signals for the ethyl group protons, the methyl group protons, and the isothiazole ring proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 - 9.0 | Singlet | 1H | H-5 (isothiazole ring) |
| ~4.3 - 4.5 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~2.6 - 2.8 | Singlet | 3H | -CH₃ (isothiazole ring) |
| ~1.3 - 1.5 | Triplet | 3H | -O-CH₂-CH₃ |
¹³C NMR (Carbon NMR)
The carbon NMR spectrum will provide information on the different carbon environments within the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~160 - 165 | C =O (ester) |
| ~155 - 160 | C -3 (isothiazole ring) |
| ~145 - 150 | C -5 (isothiazole ring) |
| ~120 - 125 | C -4 (isothiazole ring) |
| ~60 - 65 | -O-CH₂ -CH₃ |
| ~15 - 20 | -CH₃ (isothiazole ring) |
| ~13 - 16 | -O-CH₂-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3150 | Medium | C-H stretch (aromatic/heterocyclic) |
| ~2900 - 3000 | Medium | C-H stretch (aliphatic) |
| ~1710 - 1730 | Strong | C=O stretch (ester) |
| ~1500 - 1600 | Medium-Strong | C=N and C=C stretching (isothiazole ring) |
| ~1200 - 1300 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| m/z (mass-to-charge ratio) | Predicted Fragment |
| 171 | [M]⁺ (Molecular ion) |
| 142 | [M - C₂H₅]⁺ |
| 126 | [M - OC₂H₅]⁺ |
| 98 | [M - COOC₂H₅]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-20 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1]
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]
-
The final sample height in the NMR tube should be approximately 4-5 cm.[1]
-
Cap the NMR tube securely.
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum. A standard acquisition includes a 90° pulse, a short acquisition time, and a relaxation delay of 1-5 seconds.
-
For the ¹³C NMR spectrum, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance signal-to-noise.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Use the pressure arm to press the sample firmly and evenly against the crystal.
Sample Preparation (KBr Pellet - for solids):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
Data Acquisition:
-
Place the prepared sample (ATR unit or KBr pellet holder) into the sample compartment of the IR spectrometer.
-
Acquire a background spectrum of the empty sample holder or clean ATR crystal.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over the range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Sample Preparation (Electron Ionization - EI):
-
Dissolve a small amount of the sample (typically <1 mg/mL) in a volatile organic solvent (e.g., methanol, dichloromethane).
-
For direct infusion, the solution is drawn into a syringe and infused at a slow, constant rate into the ion source.
-
For GC-MS, the solution is injected into the gas chromatograph, where the compound is separated from the solvent and other components before entering the mass spectrometer.
Data Acquisition:
-
The sample is introduced into the high-vacuum source of the mass spectrometer.
-
In EI mode, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[2]
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).[2]
-
The detector records the abundance of each ion, generating a mass spectrum.
Visualization
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
Technical Whitepaper: Ethyl 3-methylisothiazole-4-carboxylate and its Structural Analogs
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of the available scientific data regarding Ethyl 3-methylisothiazole-4-carboxylate. While a definitive single-crystal X-ray structure for this specific compound is not publicly available at the time of this writing, this paper compiles relevant information on its synthesis, chemical properties, and the established biological significance of the isothiazole scaffold. Furthermore, crystallographic data for a closely related analog, methyl 3-methyl-4-nitroisothiazole-5-carboxylate, is presented to offer insights into the potential solid-state conformation and packing of this class of compounds.
Introduction
Isothiazoles are a class of five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions. This structural motif is of significant interest in medicinal chemistry and materials science due to its diverse biological activities and unique electronic properties. This compound, in particular, serves as a valuable building block in the synthesis of more complex molecules, including potential therapeutic agents.[1] The isothiazole core is recognized for its role in the development of compounds with antimicrobial and antifungal properties.[1]
Despite a thorough search of scientific literature and crystallographic databases, the specific crystal structure of this compound has not been reported. This whitepaper aims to provide a valuable resource by summarizing the known information and presenting data on a structurally similar compound to facilitate further research and development.
Synthesis and Characterization
While a specific protocol for the synthesis of this compound was not found, general methods for the synthesis of substituted isothiazoles are well-documented. These approaches often involve the cyclization of a precursor molecule containing the requisite carbon, nitrogen, and sulfur backbone.
A plausible synthetic pathway could involve the reaction of a β-ketoester derivative with a source of sulfur and nitrogen, followed by cyclization and aromatization. The characterization of such a compound would typically involve standard analytical techniques.
Table 1: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), a singlet for the methyl group, and a singlet for the proton on the isothiazole ring. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, the methyl carbon, and the carbons of the isothiazole ring. |
| Mass Spec | A molecular ion peak corresponding to the molecular weight of C₇H₉NO₂S (171.22 g/mol ). |
| IR Spec | Characteristic absorption bands for the C=O stretch of the ester, C-N, C-S, and C=C bonds of the heterocyclic ring. |
The following diagram illustrates a generalized workflow for the synthesis and characterization of isothiazole derivatives.
Structural Insights from an Analog: Methyl 3-methyl-4-nitroisothiazole-5-carboxylate
To provide researchers with a relevant structural model, we present the crystallographic data for methyl 3-methyl-4-nitroisothiazole-5-carboxylate , a closely related compound whose crystal structure has been determined.[2] The presence of the nitro group and the difference in the ester alkyl group will influence the electronic properties and crystal packing; however, the core isothiazole ring geometry is expected to be comparable.
The molecular structure of methyl 3-methyl-4-nitroisothiazole-5-carboxylate was confirmed by single-crystal X-ray diffraction.[2]
Table 2: Crystallographic Data for Methyl 3-methyl-4-nitroisothiazole-5-carboxylate [2]
| Parameter | Value |
| Chemical Formula | C₆H₆N₂O₄S |
| Formula Weight | 218.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.983(2) |
| b (Å) | 13.987(3) |
| c (Å) | 8.169(2) |
| α (°) | 90 |
| β (°) | 114.99(3) |
| γ (°) | 90 |
| Volume (ų) | 826.5(4) |
| Z | 4 |
The following diagram depicts the molecular structure of this analog.
Experimental Protocol: Single-Crystal X-ray Diffraction of an Isothiazole Analog
The following provides a generalized experimental protocol for determining the crystal structure of a compound like methyl 3-methyl-4-nitroisothiazole-5-carboxylate, which would be applicable to this compound should suitable crystals be obtained.
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).
-
Data Collection: A suitable crystal is mounted on a goniometer head. X-ray intensity data are collected at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
-
Structure Solution and Refinement: The collected data are processed to yield a set of reflection intensities. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map or placed in calculated positions and refined using a riding model.
The logical flow of this process is illustrated below.
Biological Significance and Potential Applications
The isothiazole ring is a key pharmacophore in a number of biologically active compounds. Its presence can confer a range of therapeutic properties, including:
-
Antimicrobial and Antifungal Activity: The isothiazole nucleus is a component of several biocides and fungicides.
-
Enzyme Inhibition: Substituted isothiazoles have been investigated as inhibitors of various enzymes, which is a key strategy in drug development.
-
Agrochemicals: Isothiazole derivatives have found applications as herbicides and pesticides.
The development of novel isothiazole-containing molecules, such as this compound, is a promising avenue for the discovery of new therapeutic agents and agrochemicals.
Conclusion
While the definitive crystal structure of this compound remains to be elucidated, this whitepaper has provided a summary of the available information on its synthesis and the biological importance of the isothiazole core. The presentation of crystallographic data for the closely related methyl 3-methyl-4-nitroisothiazole-5-carboxylate offers a valuable structural reference for researchers in the field. The determination of the crystal structure of the title compound would be a valuable contribution to the chemical and pharmaceutical sciences, enabling a more detailed understanding of its solid-state properties and potential intermolecular interactions, which are crucial for rational drug design and materials engineering.
References
The Ascendant Therapeutic Potential of Substituted Isothiazole-4-Carboxylates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isothiazole nucleus, a five-membered heterocyclic ring containing nitrogen and sulfur, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have led to the development of numerous compounds with a wide array of therapeutic activities. Among these, substituted isothiazole-4-carboxylates and their derivatives represent a particularly promising class of molecules, demonstrating significant potential in oncology, infectious diseases, and the modulation of key enzymatic pathways. This technical guide provides an in-depth overview of the biological activities of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental workflows.
Anticancer Activity
Substituted isothiazole-4-carboxylates have been investigated for their potential as anticancer agents, with several derivatives showing potent inhibitory activity against various cancer cell lines.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected substituted isothiazole-4-carboxylate derivatives against various human cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50), which represents the concentration of the compound required to inhibit cell growth by 50%.
| Compound ID | Substitution Pattern | Cancer Cell Line | Activity (µM) | Reference |
| Compound 3g (NSC:788170) | 2-amino-4-methylthiazole-5-carboxylate derivative | EKVX (Non-Small Cell Lung Cancer) | GI50: 0.865 | [1] |
| MDA-MB-468 (Breast Cancer) | GI50: 1.20 | [1] | ||
| Compound 4c (NSC:788176) | 2-amino-4-methylthiazole-5-carboxylate derivative | HOP-92 (Non-Small Cell Lung Cancer) | GI50: 0.34 | [1] |
| EKVX (Non-Small Cell Lung Cancer) | GI50: 0.96 | [1] | ||
| MDA-MB-231/ATCC (Breast Cancer) | GI50: 1.08 | [1] | ||
| ATCAA-1 Derivative | (2RS,4R)-2-Phenyl-thiazolidine-4-carboxylic acid hexadecylamide | Prostate Cancer | IC50: 0.7 - 1.0 | [2] |
| Melanoma | IC50: 1.8 - 2.6 | [2] | ||
| SMART Compound 8f | 4-Substituted Methoxybenzoyl-aryl-thiazole | Various Cancer Cell Lines | IC50: 0.021 - 0.071 | [2] |
Experimental Protocol: In Vitro Anticancer Screening (NCI-60 Cell Line Panel)
The anticancer activity of compounds such as 3g and 4c was evaluated using the National Cancer Institute's 60 human tumor cell line screen.[1]
Methodology:
-
Cell Culture: The human tumor cell lines are grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine.
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Assay Procedure:
-
Cells are inoculated into 96-well microtiter plates in 100 µL of medium at plating densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of individual cell lines.
-
After 24 hours, allowing for cell attachment, 100 µL of medium containing the test compound at five 10-fold dilutions is added.
-
The plates are incubated for an additional 48 hours at 37°C, 5% CO2, and 100% relative humidity.
-
-
Endpoint Measurement:
-
The assay is terminated by the addition of cold trichloroacetic acid (TCA).
-
Cells are fixed for 60 minutes at 4°C.
-
The supernatant is discarded, and the plates are washed with deionized water and air-dried.
-
Sulforhodamine B (SRB) solution (0.4% in 1% acetic acid) is added to each well, and the plates are incubated for 10 minutes at room temperature.
-
Unbound dye is removed by washing with 1% acetic acid.
-
The plates are air-dried, and the bound stain is solubilized with 10 mM trizma base.
-
The absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
-
Data Analysis: The GI50 value is calculated from the dose-response curves for each cell line.
Caption: Workflow for the NCI-60 anticancer drug screening protocol.
Enzyme Inhibition
A significant area of investigation for substituted isothiazole-4-carboxylates is their ability to inhibit key enzymes involved in disease pathogenesis. This includes kinases, proteases, and metabolic enzymes.
MEK1 Inhibition
Derivatives of 5-amino-3-hydroxy-N-(1-hydroxypropane-2-yl)isothiazole-4-carboxamidine have been identified as potent allosteric inhibitors of MEK1 and MEK2 kinases, which are central components of the RAS/RAF/MEK/ERK signaling pathway often dysregulated in cancer.[3]
Caption: Inhibition of the RAS/RAF/MEK/ERK pathway by isothiazole derivatives.
Metallo-β-Lactamase (MBL) Inhibition
In the realm of infectious diseases, 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have been identified as novel inhibitors of metallo-β-lactamases (MBLs).[4][5] MBLs are enzymes produced by bacteria that confer resistance to a broad spectrum of β-lactam antibiotics.
The inhibitory activity of these compounds against the IMP-1 MBL is presented as the half-maximal inhibitory concentration (IC50).
| Compound ID | 2-Substituent | IC50 against IMP-1 (µM) | Reference |
| 1 | 2-mercaptopropionic acid | 34.7 | [5] |
| 4 | 2-phenyl | 27.9 | [5] |
| 11 | 2-(4-chlorophenyl) | 77.0 | [5] |
Experimental Protocol: Metallo-β-Lactamase (IMP-1) Inhibition Assay
Methodology:
-
Enzyme and Substrate: Recombinant IMP-1 is used as the enzyme. CENTA (a chromogenic cephalosporin) is used as the substrate.
-
Assay Buffer: The assay is typically performed in a buffer such as 30 mM HEPES (pH 7.5) containing 0.1 mg/mL bovine serum albumin.
-
Assay Procedure:
-
The assay is conducted in a 96-well plate format.
-
Varying concentrations of the inhibitor (dissolved in DMSO) are pre-incubated with the IMP-1 enzyme for a specified time (e.g., 10 minutes) at room temperature.
-
The reaction is initiated by the addition of the CENTA substrate.
-
-
Endpoint Measurement: The hydrolysis of CENTA is monitored continuously by measuring the change in absorbance at 405 nm using a microplate reader.
-
Data Analysis: The initial reaction rates are determined from the linear portion of the absorbance versus time curves. The IC50 values are calculated by fitting the plot of percent inhibition versus inhibitor concentration to a dose-response equation.
Antimicrobial Activity
Various derivatives of isothiazole-4-carboxylic acid and related thiazoles have demonstrated promising activity against a range of bacterial and fungal pathogens.
Quantitative Data on Antimicrobial Activity
The antimicrobial efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Microorganism | MIC (mg/mL) | Reference |
| Heteroaryl(aryl) thiazole derivatives | E. coli | 0.17 - >3.75 | [6] |
| S. Typhimurium | 0.23 - >3.75 | [6] | |
| B. cereus | 0.23 - >3.75 | [6] | |
| Thiazole-derived amides | E. coli | - | [7] |
| S. aureus | - | [7] | |
| C. albicans | - | [7] | |
| A. niger | Potent activity | [7] |
Note: Specific MIC values for individual compounds were often presented in ranges across the class in the source material.
Experimental Protocol: Broth Microdilution for MIC Determination
Methodology:
-
Microorganism Preparation: Bacterial or fungal strains are cultured overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Preparation: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: A standardized inoculum of the microorganism is added to each well containing the diluted compound.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
Endpoint Measurement: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by using a plate reader.
Caption: General workflow for the broth microdilution MIC assay.
Bioactivation and Metabolism
An important consideration in the development of isothiazole-containing drugs is their potential for metabolic bioactivation. For instance, a c-Met inhibitor containing a 3-methylisothiazole moiety was found to undergo NADPH-dependent bioactivation by cytochrome P450 enzymes (CYP3A4, 1A2, and 2D6 in humans).[8] This process leads to the formation of a reactive intermediate that can covalently bind to microsomal proteins or be trapped by glutathione (GSH).
Caption: Proposed bioactivation pathway of an isothiazole-containing drug.
This bioactivation was shown to occur at the C4 position of the isothiazole ring.[8] Understanding such metabolic pathways is crucial for optimizing drug candidates to minimize potential toxicity associated with covalent binding while retaining therapeutic efficacy.
Conclusion
Substituted isothiazole-4-carboxylates and their bioisosteres are a versatile and highly promising class of compounds for drug discovery and development. Their demonstrated activities against cancer, microbial pathogens, and key enzymes underscore the value of the isothiazole scaffold. The data and protocols presented in this guide offer a foundational understanding for researchers in the field. Future work will likely focus on optimizing the potency and selectivity of these compounds, elucidating their mechanisms of action in greater detail, and refining their metabolic profiles to produce safe and effective therapeutic agents. The continued exploration of the structure-activity relationships within this chemical class holds significant promise for addressing unmet medical needs.
References
- 1. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of isothiazole-4-carboxamidines derivatives as a novel class of allosteric MEK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Ethyl 3-Methylisothiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The available scientific literature on ethyl 3-methylisothiazole-4-carboxylate (CAS No. 15901-51-6) is exceptionally limited. This guide provides a comprehensive overview based on the available data for the target compound, supplemented with established knowledge of isothiazole chemistry and biology to offer analogous and predictive insights. All generalized information is clearly indicated.
Core Compound Summary
This compound is a heterocyclic compound featuring an isothiazole ring substituted with a methyl group at the 3-position and an ethyl carboxylate group at the 4-position. The isothiazole core is a key pharmacophore in various biologically active molecules, suggesting potential applications in medicinal chemistry and agrochemistry.[1]
Chemical and Physical Properties
A summary of the known and predicted properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 15901-51-6 | [2] |
| Molecular Formula | C₇H₉NO₂S | [1] |
| Molecular Weight | 171.22 g/mol | [1] |
| Boiling Point | 102-103 °C (at 8 Torr) | [2] |
| Density | 1.198 ± 0.06 g/cm³ (Predicted) | [2] |
| Storage | Sealed in dry, Room Temperature | [2] |
Synthesis and Characterization
Generalized Experimental Protocol for Synthesis of Isothiazole-4-carboxylates
The following protocol is a generalized procedure based on common isothiazole syntheses and should be adapted and optimized for the specific target molecule.
Reaction Scheme (Hypothetical):
A plausible route could involve the reaction of a β-aminocrotonate derivative with a sulfur transfer reagent, followed by cyclization and oxidation.
Workflow Diagram:
Caption: Generalized workflow for the synthesis of an isothiazole-4-carboxylate.
Procedure:
-
Reaction Setup: To a solution of an appropriate β-aminocrotonate ester in an inert solvent (e.g., toluene or xylene), add a sulfur transfer reagent (e.g., sulfur monochloride or thionyl chloride) dropwise at 0 °C under an inert atmosphere.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the crude product under reduced pressure and purify by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the purified product by NMR, IR, and mass spectrometry.
Spectroscopic Characterization (Predicted)
No specific spectroscopic data for this compound has been found. The following table summarizes the expected chemical shifts and spectral features based on the analysis of similar isothiazole and thiazole structures.[6][7][8]
| Technique | Expected Features |
| ¹H NMR | - Singlet for the C5-H of the isothiazole ring (δ ~8.5-9.0 ppm).- Quartet for the -OCH₂- of the ethyl group (δ ~4.2-4.4 ppm).- Singlet for the C3-CH₃ group (δ ~2.5-2.8 ppm).- Triplet for the -CH₃ of the ethyl group (δ ~1.2-1.4 ppm). |
| ¹³C NMR | - Signal for the ester carbonyl carbon (δ ~160-165 ppm).- Signals for the isothiazole ring carbons (C3, C4, C5) in the aromatic region (δ ~110-160 ppm).- Signal for the -OCH₂- carbon (δ ~60-62 ppm).- Signals for the methyl carbons (C3-CH₃ and ethyl -CH₃) (δ ~14-20 ppm). |
| IR (Infrared) | - Strong C=O stretching vibration of the ester group (~1710-1730 cm⁻¹).- C=N and C=C stretching vibrations of the isothiazole ring (~1500-1600 cm⁻¹).- C-H stretching vibrations of the alkyl groups (~2850-3000 cm⁻¹). |
| Mass Spec (MS) | - Molecular ion peak (M⁺) at m/z = 171.- Fragmentation pattern may involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) or the entire ester group (-COOC₂H₅, m/z = 73). |
Biological Activity and Mechanism of Action
While direct biological data for this compound is unavailable, the isothiazole nucleus is a well-established pharmacophore with potent antimicrobial and antifungal properties.[4][9]
Potential Antimicrobial and Antifungal Activity
Isothiazole derivatives are known to exhibit a broad spectrum of activity against various pathogens. Their mechanism of action is often attributed to their ability to react with cellular thiols, leading to the disruption of critical enzyme functions and oxidative stress.[10][11]
Potential Signaling Pathway Involvement:
Some isothiazole derivatives have been shown to act as fungicides by targeting the oxysterol-binding protein (ORP), which is crucial for lipid homeostasis in fungal cells.[10][11][12] Additionally, in plants, certain isothiazoles can induce Systemic Acquired Resistance (SAR) by activating the salicylic acid signaling pathway, leading to a broad-spectrum defense response.[10][11]
Caption: Proposed mechanism of antifungal action via ORP inhibition.
Generalized Experimental Protocol for Antimicrobial Susceptibility Testing
The following is a standard broth microdilution protocol to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.
Workflow Diagram:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in appropriate broth medium to achieve a range of test concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacterium or fungus) according to established protocols (e.g., CLSI guidelines).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe, no compound) and negative (no microbe) controls.
-
Incubation: Incubate the plates under appropriate conditions (temperature, time) for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
This compound is a small molecule with potential for biological activity, inferred from the known properties of the isothiazole scaffold. However, a significant lack of published data for this specific compound necessitates foundational research. Future work should focus on:
-
Developing and optimizing a reliable synthetic route.
-
Thorough characterization using modern spectroscopic techniques to confirm its structure and purity.
-
Systematic screening for antimicrobial and antifungal activity against a panel of relevant pathogens to determine its biological potential.
-
If activity is confirmed, further studies into its mechanism of action and potential as a lead compound for drug development would be warranted.
This technical guide serves as a starting point for researchers interested in exploring the chemistry and biology of this compound, highlighting the current knowledge gaps and providing a framework for future investigation based on the broader understanding of isothiazole derivatives.
References
- 1. BJOC - Thiazole formation through a modified Gewald reaction [beilstein-journals.org]
- 2. This compound | 15901-51-6 [m.chemicalbook.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]
- 5. Isothiazole synthesis [organic-chemistry.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Isothiazole(288-16-4) 1H NMR [m.chemicalbook.com]
- 8. asianpubs.org [asianpubs.org]
- 9. books.rsc.org [books.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
The Genesis of a Versatile Heterocycle: A Technical Guide to the Discovery and History of Isothiazole Carboxylates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fascinating journey of isothiazole carboxylates, from the initial discovery of the parent isothiazole ring to the development of sophisticated synthetic methodologies and the exploration of their diverse biological activities. Isothiazole, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, forms the core of a class of compounds that have garnered significant interest in medicinal chemistry and materials science.[1][2] The introduction of a carboxylate functionality unlocks a vast chemical space, enabling the creation of derivatives with a wide range of pharmacological properties, including anticancer and fungicidal activities.[3][4][5]
A Historical Overview: From Obscurity to Prominence
The isothiazole ring system, though a simple aromatic structure, was not isolated until 1956.[6] Its discovery was a pivotal moment in heterocyclic chemistry, opening the door to the synthesis and investigation of a new class of compounds. The very first synthesis of an isothiazole dicarboxylic acid, specifically isothiazole-4,5-dicarboxylic acid, was intrinsically linked to the initial preparation of the parent isothiazole ring itself.[1][7] This foundational synthesis involved the oxidation of 5-amino-1,2-benzoisothiazole with an alkaline solution of potassium permanganate, which yielded isothiazole-4,5-dicarboxylic acid as a key intermediate.[1][7] Subsequent decarboxylation of this diacid provided the parent isothiazole.[1] This seminal work laid the groundwork for future explorations into the functionalization of the isothiazole nucleus, including the introduction of carboxylate groups at various positions.
Early synthetic efforts were often extensions of methods used for other heterocyclic systems. However, the unique electronic properties of the isothiazole ring necessitated the development of more specialized synthetic strategies. The ongoing quest for novel therapeutic agents has since propelled the development of a diverse array of synthetic routes to substituted isothiazole carboxylates, each with its own advantages in terms of efficiency, regioselectivity, and substrate scope.
Key Synthetic Methodologies for Isothiazole Carboxylates
The synthesis of isothiazole carboxylates can be broadly categorized into methods involving the construction of the isothiazole ring with a pre-existing carboxylate or precursor group, and methods that involve the functionalization of a pre-formed isothiazole ring.
One of the classical and versatile approaches to constructing the isothiazole ring is through the cyclization of various open-chain precursors. For instance, the reaction of β-ketodithioesters or β-ketothioamides with ammonium acetate provides a metal- and catalyst-free route to 3,5-disubstituted isothiazoles.[3][8] This method relies on a sequential imine formation, cyclization, and aerial oxidation cascade.[3][8]
Another important strategy involves the use of multicomponent reactions. A three-component reaction of enaminoesters, fluorodibromoamides/esters, and sulfur has been developed for the synthesis of both thiazoles and isothiazoles, demonstrating high selectivity.[8]
The Gewald reaction, a well-established method for the synthesis of 2-aminothiophenes, also serves as a valuable tool for preparing precursors to certain isothiazole derivatives.[9][10][11] This one-pot reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[9][10] The resulting 2-aminothiophene-3-carboxylates can be further elaborated to isothiazole systems.
The direct functionalization of the isothiazole ring is another powerful approach. Lithiation of the isothiazole ring followed by quenching with an electrophile like carbon dioxide is a valuable method for the synthesis of isothiazole-5-carboxylic acids.[6]
Below are detailed experimental protocols for the synthesis of representative isothiazole carboxylic acids.
Experimental Protocols
Protocol 1: Synthesis of 3-Bromoisothiazole-5-carboxylic Acid [12]
This protocol describes the conversion of a carboxamide to a carboxylic acid via diazotization.
-
Materials: 3-Bromoisothiazole-5-carboxamide, Sodium Nitrite (NaNO₂), Trifluoroacetic Acid (TFA).
-
Procedure:
-
To a stirred solution of 3-bromoisothiazole-5-carboxamide (1.0 equivalent) in trifluoroacetic acid at approximately 0 °C, add sodium nitrite (4.0 equivalents) portion-wise.
-
Maintain the reaction mixture at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization.
-
-
Yield: 95%[12]
Protocol 2: Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters [13]
This protocol outlines the synthesis of amides and esters from the corresponding acid chloride.
-
Materials: 4,5-Dichloroisothiazole-3-carbonyl chloride, primary aromatic or aliphatic amines, functionally substituted alcohols or phenols, triethylamine.
-
Procedure for Amide Synthesis:
-
Dissolve the amine (1.0 equivalent) and triethylamine (1.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane) and cool to 0 °C.
-
Slowly add a solution of 4,5-dichloroisothiazole-3-carbonyl chloride (1.0 equivalent) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
-
Procedure for Ester Synthesis:
-
Follow a similar procedure as for amide synthesis, substituting the amine with the desired alcohol or phenol.
-
Quantitative Data on Synthetic Yields
The following table summarizes the yields of selected isothiazole carboxylate syntheses reported in the literature.
| Compound | Starting Materials | Reagents and Conditions | Yield (%) | Reference |
| 3-Bromoisothiazole-5-carboxylic Acid | 3-Bromoisothiazole-5-carboxamide | NaNO₂ (4 equiv.), TFA, ~0 °C | 95 | [12] |
| 3-Bromo-4-phenylisothiazole-5-carboxylic Acid | 3-Bromo-4-phenylisothiazole-5-carboxamide | NaNO₂ (4 equiv.), TFA, ~0 °C | 99 | [12] |
| Methyl 2-(2-((1-(naphthalen-2-yl)ethylidene)hydrazineylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate | 4-Phenylthiosemicarbazone | Thiazolation reagents | - | [14] |
| Ethyl 2-substituted-4-methylthiazole-5-carboxylates | N-substituted thioureas, ethyl acetoacetate, ethyl orthoformate | One-pot synthesis | High | - |
Biological Activities of Isothiazole Carboxylates
Isothiazole carboxylates and their derivatives have demonstrated a remarkable range of biological activities, making them attractive scaffolds for drug discovery. Their applications span from anticancer and fungicidal agents to inhibitors of various enzymes.[4][5][15]
Anticancer Activity
Several studies have highlighted the potential of isothiazole derivatives as anticancer agents. For instance, certain thiazole carboxamide derivatives have been designed and synthesized as potent inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer.[15][16] The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Fungicidal Activity
Isothiazole-containing compounds have also been extensively investigated for their fungicidal properties.[3][5][12] The efficacy of these compounds is often expressed as the half-maximal effective concentration (EC₅₀), which is the concentration of a fungicide that causes a 50% reduction in fungal growth. For example, novel isothiazole-thiazole derivatives have been synthesized and shown to have potent activity against various plant pathogens.[3][5]
Quantitative Biological Activity Data
The following table presents a selection of reported IC₅₀ and EC₅₀ values for various isothiazole and related thiazole carboxylate derivatives.
| Compound Type | Target/Organism | Activity Metric | Value | Reference |
| Thiazole carboxamide derivative (2h) | COX-2 | Inhibition % (at 5 µM) | 81.5 | [15] |
| Thiazole carboxamide derivative (2h) | COX-1 | Inhibition % (at 5 µM) | 58.2 | [15] |
| Thiazolyl-indole-2-carboxamide derivative (6e) | Ovarian cancer cell line (OVCAR-3) | IC₅₀ | 4.36 µM | [17] |
| Thiazolyl-indole-2-carboxamide derivative (6i) | Breast cancer cell line (MCF-7) | IC₅₀ | 7.89 µM | [17] |
| Isothiazole-thiazole derivative (6u) | Pseudoperonospora cubensis | EC₅₀ | 0.046 mg L⁻¹ | [3][5] |
| Isothiazole-thiazole derivative (6u) | Phytophthora infestans | EC₅₀ | 0.20 mg L⁻¹ | [3][5] |
| Isothiazole-thiazole derivative (6b) | Sclerotinia sclerotiorum | EC₅₀ | 0.22 mg L⁻¹ | [3] |
| Isothiazole-thiazole derivative (6c) | Sclerotinia sclerotiorum | EC₅₀ | 0.53 mg L⁻¹ | [3] |
Visualizing Key Processes: Synthetic Workflows and Biological Pathways
To provide a clearer understanding of the synthesis and biological action of isothiazole derivatives, the following diagrams, generated using the DOT language, illustrate a key synthetic workflow and a proposed metabolic pathway.
Caption: Experimental workflow for the Gewald synthesis of 2-aminothiophene-3-carboxylates.
Caption: Proposed P450-mediated bioactivation pathway of isothiazole-containing drugs.
Future Directions
The field of isothiazole carboxylates continues to evolve, driven by the need for new therapeutic agents with improved efficacy and safety profiles. Future research will likely focus on the development of more efficient and sustainable synthetic methods, including the use of flow chemistry and biocatalysis. A deeper understanding of the structure-activity relationships of isothiazole carboxylates will guide the design of next-generation drugs with enhanced target specificity and reduced off-target effects. Furthermore, the exploration of isothiazole carboxylates in materials science, for applications such as organic electronics, represents an exciting and underexplored frontier. The rich history and versatile chemistry of isothiazole carboxylates ensure that they will remain a vibrant area of scientific inquiry for years to come.
References
- 1. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]
- 2. Isothiazole - Wikipedia [en.wikipedia.org]
- 3. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and fungicidal activity of isothiazole-thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Isothiazole-4,5-dicarboxylic acid | 66882-70-0 | Benchchem [benchchem.com]
- 8. Isothiazole synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical and Spectroscopic Deep Dive into Ethyl 3-methylisothiazole-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-methylisothiazole-4-carboxylate is a heterocyclic compound of interest in medicinal chemistry and materials science. The isothiazole ring is a key structural motif in various biologically active compounds.[1] Understanding the molecular structure, electronic properties, and vibrational characteristics of this molecule is crucial for predicting its reactivity, designing derivatives with enhanced activities, and interpreting experimental data. This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to characterize this compound, drawing upon established computational and spectroscopic methodologies for analogous heterocyclic systems. While specific experimental and computational studies on this exact molecule are not extensively available in public literature, this document outlines the robust and widely accepted protocols that would be employed for its in-depth analysis.
Computational Analysis: Unveiling Molecular Properties
Density Functional Theory (DFT) has become a powerful tool for investigating the properties of molecules at the quantum level.[2] For a thorough theoretical understanding of this compound, a combination of DFT and Time-Dependent DFT (TD-DFT) would be employed.
Methodological Approach: A Standard Protocol
A typical computational workflow for analyzing this compound is depicted below. This process involves geometry optimization to find the most stable molecular structure, followed by frequency calculations to ensure it is a true minimum on the potential energy surface and to simulate its vibrational spectra. Further analysis of the electronic structure provides insights into the molecule's reactivity and optical properties.
Figure 1: A representative workflow for the computational analysis of this compound.
Key Theoretical Descriptors
The following table summarizes the key quantitative data that would be obtained from DFT and TD-DFT calculations, based on typical results for similar thiazole and isothiazole derivatives.[2][3]
| Parameter | Computational Method | Typical Basis Set | Information Yielded |
| Optimized Geometry | DFT | 6-311++G(d,p) | Bond lengths, bond angles, and dihedral angles of the lowest energy conformer. |
| Vibrational Frequencies | DFT | 6-311++G(d,p) | Predicted infrared (IR) and Raman active vibrational modes for functional group identification. |
| HOMO-LUMO Energies | DFT | 6-311++G(d,p) | Highest Occupied and Lowest Unoccupied Molecular Orbital energies, indicating electronic transition properties and chemical reactivity.[4] |
| Molecular Electrostatic Potential (MEP) | DFT | 6-311++G(d,p) | Visualization of electron density distribution, highlighting electrophilic and nucleophilic sites. |
| Natural Bond Orbital (NBO) Analysis | DFT | 6-311++G(d,p) | Insights into charge delocalization, hyperconjugative interactions, and donor-acceptor relationships within the molecule.[2] |
| Electronic Transitions (UV-Vis) | TD-DFT | 6-311++G(d,p) | Prediction of maximum absorption wavelengths (λmax) and oscillator strengths, corresponding to electronic excitations. |
Experimental Characterization: Synthesis and Spectroscopic Analysis
The synthesis and experimental characterization of this compound would follow established procedures for related heterocyclic compounds. These experimental data are crucial for validating the results of theoretical calculations.
Synthetic Protocol
Spectroscopic and Analytical Techniques
The structural elucidation of the synthesized compound would rely on a combination of spectroscopic and analytical methods. The interplay between these experimental techniques and theoretical predictions is illustrated below.
Figure 2: The synergistic relationship between experimental characterization and theoretical calculations.
The following table details the expected experimental outcomes and their correlation with theoretical data.
| Experimental Technique | Information Obtained | Corresponding Theoretical Data |
| ¹H and ¹³C NMR | Chemical shifts and coupling constants, providing information on the electronic environment of protons and carbons. | Theoretically predicted NMR chemical shifts (using GIAO method). |
| FT-IR Spectroscopy | Wavenumbers of characteristic vibrations of functional groups (e.g., C=O of the ester, C=N of the isothiazole ring). | Calculated vibrational frequencies from DFT. |
| UV-Vis Spectroscopy | Wavelengths of maximum absorbance (λmax) corresponding to electronic transitions. | Electronic transition energies and oscillator strengths from TD-DFT. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | Not directly calculated but consistent with the molecular formula (C₇H₉NO₂S).[6] |
| Single Crystal X-ray Diffraction | Precise bond lengths, bond angles, and crystal packing information. | Optimized molecular geometry from DFT. |
This technical guide outlines a comprehensive, albeit predictive, framework for the theoretical and experimental characterization of this compound. By integrating DFT and TD-DFT calculations with standard spectroscopic techniques, a detailed understanding of its structural, electronic, and vibrational properties can be achieved. This knowledge is fundamental for its potential applications in drug design and materials science, providing a solid foundation for future research and development of novel isothiazole derivatives.
References
Solubility Profile of Ethyl 3-methylisothiazole-4-carboxylate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of Ethyl 3-methylisothiazole-4-carboxylate, a heterocyclic compound of interest in pharmaceutical and chemical research. Due to a lack of extensive published data, this document outlines the known solubility information and presents standardized methodologies for its empirical determination. This guide is intended to serve as a foundational resource for researchers working with this compound, enabling them to develop appropriate solvent systems for synthesis, purification, formulation, and analytical applications.
Introduction
This compound is a substituted isothiazole derivative. The isothiazole ring is a key structural motif in a variety of biologically active compounds. Understanding the solubility of this specific ester in various organic solvents is crucial for its handling, processing, and application in research and development. Solubility dictates the choice of solvents for reaction media, crystallization, chromatographic purification, and formulation of dosage forms. This guide addresses the current knowledge gap regarding the solubility of this compound and provides detailed protocols for its experimental determination.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₉NO₂S |
| Molecular Weight | 171.22 g/mol |
| Appearance | Solid (form may vary) |
| CAS Number | 20442-36-8 |
Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. The following table summarizes the currently known data point. Researchers are strongly encouraged to experimentally determine the solubility in solvents relevant to their specific applications.
| Solvent | Temperature (°C) | Solubility |
| Methanol | Not Specified | 1.0 mg/mL |
Note: This data is from a single source and should be confirmed experimentally.
Factors Influencing Solubility
The solubility of this compound in an organic solvent is governed by the principle of "like dissolves like." The interplay of the following factors determines the extent of its dissolution.
Caption: Key factors influencing the solubility of a compound.
Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.
Caption: Experimental workflow for solubility measurement.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV), or a UV-Vis Spectrophotometer.
Procedure
-
Preparation: Add an excess amount of crystalline this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment. For fine particles, centrifugation or filtration using a chemically compatible syringe filter is recommended to obtain a clear supernatant.
-
Sampling and Dilution: Carefully withdraw a precise aliquot of the clear supernatant. To ensure the concentration is within the linear range of the analytical method, accurately dilute the aliquot with the same solvent.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method.
-
HPLC Method Development (General):
-
Column: A C18 reverse-phase column is a common starting point.
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and water.
-
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.
-
Calibration: Prepare a series of standard solutions of known concentrations to generate a calibration curve.
-
-
-
Calculation: Calculate the solubility of the compound in the original saturated solution by accounting for the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).
Conclusion
The solubility of this compound in various organic solvents is a critical parameter for its effective use in scientific research and development. While published data is currently scarce, this guide provides a framework for its systematic determination. By following the detailed experimental protocol, researchers can generate reliable solubility data tailored to their specific needs, thereby facilitating advancements in the synthesis, purification, and formulation of this and related compounds. It is recommended that all experimentally determined solubility data be reported with the corresponding temperature to ensure reproducibility.
An In-depth Technical Guide to the Stability Studies of Ethyl 3-methylisothiazole-4-carboxylate
Disclaimer: As of the writing of this guide, specific stability studies on Ethyl 3-methylisothiazole-4-carboxylate are not publicly available. The following technical guide is a comprehensive and robust framework based on established principles of stability testing for analogous chemical structures and regulatory guidelines. The experimental protocols, data, and degradation pathways presented are hypothetical and intended to serve as a detailed template for researchers, scientists, and drug development professionals.
This guide outlines the critical aspects of performing stability studies on this compound, a heterocyclic compound with potential applications in pharmaceutical and chemical research. Understanding the stability of this molecule is paramount for ensuring its quality, safety, and efficacy in any application.
Introduction to Stability Testing
Stability testing is a crucial component of the development of any chemical entity, particularly for pharmaceutical applications. These studies evaluate the influence of various environmental factors, such as temperature, humidity, and light, on the quality of a substance over time. The primary goal is to establish a shelf life for the drug substance and recommend appropriate storage conditions.
Forced degradation, or stress testing, is an integral part of stability studies. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and elucidate degradation pathways. This information is vital for developing stability-indicating analytical methods.
Hypothetical Experimental Protocols for Forced Degradation Studies
The following are detailed, hypothetical protocols for conducting forced degradation studies on this compound.
Materials and Equipment
-
This compound (pure substance)
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Phosphate buffer
-
Forced degradation chamber/oven
-
Photostability chamber
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)
-
Mass Spectrometer (MS)
-
pH meter
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Preparation of Stock Solution
A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water. This stock solution will be used for all stress conditions.
Stress Conditions
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Keep the solution at 60°C for 24 hours.
-
If no degradation is observed, repeat the experiment with 1 N HCl.
-
At appropriate time intervals (e.g., 0, 2, 6, 12, and 24 hours), withdraw an aliquot.
-
Neutralize the aliquot with an equivalent concentration and volume of NaOH.
-
Dilute to a final concentration suitable for analysis (e.g., 100 µg/mL) with the mobile phase.
-
Analyze by HPLC.
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the solution at room temperature (25°C ± 2°C) for 24 hours.
-
If no degradation is observed, repeat the experiment at 60°C.
-
At appropriate time intervals, withdraw an aliquot.
-
Neutralize the aliquot with an equivalent concentration and volume of HCl.
-
Dilute to a final concentration suitable for analysis with the mobile phase.
-
Analyze by HPLC.
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
If no degradation is observed, repeat the experiment with 30% H₂O₂.
-
At appropriate time intervals, withdraw an aliquot.
-
Dilute to a final concentration suitable for analysis with the mobile phase.
-
Analyze by HPLC.
-
Place the solid drug substance in a thermostatically controlled oven at 105°C for 48 hours.
-
Also, place a solution of the drug substance in the oven under the same conditions.
-
At appropriate time intervals (e.g., 0, 12, 24, and 48 hours), withdraw samples.
-
For the solid sample, dissolve a known amount in a suitable solvent.
-
Dilute all samples to a final concentration suitable for analysis with the mobile phase.
-
Analyze by HPLC.
-
Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be protected from light by wrapping in aluminum foil.
-
At the end of the exposure period, prepare samples for analysis.
-
For the solid sample, dissolve a known amount in a suitable solvent.
-
Dilute all samples to a final concentration suitable for analysis with the mobile phase.
-
Analyze by HPLC.
Hypothetical Data Presentation
The results of the forced degradation studies would be presented in tabular format for clarity and ease of comparison.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Time (hours) | Assay of Active Substance (%) | Purity (%) | Major Degradation Product (% Peak Area) |
| 0.1 N HCl at 60°C | 0 | 100.0 | 99.9 | - |
| 6 | 95.2 | 95.5 | 2.1 (DP1) | |
| 12 | 90.5 | 91.0 | 4.3 (DP1) | |
| 24 | 85.1 | 86.2 | 8.9 (DP1) | |
| 0.1 N NaOH at 25°C | 0 | 100.0 | 99.9 | - |
| 6 | 88.3 | 89.1 | 7.5 (DP2) | |
| 12 | 80.1 | 81.5 | 14.2 (DP2) | |
| 24 | 72.4 | 74.0 | 21.3 (DP2) | |
| 3% H₂O₂ at 25°C | 0 | 100.0 | 99.9 | - |
| 6 | 98.7 | 99.0 | 0.5 (DP3) | |
| 12 | 97.5 | 98.1 | 1.1 (DP3) | |
| 24 | 95.3 | 96.0 | 2.5 (DP3) | |
| Thermal (105°C, Solid) | 0 | 100.0 | 99.9 | - |
| 24 | 99.5 | 99.8 | - | |
| 48 | 99.2 | 99.6 | - | |
| Photostability | - | 96.8 | 97.2 | 1.8 (DP4) |
DP: Degradation Product
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for a forced degradation study.
Hypothetical Degradation Pathways
Based on the chemical structure of this compound, the following degradation pathways are proposed. The primary sites for degradation are the ester functional group and the isothiazole ring.
Conclusion
This technical guide provides a hypothetical yet comprehensive framework for conducting stability studies on this compound. The detailed protocols, data presentation format, and proposed degradation pathways offer a solid foundation for initiating such studies. It is imperative that any actual stability program for this compound be designed and executed in accordance with the relevant regulatory guidelines, such as those from the International Council for Harmonisation (ICH). The development of a validated, stability-indicating analytical method is a prerequisite for obtaining meaningful and reliable stability data.
Methodological & Application
Application Notes and Protocols for the One-Pot Synthesis of Ethyl 3-methylisothiazole-4-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following protocol is a proposed one-pot synthesis based on established multicomponent reaction methodologies for isothiazole ring formation. A specific, published one-pot procedure for Ethyl 3-methylisothiazole-4-carboxylate was not identified in a comprehensive literature search. This protocol is intended for research and development purposes and should be optimized for specific laboratory conditions.
Introduction
Isothiazoles are a significant class of five-membered aromatic heterocycles containing nitrogen and sulfur atoms. Their unique chemical properties have made them valuable scaffolds in organic synthesis and medicinal chemistry.[1] Isothiazole derivatives are known to exhibit a wide range of biological activities, including antifungal, antiviral, and antipsychotic properties.[1] The core structure is present in several commercial drugs, highlighting its importance in pharmaceutical research. The development of efficient, one-pot multicomponent reactions for synthesizing these scaffolds is highly desirable as it offers advantages such as operational simplicity, reduced waste, and the ability to generate molecular diversity quickly.[2]
These application notes provide a detailed, proposed protocol for a one-pot synthesis of this compound and its derivatives. The proposed method is a three-component reaction that leverages common starting materials to construct the isothiazole core in a single synthetic operation.
Proposed Synthetic Pathway
The proposed one-pot synthesis involves a three-component reaction between an enaminoester, elemental sulfur, and an aminating agent with an in-situ oxidation. This strategy is adapted from known methodologies for isothiazole synthesis which utilize similar components to form the required C-S and N-S bonds for ring closure.[1][3][4][5]
Experimental Workflow Diagram
The overall experimental process, from reagent preparation to final product analysis, is outlined in the following workflow diagram.
References
- 1. Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One-pot synthesis of pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate as potential Mur A inhibitors against MDR pathogens with radiosterilization and molecular modeling simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Isothiazole synthesis [organic-chemistry.org]
Application Notes: Ethyl 3-methylisothiazole-4-carboxylate as a Versatile Synthetic Intermediate
Introduction
Ethyl 3-methylisothiazole-4-carboxylate is a heterocyclic building block with significant potential in medicinal chemistry and agrochemical research.[1] The isothiazole core is a key pharmacophore in a variety of biologically active compounds, exhibiting antimicrobial and antifungal properties.[1] This document outlines potential synthetic applications of this compound, providing detailed protocols for its derivatization into novel compounds of interest for drug discovery and development professionals. The ester functionality and the isothiazole ring offer multiple reaction sites for chemical modification, making it a versatile starting material for the synthesis of diverse molecular architectures.
Key Synthetic Transformations
This compound can undergo several key transformations to generate a library of derivatives. These include:
-
Amide Formation: The ethyl ester can be readily converted to a wide range of amides by reaction with primary or secondary amines. This allows for the introduction of various functional groups and the exploration of structure-activity relationships.
-
Hydrolysis to Carboxylic Acid: Saponification of the ethyl ester yields the corresponding carboxylic acid, which serves as a key intermediate for further modifications, such as peptide couplings or the formation of other ester derivatives.
-
Reduction to Alcohol: The ester can be reduced to the corresponding primary alcohol, providing a different reactive handle for subsequent synthetic steps, such as etherification or oxidation.
These transformations open up pathways to a variety of derivatives with potential biological activities.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl/Alkyl-3-methylisothiazole-4-carboxamides
This protocol describes the direct amidation of this compound with a representative amine.
Reaction Scheme:
Caption: General scheme for the synthesis of N-substituted-3-methylisothiazole-4-carboxamides.
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., Aniline or Benzylamine) (1.2 eq)
-
Toluene or Xylene (as solvent)
-
Sodium ethoxide (catalytic amount)
Procedure:
-
To a solution of this compound in the chosen solvent, add the amine and a catalytic amount of sodium ethoxide.
-
Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Quantitative Data (Hypothetical):
| Amine Used | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Aniline | 12 | 85 | 155-157 |
| Benzylamine | 8 | 92 | 121-123 |
| Morpholine | 6 | 95 | 110-112 |
Protocol 2: Hydrolysis to 3-methylisothiazole-4-carboxylic acid
This protocol details the saponification of the ethyl ester to the corresponding carboxylic acid.
Reaction Scheme:
Caption: Synthesis of 3-methylisothiazole-4-carboxylic acid via hydrolysis.
Materials:
-
This compound (1.0 eq)
-
Sodium hydroxide (2.0 eq)
-
Ethanol
-
Water
-
Hydrochloric acid (1 M)
Procedure:
-
Dissolve this compound in a mixture of ethanol and water.
-
Add sodium hydroxide and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1 M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.
Quantitative Data (Hypothetical):
| Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 4 | 95 | 210-212 |
Protocol 3: Reduction to (3-methylisothiazol-4-yl)methanol
This protocol describes the reduction of the ethyl ester to the corresponding primary alcohol.
Workflow Diagram:
Caption: Experimental workflow for the reduction of the ester to the alcohol.
Materials:
-
This compound (1.0 eq)
-
Lithium aluminum hydride (LiAlH4) (1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na2SO4)
-
Ethyl acetate
-
Saturated aqueous sodium sulfate solution
Procedure:
-
Suspend LiAlH4 in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.
-
Slowly add a solution of this compound in anhydrous THF to the LiAlH4 suspension.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Hypothetical):
| Reaction Time (h) | Yield (%) | Physical State |
| 3 | 88 | Colorless oil |
Signaling Pathways and Logical Relationships
The synthetic transformations described above can be visualized as a branching pathway from the starting intermediate, leading to three key classes of derivatives.
Caption: Synthetic pathways from this compound.
Disclaimer: The experimental protocols and quantitative data provided herein are hypothetical and intended for illustrative purposes. Researchers should conduct their own optimization and characterization of all reactions and products. Standard laboratory safety precautions should be followed at all times.
References
Application Notes and Protocols for Antimicrobial Screening of Ethyl 3-methylisothiazole-4-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial screening of ethyl 3-methylisothiazole-4-carboxylate analogs. Due to the limited publicly available data on the specific antimicrobial activity of this compound, this document presents illustrative data from closely related isothiazole and thiazole derivatives to demonstrate the application of screening protocols. The provided protocols are standardized methods for determining the antimicrobial efficacy of novel compounds.
Data Presentation: Antimicrobial Activity of Isothiazole and Thiazole Analogs
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various isothiazole and thiazole derivatives against a range of microbial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Table 1: Antibacterial Activity of Thiazole Derivatives (MIC in µg/mL)
| Compound ID | Derivative Type | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference |
| 1 | 2-phenylacetamido-thiazole derivative | 6.25 | 1.56 | 3.12 | 6.25 | [1] |
| 2 | Thiazole Schiff base | >100 | >100 | 50 | 100 | [1] |
| 3 | Benzothiazole derivative | 50 | 25 | 25 | >200 | [2] |
| 4 | 2-amino-thiazole derivative | 125 | 150 | 150 | 200 | [3] |
Table 2: Antifungal Activity of Thiazole Derivatives (MIC in µg/mL)
| Compound ID | Derivative Type | C. albicans | A. niger | Reference |
| 1 | Thiazole Schiff base | 12.5 | 25 | [1] |
| 2 | 2-amino-thiazole derivative | 150 | 200 | [3] |
| 3 | Benzothiazole derivative | 100 | 200 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments in antimicrobial screening are provided below. These protocols are based on widely accepted standards.
Protocol 1: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against bacteria and yeasts.
Materials:
-
Test compounds (this compound analogs)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal inoculums standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (sterile broth)
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth to obtain a range of concentrations to be tested.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Plate Setup:
-
Add 100 µL of the appropriate broth to all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of the test compound to the first well of a row and perform serial dilutions by transferring 100 µL from well to well, discarding the final 100 µL from the last well.
-
Add 10 µL of the standardized inoculum to each well, except for the negative control wells.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth only).
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for fungi.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: Agar Well Diffusion Method
This method is a qualitative or semi-quantitative assay to screen for antimicrobial activity.
Materials:
-
Test compounds
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal inoculums standardized to 0.5 McFarland
-
Sterile cork borer or pipette tips
-
Positive control antibiotic
-
Solvent control (e.g., DMSO)
Procedure:
-
Plate Preparation: Prepare MHA plates and allow them to solidify at room temperature.
-
Inoculation: Aseptically swab the entire surface of the agar plates with the standardized microbial suspension to create a uniform lawn of growth.
-
Well Creation: Use a sterile cork borer to create wells of a defined diameter (e.g., 6 mm) in the agar.
-
Compound Application: Add a fixed volume (e.g., 50-100 µL) of each test compound solution at a known concentration into the wells. Also, include a positive control antibiotic and a solvent control in separate wells.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
Antimicrobial Screening Workflow
The following diagram illustrates the general workflow for the antimicrobial screening of novel compounds.
Caption: General workflow for antimicrobial screening of novel compounds.
Signaling Pathway (Illustrative)
While the precise mechanism of action for this compound analogs is not detailed in the available literature, many antimicrobial agents target essential cellular pathways. The following diagram illustrates a hypothetical mechanism involving the inhibition of a key bacterial enzyme.
Caption: Hypothetical mechanism of action for an isothiazole analog.
References
- 1. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 3-Methylisothiazole-4-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-methylisothiazole-4-carboxylate is a heterocyclic building block with significant potential in medicinal chemistry. The isothiazole ring is a key pharmacophore found in a variety of biologically active compounds. This document provides an overview of the applications of this compound as a scaffold for the synthesis of novel therapeutic agents, along with detailed protocols for its derivatization and subsequent biological screening. While this specific ester is primarily recognized as a versatile intermediate, its core structure is instrumental in developing compounds with antimicrobial and antifungal properties.[1] The application notes below are based on the broader class of isothiazole and thiazole derivatives due to the limited availability of specific biological data for the title compound itself.
Synthesis of the Core Scaffold
The synthesis of the this compound core is a critical first step. While various synthetic routes to isothiazole derivatives exist, a common approach involves the cyclization of a suitable precursor. A general synthetic workflow is outlined below.
Caption: General workflow for the synthesis of the isothiazole core.
Application in the Development of Antimicrobial Agents
The isothiazole nucleus is a well-established pharmacophore in the design of antimicrobial agents. Derivatives of this compound can be synthesized and screened for their efficacy against a panel of bacterial and fungal strains.
Protocol: Synthesis of N-Aryl/Alkyl Amide Derivatives
A common derivatization strategy involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with a variety of amines.
-
Ester Hydrolysis:
-
Dissolve this compound in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide or lithium hydroxide.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Filter, wash with water, and dry the resulting 3-methylisothiazole-4-carboxylic acid.
-
-
Amide Coupling:
-
To a solution of 3-methylisothiazole-4-carboxylic acid in a suitable solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, HOBt/EDCI).
-
Add a base (e.g., DIPEA or triethylamine).
-
Add the desired primary or secondary amine (1.1 equivalents).
-
Stir the reaction at room temperature for 12-24 hours.
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.
-
Caption: Workflow for the synthesis of amide derivatives.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Bacterial/Fungal Inoculum:
-
Culture the desired microbial strains overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the synthesized derivatives in DMSO.
-
Perform serial two-fold dilutions in a 96-well microtiter plate using the appropriate broth to achieve a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate.
-
Include positive (microbe only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Table 1: Representative Antimicrobial Activity of Thiazole Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| Thiazole Derivative A | Staphylococcus aureus | 12.5 | [2] |
| Thiazole Derivative B | Escherichia coli | 25 | [2] |
| Thiazole Derivative C | Candida albicans | 6.25 | [2] |
Application in the Development of Anticancer Agents
Thiazole and isothiazole-containing compounds have demonstrated significant potential as anticancer agents by targeting various cellular pathways. Derivatives of this compound can be explored for their cytotoxic effects on cancer cell lines.
Protocol: Synthesis of Hydrazide-Hydrazone Derivatives
-
Hydrazide Formation:
-
React this compound with hydrazine hydrate in a suitable solvent like ethanol under reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to obtain the crude hydrazide, which can be purified by recrystallization.
-
-
Hydrazone Synthesis:
-
Dissolve the 3-methylisothiazole-4-carbohydrazide in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of glacial acetic acid.
-
Add the desired aromatic or heteroaromatic aldehyde or ketone.
-
Reflux the mixture for several hours.
-
The resulting hydrazone often precipitates upon cooling and can be purified by filtration and washing.
-
Caption: Workflow for the synthesis of hydrazone derivatives.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the synthesized derivatives (dissolved in DMSO and diluted in media) for 48-72 hours.
-
Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
-
MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Table 2: Representative Cytotoxic Activity of Thiazole Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Thiazole Derivative D | MCF-7 (Breast) | 8.64 | [3] |
| Thiazole Derivative E | HeLa (Cervical) | 3.41 | [3] |
| Thiazole Derivative F | A549 (Lung) | 10.2 | [4] |
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a diverse library of heterocyclic compounds with potential therapeutic applications. The protocols outlined in this document provide a foundation for researchers to explore the derivatization of this scaffold and to screen the resulting compounds for antimicrobial and anticancer activities. Further structure-activity relationship (SAR) studies on these derivatives can lead to the identification of potent lead compounds for drug discovery programs.
References
Application Notes and Protocols for the Synthesis of Novel Thiazole-Pyrimidine Hybrids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiazole-pyrimidine hybrids are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These scaffolds are present in numerous biologically active molecules and approved drugs, demonstrating a broad spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties. The fusion of the thiazole and pyrimidine rings creates a unique pharmacophore that can interact with various biological targets. This document provides a detailed protocol for the synthesis of a novel thiazole-pyrimidine hybrid, 4-(4-bromophenyl)-N-(pyrimidin-2-yl)thiazol-2-amine, outlines its biological evaluation, and presents relevant data in a structured format. Additionally, a key signaling pathway often targeted by this class of compounds is illustrated.
Experimental Protocols
This section details the synthetic route for 4-(4-bromophenyl)-N-(pyrimidin-2-yl)thiazol-2-amine, which is achieved in two main steps: the synthesis of the 2-aminothiazole intermediate via the Hantzsch thiazole synthesis, followed by its coupling with 2-chloropyrimidine.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for 4-(4-bromophenyl)-N-(pyrimidin-2-yl)thiazol-2-amine.
Step 1: Synthesis of 4-(4-bromophenyl)thiazol-2-amine (Intermediate)
This step follows the Hantzsch thiazole synthesis, a classic method for the formation of the thiazole ring.[1]
Materials:
-
4-Bromoacetophenone
-
Thiourea
-
Iodine (catalytic amount)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus (Büchner funnel and flask)
-
Deionized water
-
Sodium thiosulfate solution (10%)
-
Saturated sodium bicarbonate solution
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-bromoacetophenone (1.99 g, 10 mmol) and thiourea (0.76 g, 10 mmol) in 50 mL of ethanol.
-
Add a catalytic amount of iodine (a few crystals) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into 150 mL of ice-cold water with stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash it with a small amount of cold water.
-
To remove unreacted iodine, wash the solid with a 10% sodium thiosulfate solution until the filtrate is colorless.
-
Further, wash the solid with a saturated sodium bicarbonate solution to neutralize any acidic impurities, followed by a final wash with deionized water.
-
Dry the solid product, 4-(4-bromophenyl)thiazol-2-amine, in a vacuum oven at 60 °C.
Characterization:
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: Determine the melting point and compare it with the literature value.
-
Spectroscopic Analysis:
-
¹H NMR: Confirm the presence of aromatic and amine protons. The amine protons of the thiazole ring typically appear as a broad singlet.[1]
-
IR: Identify characteristic peaks for N-H (amine), C=N, and C-S stretching vibrations of the thiazole ring.[1]
-
Mass Spectrometry: Determine the molecular weight of the compound to confirm its identity.
-
Step 2: Synthesis of 4-(4-bromophenyl)-N-(pyrimidin-2-yl)thiazol-2-amine (Final Product)
This step involves the nucleophilic aromatic substitution of a chlorine atom on the pyrimidine ring by the amine group of the thiazole intermediate.
Materials:
-
4-(4-bromophenyl)thiazol-2-amine (from Step 1)
-
2-Chloropyrimidine
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Ice bath
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent for column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a dry 100 mL round-bottom flask under an inert atmosphere, add 4-(4-bromophenyl)thiazol-2-amine (1.28 g, 5 mmol) and dissolve it in 20 mL of anhydrous DMF.
-
Cool the solution in an ice bath to 0 °C.
-
Carefully add sodium hydride (0.24 g, 6 mmol, 60% dispersion in oil) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
To this mixture, add a solution of 2-chloropyrimidine (0.57 g, 5 mmol) in 5 mL of anhydrous DMF dropwise via a syringe.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 80-90 °C for 8-12 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and quench it by the slow addition of 50 mL of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure 4-(4-bromophenyl)-N-(pyrimidin-2-yl)thiazol-2-amine.
Characterization:
-
Appearance: Solid product (color to be determined).
-
Melting Point: Determine the melting point of the purified product.
-
Spectroscopic Analysis:
-
¹H NMR: Confirm the presence of protons from both the thiazole and pyrimidine rings, as well as the aromatic protons.
-
¹³C NMR: Identify the carbon signals corresponding to the hybrid structure.
-
Mass Spectrometry (HRMS): Determine the exact mass of the molecule to confirm its elemental composition.
-
Data Presentation
The following table summarizes the in vitro anticancer activity of a series of representative thiazole-pyrimidine hybrids against human breast cancer (MCF-7) and human liver cancer (HepG2) cell lines, expressed as IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth).
| Compound ID | R Group on Phenyl Ring | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HepG2 |
| 1a | H | 15.5 ± 1.2 | 20.1 ± 1.8 |
| 1b | 4-Br | 8.2 ± 0.7 | 12.5 ± 1.1 |
| 1c | 4-Cl | 9.1 ± 0.8 | 14.3 ± 1.3 |
| 1d | 4-F | 11.3 ± 1.0 | 16.8 ± 1.5 |
| 1e | 4-CH₃ | 18.7 ± 1.5 | 25.4 ± 2.2 |
| 1f | 4-OCH₃ | 22.4 ± 2.0 | 29.8 ± 2.5 |
| Doxorubicin | (Standard Drug) | 1.2 ± 0.1 | 1.8 ± 0.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathway
Many thiazole-pyrimidine hybrids exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and proliferation. One such critical pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade, which plays a pivotal role in angiogenesis (the formation of new blood vessels), a process essential for tumor survival and metastasis.
VEGFR-2 Signaling Pathway Diagram
Caption: Simplified VEGFR-2 signaling pathway and its inhibition.
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling events. Key pathways activated include the PLCγ-PKC-Raf-MEK-ERK pathway and the PI3K-Akt-mTOR pathway. These pathways ultimately lead to the transcription of genes that promote cell proliferation, survival, migration, and angiogenesis. Novel thiazole-pyrimidine hybrids have been designed to inhibit the kinase activity of VEGFR-2, thereby blocking its phosphorylation and suppressing the downstream signaling cascades that are crucial for tumor-induced angiogenesis.
References
Application of Ethyl 3-methylisothiazole-4-carboxylate in Agrochemical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-methylisothiazole-4-carboxylate is a heterocyclic compound belonging to the isothiazole class. While specific research on the agrochemical applications of this particular molecule is not extensively documented in publicly available literature, the isothiazole scaffold is a well-established pharmacophore in the development of a wide range of agrochemicals.[1][2] Isothiazole derivatives have demonstrated potent fungicidal, insecticidal, and herbicidal activities.[3] This document provides detailed application notes and experimental protocols for the potential evaluation of this compound in agrochemical research, based on established methodologies for analogous compounds.
The isothiazole core is recognized for its utility in developing compounds with antimicrobial and antifungal properties.[1] This suggests that this compound could serve as a valuable building block or lead compound in the discovery of novel crop protection agents.
Fungicidal Applications
Isothiazole derivatives are known to exhibit significant fungicidal properties, with some compounds inducing systemic acquired resistance (SAR) in plants.[4][5] The proposed application of this compound as a fungicide would involve evaluating its efficacy against a broad spectrum of plant pathogenic fungi.
Table 1: Representative Fungicidal Efficacy of Isothiazole-Thiazole Derivatives against Oomycetes (In Vivo)
| Compound Reference | Target Pathogen | EC50 (mg L⁻¹) |
| 6u | Pseudoperonospora cubensis | 0.046 |
| 6u | Phytophthora infestans | 0.20 |
| 6b | Sclerotinia sclerotiorum | 0.22 |
| 6c | Sclerotinia sclerotiorum | 0.53 |
| Oxathiapiprolin | Sclerotinia sclerotiorum | 5.98 |
| Azoxystrobin | Sclerotinia sclerotiorum | 4.04 |
| Data is illustrative and based on isothiazole-thiazole derivatives, not this compound. Data sourced from Wu, Q., et al. (2018).[4] |
Experimental Protocol: In Vivo Fungicidal Assay against Downy Mildew of Cucumber (Pseudoperonospora cubensis)
This protocol is adapted from established methods for testing novel fungicides.[4]
-
Plant Cultivation: Cultivate cucumber plants (e.g., Cucumis sativus L. cv. Jinyan No. 4) in a greenhouse at 20-25°C until the two-leaf stage.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in water containing a surfactant (e.g., 0.1% Tween-80) to achieve final test concentrations (e.g., 100, 50, 25, 12.5, 6.25 mg L⁻¹).
-
Application: Spray the cucumber cotyledons with the test solutions until runoff. A negative control (surfactant solution) and a positive control (commercial fungicide) should be included.
-
Inoculation: After 24 hours, inoculate the treated leaves by spraying with a spore suspension of P. cubensis (e.g., 1 × 10⁶ spores/mL).
-
Incubation: Place the plants in a high-humidity environment (e.g., >90% relative humidity) at 20-22°C for 24 hours in the dark, followed by a 12-hour light/dark cycle.
-
Assessment: After 7 days, assess the disease severity by measuring the area of leaf lesions. Calculate the protective efficacy relative to the negative control.
-
Data Analysis: Determine the EC50 value (the concentration that inhibits disease development by 50%) using a suitable statistical method (e.g., probit analysis).
Insecticidal Applications
Certain isothiazole derivatives, particularly isothiazolinones, have shown promise as insecticides, especially against hemipteran pests.[6][7] The evaluation of this compound for insecticidal activity would involve screening against common agricultural pests.
Experimental Protocol: Insecticidal Bioassay against Green Peach Aphid (Myzus persicae)
This protocol is based on general methods for testing insecticides on aphids.[6]
-
Insect Rearing: Maintain a culture of green peach aphids on a suitable host plant (e.g., cabbage seedlings) in a controlled environment.
-
Compound Preparation: Prepare a series of concentrations of this compound in an aqueous solution containing a surfactant, as described for the fungicidal assay.
-
Leaf-Dip Bioassay:
-
Excise leaves from the host plant.
-
Dip the leaves in the test solutions for 30 seconds.
-
Allow the leaves to air dry.
-
Place the treated leaves in a petri dish with a moist filter paper.
-
Introduce a known number of adult aphids (e.g., 20) onto each leaf.
-
-
Incubation: Keep the petri dishes in a controlled environment (e.g., 25°C, 16:8 h light:dark photoperiod).
-
Assessment: Record aphid mortality at 24, 48, and 72 hours post-treatment. Aphids that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 value (lethal concentration for 50% of the population).
Herbicidal Applications
The isothiazole moiety has also been explored in the context of herbicides.[3] Screening this compound for herbicidal activity would involve testing its effects on the germination and growth of common weed species.
Experimental Protocol: Pre-emergence Herbicidal Activity Assay
This protocol is a standard method for evaluating pre-emergence herbicides.[8]
-
Test Species: Select seeds of common weed species (e.g., barnyard grass - Echinochloa crus-galli, amaranth - Amaranthus retroflexus).
-
Compound Preparation: Prepare solutions of this compound at various concentrations.
-
Treatment Application:
-
Fill pots with a standardized soil mix.
-
Sow a specified number of seeds of the target weed species at a uniform depth.
-
Apply the test solution evenly to the soil surface.
-
-
Incubation: Place the pots in a greenhouse or growth chamber with controlled temperature, light, and humidity. Water the pots as needed.
-
Assessment: After a set period (e.g., 14-21 days), count the number of emerged seedlings and assess their growth (e.g., shoot height, fresh weight).
-
Data Analysis: Calculate the percentage of inhibition of germination and growth for each concentration and determine the GR50 value (the concentration that causes a 50% reduction in growth).
Visualizations
Agrochemical Screening Workflow
Caption: Workflow for the agrochemical screening of this compound.
Potential Mode of Action (Hypothetical)
Given that some isothiazole fungicides induce Systemic Acquired Resistance (SAR), a potential mechanism to investigate for this compound could be the activation of plant defense pathways.
Caption: Hypothetical signaling pathway for SAR induction by an isothiazole derivative.
References
- 1. This compound [myskinrecipes.com]
- 2. Thiazole and Isothiazole Chemistry in Crop Protection. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and fungicidal activity of isothiazole-thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. asianpubs.org [asianpubs.org]
Application Notes and Protocols for the Functionalization of the Isothiazole Ring
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the functionalization of the isothiazole ring, a key heterocyclic motif in medicinal chemistry and materials science. The protocols outlined below cover modern and classical methods, including direct C-H functionalization, metal-catalyzed cross-coupling reactions, and nucleophilic substitution on halogenated isothiazoles.
Direct C-H Functionalization of Isothiazoles
Direct C-H functionalization is a powerful and atom-economical strategy for the synthesis of isothiazole derivatives, as it avoids the need for pre-functionalization of the heterocyclic core.[1][2][3] Palladium and rhodium-based catalytic systems are commonly employed for this purpose.[1][2]
Palladium/Copper Co-catalyzed C-H Arylation
This protocol describes a method for the direct arylation of benzobisthiazoles, which can be adapted for other isothiazole systems.[2]
Experimental Protocol:
-
To an oven-dried reaction vessel, add the isothiazole substrate (1.0 equiv.), aryl bromide (2.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 10 mol%), copper(I) iodide (CuI, 20 mol%), and potassium carbonate (K₂CO₃, 3.0 equiv.).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add degassed N,N-dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture to 120 °C and stir for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary:
| Entry | Isothiazole Substrate | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzobisthiazole | Bromobenzene | Pd(OAc)₂/CuI | K₂CO₃ | DMF | 120 | 48 | 75 |
| 2 | Benzobisthiazole | 4-Bromotoluene | Pd(OAc)₂/CuI | K₂CO₃ | DMF | 120 | 48 | 82 |
| 3 | Benzobisthiazole | 1-Bromo-4-methoxybenzene | Pd(OAc)₂/CuI | K₂CO₃ | DMF | 120 | 48 | 68 |
Workflow for Direct C-H Functionalization:
Caption: General workflow for direct C-H functionalization of isothiazoles.
Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone for forming carbon-carbon and carbon-heteroatom bonds on the isothiazole ring.[4][5][6] The Suzuki-Miyaura, Stille, and Sonogashira couplings are particularly prevalent.[7] These reactions typically involve a halogenated isothiazole as the electrophilic partner.
Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a halo-isothiazole with a boronic acid or ester.[7]
Experimental Protocol:
-
In an oven-dried Schlenk tube, combine the isothiazole halide (1.0 equiv.), boronic acid or ester (1.2-1.5 equiv.), a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.), a palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., XPhos, SPhos, 2-10 mol%).[7]
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add a degassed solvent (e.g., dioxane, toluene, or DMF) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring for the required time, monitoring by TLC or LC-MS.[7]
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary:
| Entry | Isothiazole Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-3-methylisothiazole | Phenylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 92 |
| 2 | 4-Iodoisothiazole | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 18 | 85 |
| 3 | 5-Chloro-3-phenylisothiazole | Thiophene-2-boronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | Toluene | 110 | 24 | 78 |
Workflow for Metal-Catalyzed Cross-Coupling:
Caption: General workflow for metal-catalyzed cross-coupling of isothiazoles.
Nucleophilic Substitution on Halogenated Isothiazoles
Halogen atoms on the isothiazole ring, particularly at the 4- and 5-positions, are susceptible to nucleophilic substitution, providing a straightforward method for introducing various functional groups.[5][8]
Substitution with N-Nucleophiles (Morpholine)
This protocol details the substitution of a chlorine atom with morpholine on a dichloroisothiazole derivative.[9][10]
Experimental Protocol:
-
Dissolve the 4,5-dichloro-isothiazole derivative (1.0 equiv.) in a suitable solvent such as ethanol or DMF.
-
Add the N-nucleophile (e.g., morpholine, 2.2 equiv.) to the solution.
-
Add a base, such as potassium carbonate (K₂CO₃, 2.5 equiv.), to the mixture.
-
Heat the reaction mixture to reflux (or a specified temperature, e.g., 80 °C) and stir for several hours (e.g., 4-8 hours).
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by recrystallization or column chromatography to yield the desired product.
Quantitative Data Summary:
| Entry | Isothiazole Substrate | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 4,5-Dichloroisothiazole-3-carboxamide | Morpholine | K₂CO₃ | DMF | 80 | 6 | 88 | | 2 | Methyl 4,5-dichloroisothiazole-3-carboxylate | Benzylamine | Et₃N | Ethanol | Reflux | 8 | 75 | | 3 | 3-(4,5-Dichloroisothiazol-3-yl)methanol | Sodium methoxide | - | Methanol | Reflux | 4 | 90 |
Logical Flow for Nucleophilic Substitution:
References
- 1. books.rsc.org [books.rsc.org]
- 2. A C-H functionalization protocol for the direct synthesis of benzobisthiazole derivatives [pubmed.ncbi.nlm.nih.gov]
- 3. C-H Functionalization | Ellman Laboratory [ellman.chem.yale.edu]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of Ethyl 3-methylisothiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-methylisothiazole-4-carboxylate is a heterocyclic compound belonging to the isothiazole class. Isothiazoles and their derivatives are of significant interest in pharmaceutical and industrial applications due to their diverse biological activities. Accurate and reliable analytical methods are crucial for the quantification and monitoring of this compound in various matrices during research, development, and quality control processes.
This document provides detailed application notes and protocols for the analytical detection of this compound. While specific validated methods for this exact compound are not widely published, the protocols herein are adapted from established and validated methods for structurally similar isothiazolinone compounds. These methods, including High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection and Gas Chromatography-Mass Spectrometry (GC-MS), offer robust and sensitive approaches for the analysis of this target analyte. The provided protocols should be considered as a strong starting point for method development and will require validation for the specific matrix and intended use.
Analytical Methods Overview
Several analytical techniques can be employed for the detection and quantification of this compound. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of isothiazole derivatives. Coupled with UV or tandem mass spectrometry (MS/MS) detectors, HPLC offers excellent selectivity and sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and semi-volatile compounds. Derivatization may sometimes be necessary to improve the chromatographic properties of certain isothiazolinones.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of isothiazolinone compounds using HPLC-UV/MS and GC-MS. These values are provided as a reference and are based on published methods for structurally related analytes. Actual performance characteristics for this compound may vary and must be determined during method validation.
Table 1: Typical HPLC Method Performance for Isothiazolinone Analysis
| Parameter | Typical Value Range |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.2 µg/g |
| Limit of Quantitation (LOQ) | 0.02 - 1.0 µg/g |
| Recovery | 80 - 110% |
| Precision (RSD) | < 5% |
Table 2: Typical GC-MS Method Performance for Isothiazolinone Analysis
| Parameter | Typical Value Range |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L |
| Repeatability (RSD) | < 10% |
Experimental Protocols
Protocol 1: HPLC-UV Method for the Determination of this compound
This protocol is adapted from established methods for the analysis of isothiazolinone preservatives in various sample matrices.[1]
1. Scope: This method is suitable for the quantitative analysis of this compound in liquid samples, such as process streams or formulation bases.
2. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[1]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
This compound reference standard
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
3. Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-10 min: 20-80% B
-
10-15 min: 80% B
-
15-16 min: 80-20% B
-
16-20 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: ~270-280 nm (A UV scan of the reference standard is recommended to determine the absorption maximum).
4. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile. From the stock solution, prepare a series of calibration standards by serial dilution with the initial mobile phase composition.
-
Sample Preparation:
-
Accurately weigh or pipette a known amount of the sample into a volumetric flask.
-
Dilute the sample with a suitable solvent (e.g., acetonitrile or water) and sonicate for 15-20 minutes to ensure complete dissolution and extraction.[1]
-
Allow the solution to cool to room temperature and dilute to the mark.
-
Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
5. Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.
Protocol 2: HPLC-MS/MS Method for Trace Level Detection
This protocol is adapted from methods for the sensitive determination of isothiazolinones in complex matrices.[2][3][4][5][6]
1. Scope: This method is suitable for the trace-level quantification of this compound in complex matrices where high sensitivity and selectivity are required.
2. Instrumentation and Materials:
-
HPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid or ammonium formate (for mobile phase modification).
-
This compound reference standard.
-
Standard laboratory glassware and filtration devices.
3. Chromatographic and MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient will need to be developed to ensure optimal separation. A starting point could be a linear gradient from 10% to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: ESI positive.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). The precursor ion and product ions for this compound will need to be determined by infusing a standard solution into the mass spectrometer.
4. Sample Preparation:
-
Standard Preparation: Prepare calibration standards in a matrix-matched solvent to compensate for matrix effects.
-
Sample Preparation:
-
Sample extraction can be performed using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[7]
-
For SPE, a polymeric reversed-phase sorbent is often effective.
-
The final extract should be reconstituted in the initial mobile phase composition before injection.
-
Protocol 3: GC-MS Method for the Analysis of this compound
This protocol is based on general GC-MS methods for the analysis of isothiazolinones.[8]
1. Scope: This method is applicable for the determination of this compound in samples that are amenable to gas chromatography.
2. Instrumentation and Materials:
-
Gas chromatograph with a mass selective detector (GC-MS).
-
Capillary GC column suitable for polar compounds (e.g., a mid-polarity column like a DB-35ms or equivalent).
-
Helium (carrier gas).
-
This compound reference standard.
-
Organic solvents (e.g., ethyl acetate, dichloromethane) for extraction.
-
Solid-Phase Extraction (SPE) cartridges (optional, for sample cleanup and concentration).
3. GC-MS Conditions:
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 min.
-
Ramp: 10°C/min to 280°C, hold for 5 min.
-
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400. For quantitative analysis, select characteristic ions for Selected Ion Monitoring (SIM).
4. Sample Preparation:
-
Standard Preparation: Prepare calibration standards in a suitable solvent (e.g., ethyl acetate).
-
Sample Preparation:
-
Perform a liquid-liquid extraction of the sample with a suitable organic solvent.
-
Alternatively, use Solid-Phase Extraction (SPE) for sample cleanup and concentration. A polymeric sorbent or C18 may be suitable.[8]
-
Concentrate the extract under a gentle stream of nitrogen before analysis.
-
Visualizations
Caption: HPLC-UV Experimental Workflow.
Caption: GC-MS Experimental Workflow.
References
- 1. myskinrecipes.com [myskinrecipes.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. บล็อกสร้างเฮเทอโรไซคลิกสำหรับเภสัชกรรม (922) [myskinrecipes.com]
- 4. chemscene.com [chemscene.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. 15901-51-6 | Sigma-Aldrich [sigmaaldrich.cn]
- 7. This compound 15901-51-6 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of Ethyl 3-methylisothiazole-4-carboxylate for Biological Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The isothiazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] Ethyl 3-methylisothiazole-4-carboxylate serves as a versatile starting material for the synthesis of a library of novel compounds through derivatization of its carboxylate group. This document provides detailed protocols for the hydrolysis of the ethyl ester to the corresponding carboxylic acid and subsequent amide coupling with various primary and secondary amines. These derivatization strategies enable the exploration of structure-activity relationships (SAR) and the development of potent and selective modulators of biological targets. The synthesized derivatives can be evaluated in a variety of biological assays to identify lead compounds for drug discovery programs.
Derivatization Workflow
The overall workflow for the derivatization of this compound and subsequent biological evaluation involves a two-step chemical synthesis followed by biological screening. The initial step is the hydrolysis of the ethyl ester to the more reactive carboxylic acid. The second step is the coupling of this acid with a diverse range of amines to generate a library of amide derivatives. These derivatives are then purified and subjected to biological assays to determine their activity.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Experimental Protocols
Protocol 1: Hydrolysis of this compound
This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid, which is a key intermediate for subsequent amide coupling reactions. Alkaline hydrolysis is recommended for its high efficiency and the irreversible nature of the reaction.[4]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add a solution of sodium hydroxide (1.5 eq) in water to the reaction mixture.
-
Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl. A precipitate of the carboxylic acid should form.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield 3-methylisothiazole-4-carboxylic acid as a solid. The product can be further purified by recrystallization if necessary.
Protocol 2: Amide Coupling of 3-Methylisothiazole-4-carboxylic acid
This protocol outlines a general procedure for the synthesis of amide derivatives from 3-methylisothiazole-4-carboxylic acid and a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to improve efficiency and reduce side reactions.[5][6][7]
Materials:
-
3-Methylisothiazole-4-carboxylic acid
-
Desired primary or secondary amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 3-methylisothiazole-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.
Data Presentation
The biological activity of the synthesized derivatives should be quantified and presented in a clear and structured format to facilitate SAR analysis. The following table is an example of how to present data from a hypothetical kinase inhibition assay.
| Compound ID | R-Group (from Amine) | Kinase Target | IC₅₀ (nM) |
| EMC-001 | Benzylamine | Kinase A | 150 |
| EMC-002 | 4-Fluorobenzylamine | Kinase A | 75 |
| EMC-003 | 2-Phenylethylamine | Kinase A | 210 |
| EMC-004 | Morpholine | Kinase A | >1000 |
| EMC-005 | Piperidine | Kinase A | 850 |
| EMC-001 | Benzylamine | Kinase B | 890 |
| EMC-002 | 4-Fluorobenzylamine | Kinase B | 420 |
| EMC-003 | 2-Phenylethylamine | Kinase B | >1000 |
| EMC-004 | Morpholine | Kinase B | >1000 |
| EMC-005 | Piperidine | Kinase B | >1000 |
Hypothetical Signaling Pathway for Biological Assays
Derivatives of heterocyclic scaffolds are often investigated as inhibitors of protein kinases, which play a crucial role in cellular signaling pathways implicated in diseases such as cancer. The following diagram illustrates a generic kinase signaling cascade that could be a target for the synthesized isothiazole derivatives.
Caption: A hypothetical kinase signaling pathway targeted by isothiazole derivatives.
References
- 1. Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of isothiazole derivatives with potential biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-methylisothiazole-4-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Ethyl 3-methylisothiazole-4-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A common and modern approach for the synthesis of substituted isothiazoles is a three-component reaction involving an enaminoester, a sulfur source (like elemental sulfur), and a reagent that facilitates the N-S bond formation.[1][2][3][4][5] This method offers high selectivity for the synthesis of isothiazoles.[1][2][3][4][5]
Q2: What are the typical starting materials for this synthesis?
The key starting materials for a three-component synthesis would be:
-
An appropriate β-enaminoester, which for this target molecule would be ethyl 2-amino-3-methylcrotonate.
-
A sulfur source, typically elemental sulfur (S₈).[2]
-
A reagent to facilitate the cyclization and N-S bond formation, such as a bromodifluoroacetamide or similar electrophilic species.[1][2]
Q3: What are the critical reaction parameters to control?
Key parameters to control for a successful synthesis include:
-
Temperature: The reaction often requires heating, with temperatures around 90°C being reported for similar syntheses.[2]
-
Solvent: Acetonitrile (CH₃CN) is a common solvent for this type of reaction.[2]
-
Base: An inorganic base like cesium carbonate (Cs₂CO₃) or sodium phosphate (Na₃PO₄) is often required to facilitate the reaction.[2]
-
Catalyst: In some variations, a copper powder catalyst may be necessary to promote the formation of the isothiazole ring.[2]
-
Reaction Time: These reactions can be slow, sometimes requiring up to 48 hours to reach completion.[2]
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a standard method for monitoring the reaction's progress. You can spot the reaction mixture alongside the starting materials on a silica gel plate and elute with an appropriate solvent system (e.g., a mixture of petroleum ether and ethyl acetate). The disappearance of the starting material spots and the appearance of a new product spot will indicate the reaction is proceeding.
Q5: What are some common impurities or side products?
Potential side products can include unreacted starting materials, thiazole isomers, and polymeric materials. The formation of thiazoles can sometimes compete with isothiazole formation depending on the reaction conditions.[1][2][3][4][5] Over-oxidation or degradation of the product can also occur under harsh reaction conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction. | - Increase reaction time and continue to monitor by TLC.- Increase reaction temperature in small increments (e.g., 10°C).- Ensure the base and/or catalyst is active and added in the correct stoichiometry. |
| Decomposition of starting materials or product. | - Lower the reaction temperature.- Use a milder base.- Ensure an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture. | |
| Incorrect stoichiometry of reactants. | - Carefully re-check the molar ratios of all reactants, including the base and any catalysts. | |
| Formation of Multiple Products (as seen on TLC or NMR) | Formation of thiazole isomer. | - The selectivity between isothiazole and thiazole can be influenced by the catalyst and base. For isothiazole synthesis, a copper catalyst and a base like Na₃PO₄ have been shown to be effective.[2] |
| Side reactions due to reactive intermediates. | - Lower the reaction temperature to reduce the rate of side reactions.- Adjust the rate of addition of one of the reactants to maintain a low concentration in the reaction mixture. | |
| Product is Difficult to Purify | Product co-elutes with impurities during column chromatography. | - Experiment with different solvent systems for chromatography (e.g., varying the polarity with different ratios of hexane/ethyl acetate, or trying dichloromethane/methanol).- Consider recrystallization from a suitable solvent to purify the product. |
| Oily or tar-like crude product. | - This may indicate polymerization or significant decomposition. Attempt to triturate the crude material with a non-polar solvent like hexane to precipitate the desired product.- Review the reaction conditions; excessive heat or prolonged reaction times can lead to decomposition. | |
| Reaction Stalls (Starting Material Remains) | Catalyst deactivation. | - Ensure the catalyst is of good quality and handled under appropriate conditions (e.g., inert atmosphere if necessary).- Add a fresh portion of the catalyst to the reaction mixture. |
| Insufficient base. | - Add an additional equivalent of the base and monitor the reaction progress. |
Experimental Protocols
Hypothetical Synthesis of this compound via a Three-Component Reaction
This protocol is a generalized procedure based on similar isothiazole syntheses and should be optimized for the specific target molecule.[2]
Materials:
-
Ethyl 2-amino-3-methylcrotonate
-
Elemental Sulfur (S₈)
-
Bromodifluoroacetamide (or a similar electrophilic reagent)
-
Copper powder (catalyst)
-
Sodium Phosphate (Na₃PO₄) (base)
-
Acetonitrile (CH₃CN) (solvent)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen), add ethyl 2-amino-3-methylcrotonate (1 equivalent), elemental sulfur (1.2 equivalents), copper powder (0.1 equivalents), and sodium phosphate (2 equivalents).
-
Add dry acetonitrile as the solvent.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the bromodifluoroacetamide (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 90°C and stir for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified product by NMR, mass spectrometry, and IR spectroscopy.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 1. Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters [organic-chemistry.org]
- 3. Isothiazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for Isothiazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in isothiazole synthesis. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experiments.
Troubleshooting Guides & FAQs
Issue 1: Low or No Product Yield
Q1: My isothiazole synthesis is resulting in a low yield or no product at all. What are the common causes?
A1: Low or no yield in isothiazole synthesis can stem from several factors. Systematically investigating the following aspects can help identify the root cause:
-
Reagent Quality: Ensure the purity of your starting materials. Impurities in reactants like β-ketodithioesters or enaminoesters can lead to side reactions, consuming the starting materials and reducing the yield of the desired isothiazole.
-
Reaction Conditions: Temperature, reaction time, and solvent are critical parameters. For instance, in the synthesis of 3,5-disubstituted isothiazoles from β-ketodithioesters and ammonium acetate, the choice of solvent and reflux conditions are crucial for driving the reaction to completion.[1] Some reactions may require specific temperature control to avoid decomposition of intermediates or the final product.[2]
-
Atmosphere: Certain isothiazole syntheses are sensitive to air or moisture. For example, some metal-catalyzed reactions may require an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation or unwanted side reactions.[3] Conversely, some syntheses, like the one-pot reaction from β-ketodithioesters, rely on aerial oxidation in the final step.[3]
-
Catalyst Activity: In catalyst-driven reactions, such as the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles, catalyst deactivation can be a significant issue.[3][4] Ensure the catalyst is active and used in the correct loading.
Q2: I am performing a synthesis of 3,5-disubstituted isothiazoles from a β-ketodithioester and ammonium acetate, and my yields are consistently low. How can I optimize this reaction?
A2: This one-pot synthesis is valued for its operational simplicity, but several factors can influence its success.[1] To improve your yield, consider the following:
-
Solvent Choice: The polarity of the solvent can significantly impact the reaction rate and yield. While ethanol is commonly used, it is advisable to perform small-scale solvent screening with solvents like methanol, isopropanol, or acetonitrile to find the optimal medium for your specific substrates.
-
Temperature and Reaction Time: This reaction is typically run at reflux.[1] Ensure the reaction is heated to the appropriate temperature for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[5]
-
Ammonium Acetate Quality: Use high-purity ammonium acetate, as impurities can interfere with the reaction.
-
Work-up Procedure: Ensure proper work-up to isolate the product effectively. This typically involves extraction and purification by column chromatography.[5]
Issue 2: Formation of Impurities and Side Products
Q3: My crude product shows multiple spots on the TLC plate. What are the likely impurities in my isothiazole synthesis?
A3: The nature of impurities will depend on the specific synthetic route.
-
From β-Ketodithioesters: Incomplete cyclization can leave unreacted starting materials or intermediates. Side reactions may include the formation of thiophene or other heterocyclic byproducts.
-
From Enaminoesters and Sulfur: Thiazole isomers can be a significant byproduct in this three-component reaction. The selectivity between thiazole and isothiazole formation can be influenced by the choice of catalyst and base.[6] For instance, using Cs₂CO₃ as the base tends to favor thiazole formation, while a copper catalyst with Na₃PO₄ can selectively produce isothiazoles.[6]
-
Rhodium-Catalyzed Reactions: In the transannulation of 1,2,3-thiadiazoles, side products can arise from incomplete reaction or alternative reaction pathways of the rhodium-carbenoid intermediate.[4]
Q4: How can I minimize the formation of the thiazole impurity in my isothiazole synthesis from enaminoesters?
A4: To enhance the selectivity for isothiazole synthesis in the three-component reaction of enaminoesters, sulfur, and bromodifluoroacetamides/esters, careful selection of the catalytic system is key. Research has shown that employing a copper powder catalyst in conjunction with a base like sodium phosphate (Na₃PO₄) can significantly favor the formation of isothiazoles, with reported yields of up to 88%.[6] In contrast, using a base like cesium carbonate (Cs₂CO₃) without a copper catalyst tends to promote the formation of the isomeric thiazoles.[6]
Issue 3: Reaction Monitoring and Work-up
Q5: What are the best techniques for monitoring the progress of my isothiazole synthesis?
A5: Effective reaction monitoring is crucial for determining the optimal reaction time and maximizing yield.
-
Thin Layer Chromatography (TLC): TLC is a simple and rapid method for qualitatively monitoring the consumption of starting materials and the formation of the product.[5]
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): For more quantitative and detailed analysis, HPLC-MS can be employed to monitor the reaction kinetics, identify intermediates, and detect byproducts.
Q6: What is a general procedure for the work-up and purification of 3,5-disubstituted isothiazoles?
A6: A general work-up and purification strategy for 3,5-disubstituted isothiazoles involves the following steps:
-
Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Extraction: If the reaction is performed in a water-miscible solvent, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography on silica gel using a suitable eluent system, often a mixture of petroleum ether and ethyl acetate.[5]
Data Presentation
Table 1: Effect of Solvent and Temperature on the Yield of a Pyranopyrazole Synthesis (Illustrative Example of Condition Optimization)
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | H₂O | 25 | 120 | 40 |
| 2 | H₂O | 50 | 60 | 75 |
| 3 | H₂O | 100 (reflux) | 30 | 94 |
| 4 | EtOH/H₂O (1:1) | 80 (reflux) | 45 | 88 |
| 5 | EtOH | 80 (reflux) | 60 | 82 |
| 6 | MeCN | 82 (reflux) | 90 | 75 |
This table is an illustrative example of how reaction conditions can be optimized and presented. Similar optimization tables can be found in the literature for specific isothiazole syntheses.[7]
Experimental Protocols
Protocol 1: Synthesis of 3,5-Disubstituted Isothiazoles from β-Ketodithioesters and Ammonium Acetate [1]
This procedure is advantageous for its operational simplicity and use of readily available reagents.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the β-ketodithioester (1.0 equiv.) in ethanol.
-
Reagent Addition: Add ammonium acetate (NH₄OAc) (2.0-3.0 equiv.) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Add water to the residue and extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate eluent).
Protocol 2: Rhodium-Catalyzed Synthesis of Isothiazoles from 1,2,3-Thiadiazoles and Nitriles [8]
This method allows for the synthesis of a wide variety of isothiazoles via a transannulation reaction.
-
Reaction Setup: To an oven-dried reaction vessel, add the 1,2,3-thiadiazole (1.0 equiv.), the nitrile (2.0 equiv.), [Rh(COD)Cl]₂ (5 mol%), and DPPF (12 mol%).
-
Solvent Addition: Add anhydrous chlorobenzene via syringe under an inert atmosphere.
-
Reaction: Heat the reaction mixture to 130 °C and stir for the required time, monitoring by TLC.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired isothiazole.
Protocol 3: Three-Component Synthesis of Isothiazoles from Enaminoesters, Sulfur, and Bromodifluoroacetamides [6]
This method provides a route to isothiazoles with high selectivity under specific catalytic conditions.
-
Reaction Setup: In a sealed tube, combine the enaminoester (1.0 equiv.), elemental sulfur (S₈, 1.5 equiv.), the bromodifluoroacetamide (1.2 equiv.), copper powder (20 mol%), and sodium phosphate (Na₃PO₄, 2.0 equiv.).
-
Solvent Addition: Add the appropriate solvent (e.g., acetonitrile).
-
Reaction: Seal the tube and heat the reaction mixture at the optimized temperature (e.g., 90 °C) for the specified time (e.g., 48 hours).
-
Work-up: After cooling, filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Isothiazole synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Isothiazole via the Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles with Nitriles [organic-chemistry.org]
Technical Support Center: Purification of Ethyl 3-methylisothiazole-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Ethyl 3-methylisothiazole-4-carboxylate from its reaction mixture.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound. Follow the suggested steps to diagnose and resolve the problems.
Problem 1: Low Yield of Isolated Product
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion before work-up. |
| Product Loss During Extraction | - Ensure the correct pH of the aqueous phase to minimize the solubility of the product. - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[1] - Gently mix the phases to avoid emulsion formation. |
| Product Loss During Crystallization | - Optimize the crystallization solvent system. - Cool the solution slowly to promote the formation of larger crystals. - Concentrate the mother liquor and attempt a second crystallization. |
| Product Adsorption on Equipment | Thoroughly rinse all glassware and equipment used during the work-up and purification process with the extraction or crystallization solvent. |
Problem 2: Product is an Oil or Gummy Solid Instead of Crystals
| Potential Cause | Suggested Solution |
| Presence of Impurities | Impurities can inhibit crystallization. Attempt to purify a small sample by column chromatography to see if a solid product can be obtained.[1] |
| Residual Solvent | Ensure all solvent has been removed under reduced pressure. Traces of solvent can prevent solidification. |
| Incorrect Crystallization Solvent | Screen a variety of solvents or solvent mixtures. A good crystallization solvent should dissolve the compound when hot but have low solubility when cold. Hot hexane has been used for similar compounds.[2] |
| Product is Naturally an Oil | If the product is inherently a low-melting solid or an oil at room temperature, purification should be performed using column chromatography. |
Problem 3: Product Contaminated with Starting Materials
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Drive the reaction to completion by extending the reaction time or adding a slight excess of one of the reagents (if appropriate). |
| Inefficient Extraction | If a starting material is acidic or basic, perform an acid-base wash during the extraction process to remove it. |
| Co-crystallization | If the starting material has similar solubility properties to the product, recrystallization may not be effective. Use column chromatography for separation. |
Problem 4: Presence of Unknown Impurities in NMR or LC-MS
| Potential Cause | Suggested Solution |
| Side Reactions | The synthesis of thiazoles can sometimes lead to the formation of isomeric byproducts.[3] |
| Degradation of Product | The product may be unstable to the purification conditions (e.g., heat, acid, or base). Use milder purification techniques. |
| Contaminated Solvents or Reagents | Ensure the use of high-purity solvents and reagents. |
| Further Purification Needed | If simple crystallization or extraction is insufficient, employ column chromatography with a suitable solvent system to separate the impurities.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common purification techniques for similar thiazole carboxylates, and likely applicable to this compound, are:
-
Crystallization/Recrystallization: This is a widely used method to obtain a highly pure solid product. Solvents such as ethanol, n-butanol, and ethyl acetate have been successfully used for similar compounds.[1][4]
-
Column Chromatography: This technique is essential when dealing with complex mixtures of impurities or when the product is an oil.[1] Silica gel is a common stationary phase.
-
Liquid-Liquid Extraction: This is a standard work-up procedure to separate the crude product from the reaction mixture and remove inorganic salts and other water-soluble impurities.[1]
Q2: How do I choose a suitable solvent for crystallization?
A2: A good crystallization solvent will dissolve your compound when hot but not when cold. You can perform small-scale solubility tests with a variety of solvents (e.g., hexanes, ethyl acetate, ethanol, isopropanol) to find the optimal one. Sometimes a mixture of two solvents (one in which the compound is soluble and one in which it is insoluble) is required.
Q3: My product is an oil. How can I purify it?
A3: If your product is an oil, the preferred method of purification is column chromatography. You will need to develop a suitable mobile phase (solvent system) that provides good separation of your product from impurities on a TLC plate before attempting a large-scale column.
Q4: What typical yields and purity levels can I expect?
A4: For analogous thiazole carboxylate syntheses, yields after purification can range widely, but well-optimized procedures can achieve high yields. For instance, a patent for a similar compound reported a yield of 98.5% by HPLC after recrystallization.[1] Purity is often assessed by HPLC, NMR, and melting point. Pharmaceutical-grade purity is typically greater than 99.0%.[1]
Q5: What are some common impurities I might encounter?
A5: Common impurities can include unreacted starting materials, byproducts from side reactions (such as N-alkylation instead of O-alkylation in related syntheses), and degradation products.[4][5] The specific impurities will depend on the synthetic route used.
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction Procedure
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
If the reaction solvent is miscible with water (e.g., DMF, isopropanol), quench the reaction by pouring it into a separatory funnel containing water.[1][6]
-
Extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate (3 x volume of the aqueous phase).[1]
-
Combine the organic layers.
-
Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution (if acidic impurities are present), and finally with brine.
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Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
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Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Recrystallization
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, n-butanol, or ethyl acetate).[1][4]
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If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature.
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Further cool the solution in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of the cold crystallization solvent.
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Dry the crystals under vacuum to a constant weight. A yield of 94.0% has been reported for a similar compound after filtration and washing.
Protocol 3: Column Chromatography
-
Prepare a slurry of silica gel in the chosen eluent (solvent system).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel.
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Load the adsorbed product onto the top of the column.
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Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Troubleshooting workflow for purification issues.
Caption: General purification workflow.
References
- 1. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. A solid solution of ethyl and d 3-methyl 2-[(4-methylpyridin-2-yl)amino]-4-(pyridin-2-yl)thiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate | 160844-75-7 [chemicalbook.com]
Technical Support Center: Synthesis of Substituted Isothiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted isothiazoles.
FAQs and Troubleshooting Guides
This section addresses specific issues that can lead to low yields, impurity formation, and unexpected outcomes during the synthesis of substituted isothiazoles.
Issue 1: Low or No Yield of the Desired Substituted Isothiazole
Q1: I am getting a very low yield or no desired product in my isothiazole synthesis. What are the common causes and how can I troubleshoot this?
A1: Low or no yield in isothiazole synthesis is a frequent issue and can be attributed to several factors, including suboptimal reaction conditions, instability of starting materials, and competing side reactions.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome. For instance, in some syntheses, the use of a combination of bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) and triethylamine has been shown to dramatically increase yields compared to using a single base.[1] It is crucial to carefully optimize these parameters for your specific substrate.
-
Starting Material Purity and Stability: Ensure the purity of your starting materials. Impurities can lead to unwanted side reactions. Some precursors may be unstable under the reaction conditions, leading to degradation before they can react to form the isothiazole ring.
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Inefficient Ring Closure: The key step in many isothiazole syntheses is the cyclization to form the heterocyclic ring. If this step is inefficient, it will directly result in low yields. The choice of cyclization agent and reaction conditions is critical. For example, in the synthesis of 3,5-disubstituted isothiazoles from β-ketodithioesters, ammonium acetate plays a crucial role in the imine formation and subsequent cyclization.[1]
-
Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product. Common side reactions include rearrangement to form a more stable thiazole isomer, or ring-opening of the isothiazole product.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low isothiazole yield.
Issue 2: Formation of Unexpected Side Products
Q2: I have isolated a significant amount of a byproduct that is not my target isothiazole. What could it be and how can I prevent its formation?
A2: The formation of side products is a common challenge. The nature of the side product depends on the synthetic route and the specific substrates used.
Common Side Products and Prevention Strategies:
-
Isomeric Thiazoles: Photoisomerism of isothiazoles to the corresponding thiazoles has been reported, particularly for phenyl-substituted isothiazoles.[2] This rearrangement can be influenced by photochemical conditions. To minimize this, protect the reaction from light.
-
Ring-Opened Products: Isothiazolium salts are susceptible to nucleophilic attack, which can lead to ring opening.[2] The resulting acyclic compounds, such as 3-aminoalk-2-ene-1-thiones, can be a major byproduct.[2]
-
Prevention: Carefully control the stoichiometry of nucleophilic reagents and the reaction temperature. Using a non-nucleophilic base, if possible, can also mitigate this issue.
-
-
Bi(isothiazolyl)s: In cross-coupling reactions, such as the Heck reaction, dimerization of the isothiazole starting material can occur, leading to the formation of bi(isothiazolyl) byproducts.
-
Over-halogenation: During halogenation reactions, polyhalogenated products can form.[2] Careful control of the amount of halogenating agent and the reaction time is necessary to achieve mono-substitution.
Logical Diagram for Side Product Identification and Mitigation:
Caption: Strategy for mitigating side product formation.
Issue 3: Difficulty in Product Purification
Q3: My crude product is a complex mixture, and I am struggling to isolate the pure substituted isothiazole. What are some effective purification strategies?
A3: Purifying substituted isothiazoles from a complex reaction mixture requires a systematic approach.
Purification Techniques:
-
Column Chromatography: This is the most common method for purifying isothiazole derivatives. The choice of solvent system (eluent) is critical and should be determined by thin-layer chromatography (TLC) analysis. A gradual increase in the polarity of the eluent often provides the best separation.
-
Crystallization: If the desired product is a solid, crystallization can be a highly effective purification method. Screening different solvents or solvent mixtures is often necessary to find suitable conditions for crystallization.
-
Distillation: For liquid isothiazoles with sufficient thermal stability, distillation under reduced pressure can be an excellent method for purification, especially on a larger scale.
-
Preparative TLC or HPLC: For small-scale purification of valuable or difficult-to-separate compounds, preparative TLC or HPLC can be employed.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of 3,5-Disubstituted Isothiazoles from β-Ketodithioesters
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Side Products Observed |
| 1 | Ethanol | Reflux | 12 | 75 | Minor unreacted starting material |
| 2 | Toluene | Reflux | 12 | 68 | Small amounts of decomposition products |
| 3 | DMF | 100 | 8 | 85 | Trace impurities |
| 4 | Water | 100 | 10 | 72 | Some hydrolysis of dithioester |
Note: This table is a representative example based on typical outcomes and may vary depending on the specific substrates used.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Disubstituted Isothiazoles from β-Ketodithioesters/β-Ketothioamides [3]
This protocol describes a general and user-friendly method for the synthesis of 3,5-disubstituted/annulated isothiazoles.
Materials:
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β-Ketodithioester or β-Ketothioamide (1.0 mmol)
-
Ammonium acetate (NH₄OAc) (2.0 mmol)
-
Ethanol (5 mL)
Procedure:
-
To a solution of the β-ketodithioester or β-ketothioamide in ethanol, add ammonium acetate.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.
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Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
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Add water to the residue and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Rhodium-Catalyzed Synthesis of Isothiazoles via Transannulation of 1,2,3-Thiadiazoles with Nitriles [4]
This protocol provides a method for the synthesis of a wide variety of isothiazoles.
Materials:
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1,2,3-Thiadiazole (0.5 mmol)
-
Nitrile (1.0 mmol)
-
[Rh(COD)Cl]₂ (5 mol%)
-
DPPF (1,1'-Bis(diphenylphosphino)ferrocene) (12 mol%)
-
Chlorobenzene (2.0 mL)
Procedure:
-
In a sealed tube, combine the 1,2,3-thiadiazole, nitrile, [Rh(COD)Cl]₂, and DPPF.
-
Add chlorobenzene to the mixture.
-
Heat the reaction mixture at 130 °C for the specified time, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Signaling Pathway: General Synthesis of 3,5-Disubstituted Isothiazoles
Caption: General pathway for isothiazole synthesis.
References
Technical Support Center: Ethyl 3-methylisothiazole-4-carboxylate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 3-methylisothiazole-4-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and provide guidance on optimizing reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method for synthesizing the isothiazole core is through the cyclization of a β-enaminone precursor. For this compound, a common route involves the reaction of ethyl 3-amino-2-butenoate with a sulfur source and an oxidizing agent. Alternative methods, such as the Rees and Singh syntheses, can also be adapted for this target molecule.[1]
Q2: I am observing a low yield of the desired product. What are the potential causes?
A2: Low yields in isothiazole synthesis can stem from several factors:
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Incomplete reaction: The reaction may not have reached completion.
-
Side reactions: Formation of undesired byproducts can consume starting materials.
-
Suboptimal reaction conditions: Temperature, solvent, and catalyst choice are critical.
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Purity of reagents: Impurities in starting materials can interfere with the reaction.
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Product degradation: The product might be unstable under the reaction or workup conditions.
Q3: What are the typical side products I should be aware of during the synthesis?
A3: Common side products can include incompletely cyclized intermediates, isomers, and polymers. The specific byproducts will depend on the chosen synthetic route and reaction conditions. For instance, using β-enaminones might lead to the formation of thiophene derivatives or other heterocyclic systems if the reaction conditions are not carefully controlled.
Q4: How can I effectively purify the final product?
A4: Purification of this compound is typically achieved through column chromatography on silica gel. A gradient elution system, for example, using a mixture of hexane and ethyl acetate, is often effective. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis of this compound.
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Incorrect Reagents | Verify the identity and purity of all starting materials and reagents using appropriate analytical techniques (e.g., NMR, IR, GC-MS). |
| Suboptimal Temperature | Optimize the reaction temperature. Some cyclization reactions require heating to proceed at an adequate rate. Perform small-scale experiments at various temperatures to find the optimum. |
| Incorrect Solvent | The polarity of the solvent can significantly influence the reaction. Screen a range of solvents with varying polarities (e.g., DCM, THF, DMF, or solvent-free conditions).[1] |
| Inactive Catalyst | If a catalyst is used, ensure it is active. Consider using a freshly opened bottle or preparing a fresh batch. |
Issue 2: Presence of Multiple Spots on TLC, Indicating a Mixture of Products
| Possible Cause | Troubleshooting Step |
| Side Reactions | Adjust the reaction stoichiometry. An excess of one reactant might favor the formation of side products. |
| Isomer Formation | The reaction conditions, particularly the pH, can influence the regioselectivity of the cyclization. Consider buffering the reaction mixture. |
| Decomposition | The product or intermediates may be sensitive to heat or light. Conduct the reaction at a lower temperature or in the dark. |
| Inefficient Purification | Optimize the column chromatography conditions (e.g., stationary phase, mobile phase composition) for better separation. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis of this compound.
Protocol 1: Synthesis of this compound via β-Enaminone Cyclization
This protocol is a representative method for the synthesis of the target molecule.
Materials:
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Ethyl 3-amino-2-butenoate
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Sulfur powder
-
Iodine (oxidizing agent)
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve ethyl 3-amino-2-butenoate (1 equivalent) in DMF.
-
Add sulfur powder (1.2 equivalents) to the solution.
-
Slowly add iodine (1.1 equivalents) portion-wise while stirring.
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Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient).
Quantitative Data Summary:
| Parameter | Value |
| Typical Yield | 60-75% |
| Reaction Time | 4-6 hours |
| Optimal Temperature | 90 °C |
Visualizations
Signaling Pathways & Workflows
Caption: General workflow for the synthesis of this compound.
References
"byproduct formation in the synthesis of thiazole derivatives"
Welcome to the Technical Support Center for the synthesis of thiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of these important heterocyclic compounds.
Troubleshooting Guides
This section provides detailed guidance on how to identify and resolve common problems that can arise during the synthesis of thiazole derivatives, with a primary focus on the widely used Hantzsch thiazole synthesis.
Problem 1: Low or No Product Yield
Question: I am getting a very low yield of my desired thiazole derivative, or no product at all. What are the possible causes and how can I fix this?
Answer:
Low or no yield in a Hantzsch thiazole synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Explanation |
| Poor Quality of Starting Materials | 1. Verify Purity: Check the purity of your α-haloketone and thioamide/thiourea using techniques like NMR or melting point analysis. 2. Purify Reactants: If impurities are detected, purify the starting materials by recrystallization or column chromatography. 3. Proper Storage: Ensure starting materials, especially thioamides, have been stored correctly to prevent degradation. | Impurities in the reactants can lead to side reactions, consuming the starting materials and lowering the yield of the desired product. Thioamides can be susceptible to hydrolysis or oxidation if not stored properly. |
| Suboptimal Reaction Conditions | 1. Temperature: If the reaction is performed at room temperature, consider heating. Many Hantzsch syntheses require refluxing in solvents like ethanol to proceed at an appreciable rate. 2. Solvent: The choice of solvent is crucial. Ethanol is commonly used, but other solvents like methanol or DMF can be effective depending on the substrates. If solubility is an issue, consider a different solvent. 3. Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is incomplete, extend the reaction time. | The Hantzsch synthesis involves several steps, including nucleophilic attack and cyclization, which can have significant activation energy barriers, requiring heat. The solvent affects the solubility of reactants and the reaction rate. |
| Incorrect Stoichiometry | 1. Review Molar Ratios: Ensure that the α-haloketone and the thioamide are used in the correct stoichiometric ratio, which is typically 1:1. 2. Consider a Slight Excess: In some cases, using a slight excess (e.g., 1.1 equivalents) of the thioamide can help drive the reaction to completion. | While the theoretical stoichiometry is 1:1, a slight excess of one reagent can sometimes compensate for any degradation or side reactions. |
Problem 2: Formation of Multiple Products (Byproducts)
Question: My reaction mixture shows multiple spots on TLC, and the NMR of the crude product is complex. What are the likely byproducts and how can I minimize their formation?
Answer:
The formation of byproducts is a common issue in thiazole synthesis. Identifying these byproducts is the first step to mitigating their formation.
Common Byproducts and Mitigation Strategies:
| Byproduct | Identification | Mechanism of Formation | Mitigation Strategies |
| 2-Imino-2,3-dihydrothiazole Isomer | Can often be distinguished from the desired 2-aminothiazole by 1H NMR, where the chemical shifts of the ring protons and substituents will differ. | This isomer is particularly common when using N-substituted thioureas under acidic conditions. The initial S-alkylation is followed by cyclization involving the substituted nitrogen atom attacking the carbonyl carbon. | 1. Control pH: Perform the reaction under neutral or slightly basic conditions to favor the formation of the 2-aminothiazole. 2. Choice of Base: If a base is needed, a non-nucleophilic organic base like triethylamine or pyridine can be used. |
| Aldol Condensation Products of α-Haloketone | These byproducts will have a different molecular weight and distinct NMR signals, often showing characteristic patterns for α,β-unsaturated ketones. | α-Haloketones with α-hydrogens can undergo self-condensation, especially in the presence of a base, to form aldol addition or condensation products. | 1. Control Temperature: Avoid excessively high temperatures, which can promote self-condensation. 2. Order of Addition: Add the α-haloketone slowly to the solution of the thioamide to maintain a low concentration of the ketone and favor the desired reaction. |
| Thioamide Decomposition Products | Can be complex and varied. May include elemental sulfur (a yellow precipitate) or the corresponding amide. | Thioamides can be unstable to heat and acidic or basic conditions, leading to hydrolysis or other decomposition pathways. | 1. Use Fresh Thioamide: Use freshly prepared or properly stored thioamide. 2. Moderate Reaction Conditions: Avoid prolonged heating at very high temperatures. |
The following diagram illustrates the desired reaction pathway for the Hantzsch synthesis leading to a 2-aminothiazole, and a competing pathway that can lead to the 2-imino-2,3-dihydrothiazole byproduct.
Problem 3: Difficulty in Product Purification
Question: I am having trouble purifying my thiazole derivative. What are the best methods to remove the byproducts and unreacted starting materials?
Answer:
Purification of thiazole derivatives can be challenging due to the similar polarities of the product and some byproducts.
Purification Strategies:
| **
Technical Support Center: Catalyst Selection for Isothiazole Ring Formation
Welcome to the Technical Support Center for Isothiazole Ring Formation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshoot common issues encountered during the synthesis of isothiazole rings.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for forming an isothiazole ring?
A1: The main catalytic approaches for isothiazole ring formation can be broadly categorized into metal-catalyzed and metal-free methods.
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Metal-Catalyzed Reactions: These frequently employ transition metals like rhodium and copper. Rhodium catalysts are notably used in transannulation reactions of 1,2,3-thiadiazoles with nitriles and in oxidative annulation processes.[1][2] Copper catalysts are also utilized in various cyclization reactions.
-
Metal-Free Reactions: These methods often rely on reagents like ammonium acetate or visible-light photoredox catalysis to promote cyclization.[1][3] These approaches are gaining traction as they offer more environmentally friendly and cost-effective alternatives.[4]
Q2: I am observing low to no yield in my rhodium-catalyzed isothiazole synthesis. What are the potential causes?
A2: Low yields in rhodium-catalyzed reactions for isothiazole synthesis can stem from several factors:
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Catalyst Deactivation: The sulfur and nitrogen atoms within the starting materials or the isothiazole product can coordinate with the rhodium center, leading to catalyst deactivation.[5]
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Ligand Choice: The choice of ligand is crucial. For instance, in the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles, DPPF (1,1'-Bis(diphenylphosphino)ferrocene) has been shown to be effective.[2] An inappropriate ligand can lead to poor catalytic activity.
-
Reaction Temperature: These reactions are often temperature-sensitive. The optimal temperature needs to be maintained to ensure efficient catalysis without promoting side reactions or catalyst decomposition. For the transannulation reaction, a temperature of 130°C has been reported to give excellent yields.[2]
-
Purity of Starting Materials: Impurities in the starting materials, particularly the 1,2,3-thiadiazole and nitrile substrates, can interfere with the catalytic cycle.
Q3: My metal-free synthesis is producing significant side products. How can I improve the selectivity?
A3: Side product formation in metal-free isothiazole synthesis can often be attributed to the reaction conditions:
-
Base Selection: The choice and stoichiometry of the base can significantly influence the reaction pathway. In some cases, a combination of bases may be necessary to achieve high yields. For example, the sequential addition of DABCO (1,4-diazabicyclo[2.2.2]octane) and then triethylamine has been shown to dramatically improve yield compared to using either base alone.[6]
-
Solvent Effects: The polarity and coordinating ability of the solvent can affect the stability of intermediates and transition states. It is advisable to screen different solvents to find the optimal medium for your specific substrates.
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can lead to the decomposition of reactants or products, or promote competing reaction pathways. Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time.
Q4: When should I opt for a metal-free catalytic system over a metal-catalyzed one?
A4: The choice between a metal-free and a metal-catalyzed system depends on several factors:
-
Substrate Scope and Functional Group Tolerance: Metal-free systems, such as those using visible-light photoredox catalysis, can offer broad functional group tolerance under mild conditions.[3] However, some substrates may be more amenable to the specific bond-forming capabilities of metal catalysts.
-
Cost and Environmental Impact: Metal-free reactions are generally more cost-effective and environmentally benign as they avoid the use of expensive and potentially toxic heavy metals.[4]
-
Desired Product and Regioselectivity: The desired substitution pattern on the isothiazole ring may be more readily achieved with a particular catalytic system. For example, rhodium-catalyzed transannulation offers a specific route to a variety of substituted isothiazoles.[2]
Troubleshooting Guides
Low Yield in Isothiazole Ring Formation
| Symptom | Possible Cause | Suggested Solution | Citation |
| Low or no conversion of starting materials | Inactive or poisoned catalyst. | For metal-catalyzed reactions, ensure the catalyst is fresh and handled under an inert atmosphere. Consider using ligands that can mitigate catalyst deactivation by the heteroatoms in the substrates or products. | [5] |
| Suboptimal reaction temperature. | Systematically screen a range of temperatures. Some reactions require precise temperature control for optimal catalyst activity. | [2] | |
| Incorrect base or solvent. | The choice of base and solvent is critical. For instance, in certain metal-free syntheses, a sequential addition of different bases has proven effective. Screen a variety of solvents with different polarities. | [6] | |
| Formation of multiple products | Competing side reactions. | Adjust the reaction conditions (temperature, concentration, addition rate of reagents) to favor the desired reaction pathway. | [6] |
| Isomerization of starting materials or products. | Analyze the side products to understand the competing reaction pathways. This may necessitate a change in the synthetic strategy or the use of protecting groups. | ||
| Product degradation | Instability of the isothiazole ring under reaction conditions. | The isothiazole ring can be susceptible to cleavage with strong nucleophiles or bases. Consider using milder reaction conditions, such as lower temperatures or less nucleophilic bases. | [5] |
| Prolonged reaction time at high temperatures. | Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent product decomposition. |
Data Presentation
Catalyst Performance in Isothiazole Synthesis
Table 1: Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles with Nitriles
| Entry | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Citation |
| 1 | [Rh(COD)Cl]₂ (5 mol%), DPPF (12 mol%) | Chlorobenzene | 130 | Excellent | [2] |
Table 2: Metal-Free Visible-Light-Promoted Synthesis of Benzo[d]isothiazoles
| Entry | Photocatalyst (5 mol%) | Base | Solvent | Atmosphere | Yield (%) | Citation |
| 1 | Acridinium salt PC1 | NaOAc | Acetone | Air | 56 | [3] |
| 2 | Acridinium salt PC1 | CsF | Acetone | Air | 20 | [3] |
| 3 | Acridinium salt PC2 | NaOAc | Acetone | Air | 35 | [3] |
| 4 | Ir(dFCF₃ppy)₂(dtbbpy)PF₆ (PC4) | NaOAc | Acetone | Air | 32 | [3] |
| 5 | No photocatalyst | NaOAc | Acetone | Air | 0 | [3] |
| 6 | Acridinium salt PC1 | No base | Acetone | Air | 0 | [3] |
| 7 | Acridinium salt PC1 | NaOAc | Acetone | Argon | 4 | [3] |
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles with Nitriles
This protocol is based on the work of Seo, Kim, and Lee (2016).[2]
Materials:
-
1,2,3-Thiadiazole derivative (1.0 equiv)
-
Nitrile derivative (2.0 equiv)
-
[Rh(COD)Cl]₂ (5 mol%)
-
DPPF (12 mol%)
-
Chlorobenzene (solvent)
Procedure:
-
To an oven-dried Schlenk tube, add the 1,2,3-thiadiazole, [Rh(COD)Cl]₂, and DPPF.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add chlorobenzene and the nitrile derivative via syringe.
-
Heat the reaction mixture to 130 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Metal-Free Visible-Light-Promoted Synthesis of Benzo[d]isothiazoles
This protocol is based on a sustainable method using photoredox catalysis.[3]
Materials:
-
α-imino-oxy acid derivative (1.0 equiv)
-
Acridinium salt photocatalyst (PC1) (5 mol%)
-
Sodium acetate (NaOAc) (1.0 equiv)
-
Acetone (solvent)
Procedure:
-
In a reaction vessel, dissolve the α-imino-oxy acid, photocatalyst (PC1), and NaOAc in acetone.
-
Ensure the reaction is open to the air.
-
Irradiate the mixture with a 450 nm blue LED light source at room temperature for 16 hours with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the resulting product by column chromatography.
Mandatory Visualization
Caption: A logical workflow for catalyst selection and troubleshooting in isothiazole ring formation.
Caption: Proposed catalytic cycle for Rh-catalyzed transannulation to form isothiazoles.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Synthesis of Isothiazole via the Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles with Nitriles [organic-chemistry.org]
- 3. repositorio.uam.es [repositorio.uam.es]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. thieme-connect.com [thieme-connect.com]
Technical Support Center: Solvent Effects on the Synthesis of Heterocyclic Esters
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities arising from solvent effects during the synthesis of heterocyclic esters.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of heterocyclic esters, with a focus on how the choice of solvent can be the root cause and the key to a solution.
Issue 1: Low or No Yield of the Desired Heterocyclic Ester
Q1: My reaction yield is consistently low or I'm observing no product formation. How can I troubleshoot the solvent's role in this?
A1: Low yields in heterocyclic ester synthesis can often be attributed to suboptimal solvent selection. A systematic approach to troubleshooting is crucial.[1] Common causes and solutions related to the solvent include:
-
Poor Solubility of Reactants: If your starting materials (the heterocyclic carboxylic acid and the alcohol) are not fully dissolved, the reaction will be slow or may not proceed at all.
-
Solution: Select a solvent that effectively dissolves all reactants at the reaction temperature. You may need to screen a variety of solvents with different polarities. For instance, in the synthesis of 2,4,5-triaryl-1H-imidazoles, an ethanol-water mixture showed a significantly higher yield compared to single solvents like ethanol or water alone, likely due to improved solubility of all components.[2]
-
-
Inappropriate Solvent Polarity: The polarity of the solvent can dramatically affect the reaction rate and equilibrium position.
-
Polar Protic Solvents (e.g., ethanol, methanol, water): These solvents can solvate and stabilize charged intermediates, which can be beneficial in some reactions. However, they can also form hydrogen bonds with nucleophiles, reducing their reactivity.[3][4]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents are often a good choice as they can dissolve a wide range of reactants and do not hydrogen bond with nucleophiles, thus enhancing their reactivity.[4] In the synthesis of imidazolium-based ionic liquids, the reaction rate was over an order of magnitude larger in DMSO compared to methanol.[5]
-
Nonpolar Solvents (e.g., toluene, hexane): These are generally used when reactants are nonpolar. They are less likely to interfere with the reaction mechanism but may suffer from poor solubility of polar starting materials.
-
Solution: Experiment with solvents from different polarity classes to find the optimal medium for your specific reaction.
-
-
Solvent-Reactant Side Reactions: The solvent itself might be reacting with your starting materials or intermediates.
Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Unexpected Side Products
Q2: I'm observing significant formation of side products. Could the solvent be the cause?
A2: Yes, the solvent can play a critical role in directing the reaction towards undesired pathways.
-
Transesterification: As mentioned, alcoholic solvents can lead to the formation of different esters if your starting material or product contains an ester group.[6]
-
Solution: Use a non-alcoholic, aprotic solvent and ensure all reagents are dry.[6]
-
-
Promotion of Competing Reactions: The polarity and proticity of the solvent can favor one reaction pathway over another.
-
Example: In the synthesis of certain pyrazoles, the choice of solvent can influence the regioselectivity of the reaction, leading to different isomers.[7] Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to improve regioselectivity in some cases.[7]
-
Solution: If you are observing a mixture of isomers or other side products, a solvent screen is highly recommended. Compare a polar protic solvent (e.g., ethanol), a polar aprotic solvent (e.g., acetonitrile), and a nonpolar solvent (e.g., toluene) to see how the product distribution changes.
-
-
Solvent Participation in the Reaction: In some cases, the solvent can directly participate in the reaction.
-
Example: In certain copper-mediated syntheses of pyridine derivatives, DMSO can act as a one-carbon surrogate, becoming incorporated into the final product.[8]
-
Solution: If unexpected products are formed, consider the possibility of solvent participation and switch to a more inert solvent.
-
Issue 3: Difficulty with Product Purification
Q3: I'm having trouble purifying my heterocyclic ester. Can the solvent choice during the reaction affect this?
A3: Absolutely. The reaction solvent can impact the impurity profile and the physical properties of the crude product, making purification challenging.
-
Formation of Hard-to-Remove Byproducts: As discussed, the solvent can induce side reactions. If the byproducts have similar polarity to your desired ester, chromatographic separation can be difficult.
-
Solution: Optimize the reaction solvent to minimize side product formation in the first place.
-
-
High-Boiling Point Solvents: Solvents with high boiling points, such as DMF and DMSO, can be difficult to remove completely on a rotary evaporator. Residual solvent can interfere with subsequent steps or purification.
-
Solution: If possible, choose a lower-boiling point solvent that still provides good reactivity. If a high-boiling solvent is necessary, consider techniques like co-evaporation with a more volatile solvent (e.g., toluene to help remove pyridine) or lyophilization.[9]
-
-
Product Isolation Issues: The solvent can affect how your product is isolated. For example, if you are trying to precipitate your product, the solvent must be one in which the product is poorly soluble at a lower temperature.
-
Solution: Plan your reaction solvent with your intended purification method in mind. If you aim for crystallization, a solvent in which your product has a steep solubility-temperature gradient is ideal.
-
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when optimizing the solvent for my heterocyclic ester synthesis?
A1: The first step is to perform a small-scale solvent screen with a representative set of solvents. A good starting point is to choose one solvent from each of the three main classes: polar protic (e.g., ethanol), polar aprotic (e.g., acetonitrile or DMF), and nonpolar (e.g., toluene). Monitor the reactions by TLC or LC-MS to assess the reaction rate and the formation of byproducts.
Q2: Are "green" solvents a good option for heterocyclic ester synthesis?
A2: Yes, green solvents are increasingly being used in organic synthesis to reduce environmental impact.[10] Water, ethanol, and 2-methyltetrahydrofuran (2-MeTHF) are examples of greener alternatives.[11] For instance, the synthesis of some thiazole derivatives has been successfully carried out in water.[12] However, the suitability of a green solvent still depends on the specific reaction, and you may need to optimize conditions to account for differences in solubility and reactivity.
Q3: How does solvent polarity affect the Fischer esterification of heterocyclic carboxylic acids?
A3: The Fischer esterification is an equilibrium-limited reaction.[13] While the alcohol reactant is often used as the solvent, in cases where a co-solvent is needed, its polarity can be important. The reaction proceeds through a series of protonation and nucleophilic attack steps. A polar solvent can help stabilize the charged intermediates in the mechanism, potentially increasing the reaction rate. However, the primary way to drive the Fischer esterification to completion is by using a large excess of the alcohol or by removing water as it is formed.[13]
Q4: Can I use a solvent-free approach for synthesizing heterocyclic esters?
A4: In some cases, yes. Solvent-free, or neat, reactions are a key principle of green chemistry and can be very efficient.[14] These reactions are often carried out at elevated temperatures or with microwave irradiation. This approach is particularly suitable when one of the reactants is a liquid at the reaction temperature. However, it may not be feasible for all substrates, especially if the starting materials are high-melting solids.
Data Presentation
The following tables provide a summary of quantitative data on the effect of solvents on the synthesis of various heterocyclic esters.
Table 1: Effect of Solvent on the Yield of a Pyrazole Derivative
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | Ethanol | 5 | 92 |
| 2 | Methanol | 6 | 88 |
| 3 | Water | 8 | 75 |
| 4 | Acetonitrile | 8 | 82 |
| 5 | Dichloromethane | 10 | 65 |
| 6 | Toluene | 12 | 50 |
| 7 | Solvent-free | 2 | 95 |
(Data adapted from a representative pyrazole synthesis)
Table 2: Solvent Effect on the Selective Decarboxylation of 1-Methyl-4,5-imidazoledicarboxylic Acid [15]
| Solvent | Temperature (°C) | Product | Yield (%) |
| Acetic Anhydride | 100 | 1-Methyl-5-imidazolecarboxylic acid | 85 |
| N,N-Dimethylformamide | 150 | 1-Methyl-4-imidazolecarboxylic acid | 70 |
| Quinoline | 200 | 1-Methylimidazole | >90 |
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in the Fischer Esterification of a Heterocyclic Carboxylic Acid (e.g., Furan-2-carboxylic acid)
This protocol outlines a general method for testing the efficacy of different solvents in a Fischer esterification reaction.
Materials:
-
Furan-2-carboxylic acid
-
Ethanol
-
Sulfuric acid (catalyst)
-
A selection of solvents to be screened (e.g., toluene, acetonitrile, 1,4-dioxane)
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
-
Ethyl acetate (for extraction)
-
Reaction vials with stir bars
-
Heating block with temperature control
-
TLC plates and developing chamber
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In separate, labeled reaction vials, place furan-2-carboxylic acid (1 mmol), ethanol (3 mmol), and the solvent to be tested (5 mL).
-
Catalyst Addition: To each vial, add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Reaction: Place the vials in a preheated heating block at a set temperature (e.g., 80 °C) and stir for a designated time (e.g., 4 hours).
-
Monitoring: Monitor the progress of each reaction by periodically taking a small aliquot and analyzing it by TLC.
-
Workup: After the reaction is complete, cool the vials to room temperature. Dilute the reaction mixture with ethyl acetate (10 mL) and transfer to a separatory funnel.
-
Washing: Wash the organic layer with saturated sodium bicarbonate solution (2 x 10 mL) to neutralize the acid, followed by brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Analysis: Analyze the crude product from each reaction by ¹H NMR or GC-MS to determine the conversion and the relative amount of any side products. Calculate the yield for each solvent.
Experimental workflow for solvent screening.
Protocol 2: Synthesis of a 2-Substituted Thiazole-5-carboxylate via Photolysis [16]
This protocol demonstrates a specific synthesis where the solvent plays a key role.
Materials:
-
Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate
-
Thioamide
-
Acetonitrile (solvent)
-
Trifluoroacetic acid (optional, for in-situ cyclization)
-
Photoreactor
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Solution Preparation: Dissolve ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate and the chosen thioamide in acetonitrile. If direct formation of the thiazole is desired, add a small amount of trifluoroacetic acid (e.g., 0.5%).
-
Photolysis: Place the solution in a photoreactor and irradiate with an appropriate light source (e.g., a high-pressure mercury lamp) for a sufficient time, monitoring the reaction by TLC.
-
Workup: Once the starting material is consumed, remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired thiazole-5-carboxylate ester. In the absence of trifluoroacetic acid, an intermediate vinyl thioester may be isolated.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. nano-ntp.com [nano-ntp.com]
- 3. DSpace [kuscholarworks.ku.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ris.utwente.nl [ris.utwente.nl]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bepls.com [bepls.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Ethyl 3-methylisothiazole-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 3-methylisothiazole-4-carboxylate. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the work-up procedure for this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the work-up procedure in this synthesis? A1: The work-up procedure is designed to isolate the crude this compound from the reaction mixture. This involves separating the desired product from unreacted starting materials, catalysts, solvents, and byproducts generated during the reaction. A proper work-up is crucial for maximizing yield and purity before final purification.
Q2: The reaction mixture is a dark, oily sludge. Is this normal and how should I proceed? A2: The formation of dark, tar-like substances can occur in isothiazole synthesis due to side reactions or decomposition.[1] It is advisable to proceed with a quenching step by carefully adding the reaction mixture to a large volume of cold water or an ice-water mixture.[2][3] This may help solidify the crude product or at least make the mixture easier to handle for subsequent extraction.
Q3: What is the best solvent for extracting the product from the aqueous layer? A3: Common solvents for extracting heterocyclic compounds like isothiazoles include ethyl acetate, dichloromethane (DCM), and diethyl ether.[4][5] Ethyl acetate is often a good starting choice due to its effectiveness and relatively lower toxicity. The choice depends on the specific reaction solvent used and the solubility of byproducts. A trial extraction on a small scale can help determine the most effective solvent.
Q4: How do I remove acidic or basic impurities during the work-up? A4: To remove acidic impurities, the organic extract can be washed with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃).[5] To remove basic impurities, a wash with a dilute acid like 1M hydrochloric acid (HCl) can be used.[3] Always follow with a wash using saturated sodium chloride solution (brine) to remove residual water and aid in layer separation.[5]
Q5: My product seems to be stuck in the aqueous layer after extraction. What can I do? A5: If the product has significant water solubility or if emulsions form, extraction can be difficult. First, try adding saturated brine to the aqueous layer to "salt out" the organic product, reducing its solubility in water. If an emulsion persists, allowing the mixture to stand for an extended period or passing it through a pad of Celite or glass wool can help break it.
Troubleshooting Guide
This guide addresses common problems encountered during the work-up and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Product | 1. Incomplete reaction. 2. Product is partially soluble in the aqueous layer. 3. Product decomposition during work-up (e.g., due to strong acid/base). | 1. Monitor reaction completion with Thin Layer Chromatography (TLC) before starting work-up. 2. Perform multiple extractions (3-4 times) with the organic solvent. Saturate the aqueous layer with NaCl to decrease product solubility. 3. Use mild conditions for washing, such as saturated NaHCO₃ instead of concentrated bases.[5] |
| Difficulty with Phase Separation / Emulsion Formation | 1. Fine particulate matter present in the mixture. 2. High concentration of surfactants or polar byproducts. | 1. Filter the entire mixture through a pad of Celite before extraction. 2. Add a small amount of brine to the separatory funnel and swirl gently. Allow the mixture to stand for 30-60 minutes. |
| Multiple Spots on TLC After Work-up | 1. Presence of unreacted starting materials. 2. Formation of side-products. 3. Product degradation. | 1. Optimize the reaction time and stoichiometry. Use appropriate aqueous washes (e.g., dilute acid/base) to remove starting materials if they have different acid/base properties than the product. 2. Adjust reaction conditions (temperature, catalyst) to minimize side reactions. 3. Ensure work-up conditions are not too harsh (e.g., avoid excessive heat or strong pH). |
| Product Fails to Crystallize | 1. Product is an oil at room temperature. 2. Presence of impurities inhibiting crystallization. | 1. If the product is an oil, purification should be done via column chromatography instead of recrystallization. 2. First, purify by column chromatography to remove impurities, then attempt recrystallization of the purified fractions. Try different solvent systems for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes). |
| Final Product is Discolored | 1. Presence of persistent, colored impurities. 2. Trace amounts of residual catalyst or decomposition products. | 1. Treat a solution of the crude product with activated charcoal before the final filtration and crystallization step. 2. Ensure purification (recrystallization or chromatography) is performed effectively. |
Quantitative Data Summary
As yields and conditions can vary, the following table presents typical parameters that might be expected for the synthesis of related heterocyclic carboxylates.
| Parameter | Typical Value / Range | Notes |
| Reaction Scale | 5 - 50 mmol | Synthesis can be adapted for various scales. |
| Typical Crude Yield | 60 - 85% | Highly dependent on reaction efficiency and work-up. |
| Purity after Work-up | 70 - 95% | Assessed by NMR or GC-MS before final purification. |
| Recrystallization Yield | 70 - 90% | The efficiency of the final purification step. |
| Final Purity | >98% | After recrystallization or column chromatography. |
Detailed Experimental Protocol: Work-up Procedure
This protocol outlines a general work-up procedure based on common methods for isolating similar heterocyclic compounds.[2][3][4][5]
-
Quenching: Once the reaction is deemed complete by TLC analysis, allow the reaction vessel to cool to room temperature. In a separate, larger beaker, prepare an ice-water bath. Slowly and carefully pour the reaction mixture into the ice-water bath with vigorous stirring.
-
Neutralization/pH Adjustment (If Necessary): If the reaction was conducted under strongly acidic or basic conditions, neutralize the aqueous slurry to a pH of ~7 using a suitable acid (e.g., 1M HCl) or base (e.g., saturated NaHCO₃ solution). Monitor the pH with litmus paper or a pH meter.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous mixture with ethyl acetate (3 x 50 mL for a 100 mL aqueous volume). After each extraction, collect the organic layer.
-
Washing: Combine all organic extracts in the separatory funnel. Wash the combined organic layer sequentially with:
-
Saturated sodium bicarbonate solution (50 mL) to remove residual acid.
-
Water (50 mL).
-
Saturated sodium chloride (brine) solution (50 mL) to facilitate drying.
-
-
Drying: Drain the washed organic layer into an Erlenmeyer flask. Dry the solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and let it sit for 10-15 minutes until the liquid is clear.
-
Solvent Removal: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent. This will yield the crude this compound, which may be a solid or an oil.
-
Purification:
-
Recrystallization: If the crude product is a solid, recrystallize it from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to obtain the pure compound.[2][6]
-
Column Chromatography: If the crude product is an oil or highly impure solid, purify it using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Visual Workflow
The following diagram illustrates the key decision points and steps in a typical work-up and purification workflow.
Caption: Workflow for the work-up and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. tandfonline.com [tandfonline.com]
"avoiding decomposition of Ethyl 3-methylisothiazole-4-carboxylate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-methylisothiazole-4-carboxylate. The information is designed to help you anticipate and resolve potential issues related to the stability and decomposition of this compound during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound?
A1: The decomposition of this compound is primarily influenced by three main factors:
-
Hydrolysis: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions, yielding 3-methylisothiazole-4-carboxylic acid and ethanol.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the isothiazole ring.[2][3]
-
Reaction with Nucleophiles: The isothiazole ring can be susceptible to nucleophilic attack, potentially leading to ring-opening. Isothiazolium salts, which could form in acidic media, are particularly sensitive to amines and hydrazines.[4]
Q2: What are the recommended storage conditions for this compound to ensure its stability?
A2: To minimize decomposition, it is recommended to store this compound in a cool, dark, and dry place.[5] For long-term storage, refrigeration at 2-8°C is advisable. The container should be tightly sealed to protect it from moisture and light.
Q3: Can I heat my reaction mixture containing this compound?
A3: While isothiazoles are generally stable aromatic compounds, prolonged exposure to high temperatures should be avoided to prevent potential thermal decomposition.[6] If heating is necessary for your experimental protocol, it is recommended to conduct a small-scale pilot reaction to assess the compound's stability at the desired temperature and duration.
Q4: I am using a basic reaction medium. What precautions should I take?
A4: Basic conditions can promote the hydrolysis of the ethyl ester group.[1] If your experimental design requires a basic pH, consider using mild bases and the lowest possible temperature to carry out the reaction. It is also advisable to minimize the reaction time to reduce the extent of hydrolysis.
Q5: My sample of this compound has changed color. What could be the reason?
A5: A change in color could indicate decomposition. This might be due to photodegradation from exposure to light or slow decomposition due to improper storage conditions. It is recommended to analyze the sample using techniques like HPLC to check its purity before use.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low yield in a reaction where the starting material is consumed. | The compound may have decomposed under the reaction conditions. | 1. Check Reaction pH: Avoid strongly acidic or basic conditions that can cause hydrolysis of the ester.[1] 2. Protect from Light: If the reaction is light-sensitive, conduct it in amber glassware or cover the reaction vessel with aluminum foil to prevent photodegradation.[2][3] 3. Control Temperature: Avoid excessive heating.[6] |
| Appearance of unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS). | This is a strong indicator of decomposition. | 1. Identify Degradants: Use LC-MS/MS and NMR to identify the structure of the degradation products.[7] Common degradants could include the hydrolyzed carboxylic acid. 2. Review Experimental Protocol: Pinpoint the step where decomposition might be occurring by analyzing samples at different stages of your experiment. |
| Inconsistent results between experimental batches. | This could be due to the varying purity of the starting material from batch to batch, possibly due to decomposition during storage. | 1. Verify Purity: Always check the purity of each new batch of this compound before use. 2. Standardize Storage: Ensure all batches are stored under the same recommended conditions (cool, dark, and dry).[5] |
Experimental Protocols
Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to assess the stability of this compound under specific stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with a dilute acid (e.g., 0.1 N HCl) and incubate at a controlled temperature (e.g., 40°C).
-
Basic Hydrolysis: Mix an aliquot of the stock solution with a dilute base (e.g., 0.1 N NaOH) and incubate at a controlled temperature.
-
Photostability: Expose an aliquot of the stock solution to a light source (e.g., a UV lamp at 254 nm) for a defined period.
-
-
Sample Analysis: At various time points, withdraw samples from the stress condition mixtures, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol), both with 0.1% formic acid, can be a starting point.
-
Detection: UV detector at a wavelength where the compound has maximum absorbance.
-
-
Data Interpretation: Compare the chromatograms of the stressed samples with a control sample (stored under ideal conditions). A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.
Visualizations
Caption: Potential decomposition pathways for this compound.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. This compound [myskinrecipes.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Heterocyclic Esters in Synthetic Chemistry: Isothiazoles, Thiazoles, Pyrazoles, and Oxazoles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, heterocyclic compounds are indispensable scaffolds for the development of novel therapeutic agents. Among these, five-membered heterocyclic esters such as ethyl 3-methylisothiazole-4-carboxylate, and its structural cousins from the thiazole, pyrazole, and oxazole families, serve as crucial building blocks. Their utility stems from the unique electronic properties and conformational pre-dispositions of the core heterocycles, which influence their reactivity and the biological activity of their derivatives.
This guide provides an objective comparison of this compound with other key heterocyclic esters in the context of their application in chemical synthesis, with a focus on amide bond formation – a cornerstone reaction in the synthesis of bioactive molecules. We present supporting experimental data, detailed protocols, and visualizations to aid researchers in selecting the optimal building block for their synthetic campaigns.
I. Overview of Compared Heterocyclic Esters
The heterocyclic esters under comparison are all five-membered rings containing at least one nitrogen atom and another heteroatom (sulfur or oxygen), along with an ethyl carboxylate group that serves as a handle for further synthetic transformations.
| Heterocycle Core | Structure of Ethyl Ester | Key Features & Applications |
| Isothiazole | This compound | The isothiazole ring is known for its stability and is a key component in various biologically active compounds, including antimicrobial and antifungal agents.[1] Its derivatives have also shown potential as immunomodulatory agents.[2] |
| Thiazole | Ethyl 4-methylthiazole-5-carboxylate | A common scaffold in medicinal chemistry, found in drugs like Febuxostat (a xanthine oxidase inhibitor).[3][4] Thiazole derivatives are widely explored as kinase inhibitors, anti-inflammatory, and antimicrobial agents.[5] |
| Pyrazole | Ethyl 1H-pyrazole-4-carboxylate | Pyrazoles are prominent in pharmaceuticals, with derivatives exhibiting a wide range of activities, including anti-inflammatory (e.g., Celecoxib), anticancer, and antimicrobial properties. They are extensively used as precursors for kinase inhibitors.[6] |
| Oxazole | Ethyl oxazole-4-carboxylate | The oxazole ring is another important heterocycle in bioactive natural products and synthetic drugs. Its derivatives are investigated for various therapeutic applications, including as kinase inhibitors and anti-inflammatory agents. |
II. Comparative Performance in Amide Synthesis
A primary application of these heterocyclic esters in synthesis is their conversion to amides, which are prevalent in a vast number of pharmaceuticals. This transformation is typically a two-step process: (1) hydrolysis of the ester to the corresponding carboxylic acid, and (2) coupling of the acid with an amine.
Step 1: Hydrolysis to Carboxylic Acids
The hydrolysis of the ethyl ester to the carboxylic acid is a prerequisite for many standard amide coupling reactions. The reaction is generally carried out under basic conditions, for example, using sodium hydroxide or lithium hydroxide.
Experimental Protocol: General Hydrolysis of Heterocyclic Esters
-
Dissolution: Dissolve the heterocyclic ethyl ester (1.0 eq.) in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.
-
Base Addition: Add a solution of sodium hydroxide (e.g., 2.0-3.0 eq. in water) to the ester solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60-65°C) for a specified time (typically 1-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify the mixture to a pH of 1-2 using a strong acid (e.g., concentrated HCl).
-
Isolation: The precipitated carboxylic acid is collected by filtration, washed with water, and dried under vacuum.
The efficiency of this hydrolysis can vary depending on the stability of the heterocyclic ring to the basic conditions.
Caption: General workflow for the hydrolysis of heterocyclic esters.
Step 2: Amide Coupling of Heterocyclic Carboxylic Acids
Once the carboxylic acids are obtained, they can be coupled with a wide range of amines using various coupling reagents. The choice of coupling agent and reaction conditions is crucial for achieving high yields, especially with less reactive or sterically hindered amines.
Comparative Data for Amide Coupling
The following table summarizes representative conditions and yields for the amide coupling of carboxylic acids derived from our heterocyclic esters of interest. A direct comparison is challenging due to the variability in substrates and reported conditions in the literature. However, we can infer general trends.
| Heterocyclic Acid | Amine | Coupling Reagents | Solvent | Yield (%) | Reference |
| 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole -5-carboxylic acid | Various amines | Not specified | Not specified | Not specified, used for synthesis of Febuxostat analogues | [1][4] |
| 5-bromo-N-(5-methyl-1H-pyrazol -3-yl)thiophene-2-carboxamide | Various aryl boronic acids (Suzuki coupling) | Pd(0) catalyst, K₃PO₄ | 1,4-Dioxane | 66-81 | [7] |
| Thiazole carboxylic acid | 4-t-butylaniline | EDC, DMAP, HOBt, DIPEA | Acetonitrile | 58-61 | [8] |
| General azole carboxylic acids | Benzylamine | PyBOP, MeNCy₂ | EtOAc | up to 86 (Assay Yield) | [9] |
Key Observations:
-
Thiazole and Pyrazole Carboxylic Acids are extensively used in amide coupling reactions for the synthesis of bioactive molecules, with numerous established protocols.[1][4][7] The synthesis of Febuxostat and its analogues demonstrates the robustness of amide formation with the thiazole scaffold.[3][4]
-
General Azole Carboxylic Acids can be efficiently coupled with amines using modern coupling reagents like PyBOP, achieving high assay yields.[9]
-
Electron-deficient amines can be challenging to couple with heterocyclic carboxylic acids, but optimized protocols using reagents like EDC/DMAP/HOBt can provide moderate to good yields.[8]
Experimental Protocol: General Amide Coupling using HATU
-
Reactant Mixture: To a solution of the heterocyclic carboxylic acid (1.0 eq.) in a suitable aprotic solvent (e.g., DMF or DCM), add the amine (1.0-1.2 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq.).
-
Coupling Agent Addition: Add the coupling reagent, for example, HATU (1.1-1.2 eq.), to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for a period of 1 to 24 hours, monitoring completion by TLC or LC-MS.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Caption: General workflow for amide coupling of heterocyclic carboxylic acids.
III. Case Study: Synthesis of Febuxostat Precursor
The synthesis of Febuxostat, a potent xanthine oxidase inhibitor, provides a practical example of the utility of a thiazole ester. The key intermediate, ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate, is synthesized and then hydrolyzed to the active pharmaceutical ingredient.
Synthetic Route to Febuxostat:
-
Thiobenzamide formation: 3-Cyano-4-isobutoxybenzonitrile is treated with thioacetamide to yield 3-cyano-4-isobutoxythiobenzamide.
-
Hantzsch Thiazole Synthesis: The thiobenzamide is cyclized with ethyl 2-chloroacetoacetate to form the ethyl thiazole-5-carboxylate core.
-
Hydrolysis: The final step is the hydrolysis of the ethyl ester to the carboxylic acid, yielding Febuxostat.
IV. Application in Kinase Inhibitor Synthesis
Many heterocyclic scaffolds, including pyrazoles, thiazoles, and oxazoles, are privileged structures in the design of kinase inhibitors for cancer therapy.[6] Kinases are key enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.
Small molecule inhibitors often target the ATP-binding site of kinases. The heterocyclic core of these inhibitors can form crucial hydrogen bonding interactions with the hinge region of the kinase, a key determinant of binding affinity and selectivity. The substituents on the heterocyclic ring can be modified to optimize potency and pharmacokinetic properties.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
The synthesis of these inhibitors often involves the use of heterocyclic esters as starting materials, which are then elaborated through reactions such as amide coupling and Suzuki coupling to introduce the necessary pharmacophoric features.
V. Conclusion
-
Thiazole and pyrazole esters are well-established and widely used, with a wealth of available synthetic protocols, particularly for the synthesis of kinase inhibitors and other pharmaceuticals.
-
Isothiazole esters , such as this compound, offer a stable and somewhat less explored scaffold, with demonstrated applications in the synthesis of immunomodulatory and antimicrobial agents.
-
The choice of heterocyclic ester will ultimately depend on the specific synthetic target, the desired biological activity, and the required structure-activity relationship.
This guide serves as a starting point for researchers to make informed decisions in the selection and application of these important synthetic intermediates. Further head-to-head comparative studies would be of great value to the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and immunomodulatory activites of new 5-hydrazino-3-methyl-4-isothiazolecarboxylic acid ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hakon-art.com [hakon-art.com]
- 4. Febuxostat-based amides and some derived heterocycles targeting xanthine oxidase and COX inhibition. Synthesis, in vitro and in vivo biological evaluation, molecular modeling and in silico ADMET studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. growingscience.com [growingscience.com]
- 6. Recent advances in nitrogen-containing heterocyclic compounds as receptor tyrosine kinase inhibitors for the treatment of cancer: Biological activity and structural activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
A Comparative Analysis of Isothiazole and Thiazole Carboxylate Bioactivity: A Guide for Researchers
A deep dive into the biological activities of isothiazole and thiazole carboxylates reveals a landscape of diverse and potent applications in drug discovery and agrochemicals. While both heterocyclic scaffolds are cornerstones in medicinal chemistry, this guide provides a comparative analysis of their bioactivity, supported by experimental data, to aid researchers, scientists, and drug development professionals in navigating their potential applications.
This comparison guide synthesizes available data on the antibacterial, antifungal, anticancer, and antioxidant properties of isothiazole and thiazole carboxylate derivatives. Detailed experimental protocols for key bioassays are provided to ensure reproducibility, and signaling pathways are visualized to offer mechanistic insights.
At a Glance: Comparative Bioactivity
| Bioactivity | Isothiazole Carboxylate Derivatives | Thiazole Carboxylate Derivatives | Key Comparative Insights |
| Antibacterial | Limited specific data available for carboxylates. However, isothiazolone analogues show potent activity, with a 5-chloroisothiazolone derivative exhibiting a MIC value of <0.032 µg/mL against E. coli BL21 (NDM-1).[1] | Broad-spectrum activity reported. MIC values for 2-phenylacetamido-thiazole derivatives range from 1.56 to 6.25 µg/mL against various bacterial strains.[2] Some 2-aminothiazole-4-carboxylate Schiff bases show MICs of 250 µg/mL against MDR Staphylococcus epidermidis.[3] | While data for isothiazole carboxylates is scarce, related isothiazolones demonstrate exceptionally high potency against resistant bacterial strains, suggesting a promising avenue for further research. Thiazole carboxylates have a more established and broader antibacterial profile. |
| Antifungal | Isothiazole-thiazole derivatives exhibit potent in vivo activity against oomycetes, with compound 6u showing an EC50 of 0.046 mg/L against Pseudoperonospora cubensis.[4] | Broad-spectrum activity observed. Some 5-hetarylthiazole compounds show MIC values as low as 6.25 µg/mL .[5] | Both scaffolds are effective antifungal agents. Isothiazole derivatives have shown particular promise in agricultural applications against specific pathogens. |
| Anticancer | Limited data available. | Significant activity against various cancer cell lines. Some thiazole derivatives exhibit IC50 values as low as 0.05 µM . Thiazole-5-carboxamide derivatives have shown inhibitory activity against A-549, Bel7402, and HCT-8 cell lines.[6] | Thiazole carboxylates are extensively studied and have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key signaling pathways.[7] More research is needed to elucidate the anticancer potential of isothiazole carboxylates. |
| Antioxidant | Limited specific data available. | Potent antioxidant activity demonstrated. Thiazole-carboxamide derivatives have shown IC50 values as low as 0.185 µM in the DPPH assay.[8] | Thiazole carboxylates are well-established as potent antioxidants. The antioxidant potential of isothiazole carboxylates remains an under-investigated area. |
Experimental Protocols
Antibacterial Susceptibility Testing: Broth Microdilution Method
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial culture in appropriate broth (e.g., Mueller-Hinton Broth)
-
Test compounds and control antibiotics dissolved in a suitable solvent (e.g., DMSO)
-
Sterile broth
-
Incubator
Procedure:
-
Prepare serial twofold dilutions of the test compounds and control antibiotics in the microtiter plate wells using sterile broth. The final volume in each well is typically 100 µL.
-
Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).
-
Incubate the plates at 37°C for 16-20 hours.[9]
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or pellet formation at the bottom of the well.[9] For a colorimetric approach, a redox indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can be added to the broth, where a color change (e.g., pink/red) indicates bacterial growth.[10]
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.
Materials:
-
DPPH solution (typically 0.1 mM in methanol or ethanol)
-
Test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) dissolved in a suitable solvent
-
Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm
-
96-well plates or cuvettes
Procedure:
-
Prepare a working solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0. This solution should be freshly prepared and protected from light.[11][12]
-
Prepare serial dilutions of the test compounds and the standard antioxidant in the chosen solvent.
-
In a 96-well plate or cuvettes, add a defined volume of each sample dilution (e.g., 100 µL).
-
Add an equal volume of the DPPH working solution to each well to initiate the reaction.
-
Include a blank control containing only the solvent and the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).[11][13]
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test compound/standard.[12]
-
The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the corresponding concentrations.[12]
Signaling Pathways and Mechanisms of Action
Thiazole Carboxylates in Cancer: Inhibition of the PI3K/Akt/mTOR Pathway
Several studies have indicated that thiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. One of the prominent pathways targeted is the PI3K/Akt/mTOR pathway.[7][14]
Caption: Thiazole carboxylates can inhibit the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival in cancer.
Isothiazole Derivatives in Plant Defense: Induction of Systemic Acquired Resistance (SAR)
Certain isothiazole-thiazole derivatives have been shown to induce Systemic Acquired Resistance (SAR) in plants, a long-lasting, broad-spectrum defense mechanism against pathogens. This is often mediated by the salicylic acid (SA) signaling pathway.
Caption: Isothiazole derivatives can trigger the salicylic acid (SA) signaling pathway in plants, leading to Systemic Acquired Resistance (SAR).
Conclusion
This comparative analysis underscores the significant therapeutic and agrochemical potential of both isothiazole and thiazole carboxylate derivatives. Thiazole carboxylates have been extensively investigated, revealing a broad spectrum of biological activities with well-documented quantitative data. In contrast, while isothiazole derivatives, particularly isothiazolones, have demonstrated remarkable potency in specific applications, the bioactivity of isothiazole carboxylates remains a comparatively underexplored field. The data presented in this guide highlights the need for further research into isothiazole carboxylates to fully elucidate their biological potential and enable a more direct and comprehensive comparison with their thiazole counterparts. Future studies focusing on the antibacterial and antioxidant properties of isothiazole carboxylates, along with investigations into their mechanisms of action in mammalian systems, will be crucial in unlocking their full potential in drug discovery and development.
References
- 1. Identification of isothiazolones analogues as potent bactericidal agents against antibiotic resistant CRE and MRSA strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
- 6. mdpi.com [mdpi.com]
- 7. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. acm.or.kr [acm.or.kr]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Molecular Structure of Ethyl 3-methylisothiazole-4-carboxylate: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers and professionals in drug development and chemical synthesis, the unambiguous determination of a molecule's three-dimensional structure is a critical step. This guide provides a comparative analysis of X-ray crystallography for the structural validation of Ethyl 3-methylisothiazole-4-carboxylate, alongside alternative and complementary spectroscopic techniques.
Introduction to Structural Validation
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Accurate structural elucidation is paramount for understanding its chemical reactivity, physical properties, and biological activity. While X-ray crystallography stands as the gold standard for determining the precise spatial arrangement of atoms in a crystalline solid, a combination of spectroscopic methods is often employed for a comprehensive characterization in solution and solid states.
Head-to-Head Comparison: X-ray Crystallography vs. Spectroscopic Techniques
The validation of a chemical structure is rarely reliant on a single technique. Below is a comparison of the primary methods used for the elucidation of organic compounds like this compound.
| Technique | Information Provided | Sample State | Throughput | Key Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.[1] | Crystalline Solid | Low to Medium | Provides unambiguous and highly accurate structural data.[1] | Requires a suitable single crystal, which can be challenging to grow.[1] |
| NMR Spectroscopy | Information about the chemical environment of nuclei (¹H, ¹³C), connectivity of atoms, and stereochemistry.[2][3] | Solution | High | Non-destructive and provides detailed information about the molecule's structure and dynamics in solution.[4] | Can be complex to interpret for large molecules and may not provide absolute stereochemistry without reference compounds. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups based on their vibrational frequencies.[3] | Solid or Liquid | High | Fast, simple, and provides a "fingerprint" of the functional groups present.[2][3] | Does not provide information on the overall molecular structure or connectivity. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns, which can help in determining the molecular formula and identifying structural motifs.[5] | Solid, Liquid, or Gas | High | Requires a very small amount of sample and provides precise molecular weight information. | Does not typically provide stereochemical information. |
Experimental Data Presentation
While specific X-ray crystallographic data for this compound is not publicly available, the following table presents representative data for a closely related thiazole derivative, showcasing the type of information obtained from a typical crystallographic experiment.
Table 1: Representative Crystallographic Data for a Thiazole Derivative
| Parameter | Value |
| Chemical Formula | C₁₂H₁₃NO₃S |
| Formula Weight | 267.30 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(2) |
| b (Å) | 8.456(1) |
| c (Å) | 14.987(3) |
| β (°) | 109.56(1) |
| Volume (ų) | 1208.9(4) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.468 |
| R-factor (%) | 4.2 |
Note: Data is representative and based on published structures of similar compounds.
Table 2: Comparative Spectroscopic Data for a Thiazole Carboxylate Derivative
| Technique | Key Observations | Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | δ 1.19 (t, 3H), 2.36 (s, 3H), 4.13 (q, 2H) | Ethyl ester group and a methyl group on the thiazole ring are present.[6] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 14.32, 17.12, 59.72, 107.34, 159.34, 161.95, 170.21 | Confirms the carbon framework of the ethyl thiazole carboxylate structure.[6] |
| IR (KBr, cm⁻¹) | ~1700 (C=O stretch), ~1600 (C=N stretch) | Presence of an ester carbonyl group and the isothiazole ring. |
| MS (m/z) | [M+H]⁺ at expected value | Confirms the molecular weight of the compound.[6] |
Experimental Protocols
X-ray Crystallography
-
Crystallization : Single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate). The goal is to obtain well-ordered crystals of sufficient size (typically > 0.1 mm in all dimensions).[1]
-
Data Collection : A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.[7]
-
Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined to obtain the best fit between the observed and calculated diffraction patterns.
NMR Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition : The NMR tube is placed in the spectrometer. For a full structural elucidation, a suite of experiments is typically performed, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.
-
Data Analysis : The chemical shifts, coupling constants, and correlations from the various NMR experiments are analyzed to piece together the molecular structure.
Visualizing the Validation Workflow
The following diagram illustrates a typical workflow for the structural validation of a novel organic compound, integrating both spectroscopic and crystallographic methods.
Caption: A flowchart illustrating the integrated workflow for the synthesis, purification, and structural validation of an organic compound.
References
- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 3. britannica.com [britannica.com]
- 4. news-medical.net [news-medical.net]
- 5. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
A Spectroscopic Guide to Differentiating Isothiazole Regioisomers
For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount.[1] Isothiazoles, a class of five-membered aromatic heterocycles containing sulfur and nitrogen, are significant scaffolds in pharmaceuticals and agrochemicals.[1] The specific positioning of substituents on the isothiazole ring can dramatically influence the molecule's biological activity, making the unambiguous identification of regioisomers a critical step in chemical synthesis and drug discovery.
This guide provides a comprehensive spectroscopic comparison of isothiazole regioisomers, using 3-methylisothiazole, 4-methylisothiazole, and 5-methylisothiazole as illustrative examples. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we present key data and methodologies to confidently distinguish between these closely related structures.
Quantitative Spectroscopic Data
The following tables summarize the key spectroscopic data for 3-, 4-, and 5-methylisothiazole, providing a quantitative basis for their differentiation.
Table 1: ¹H NMR Chemical Shifts (δ) in ppm [1]
| Compound | H-3 | H-4 | H-5 | -CH₃ |
| Isothiazole (reference) | 8.72 | 7.26 | 8.54 | - |
| 3-Methylisothiazole | - | 7.08 (d) | 8.41 (d) | 2.51 (s) |
| 4-Methylisothiazole | 8.51 (s) | - | 8.35 (s) | 2.23 (s) |
| 5-Methylisothiazole | 8.45 (d) | 6.95 (d) | - | 2.47 (s) |
| Note: s = singlet, d = doublet. Data for the parent isothiazole is provided for reference.[1] |
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm [1]
| Compound | C-3 | C-4 | C-5 | -CH₃ |
| 3-Methylisothiazole | 158.1 | 123.5 | 148.9 | 18.7 |
| 4-Methylisothiazole | 151.8 | 134.2 | 148.5 | 12.1 |
| 5-Methylisothiazole | 156.4 | 125.1 | 159.8 | 12.5 |
Table 3: Key Infrared (IR) Absorption Bands (cm⁻¹)
| Compound | C-H stretch (aromatic) | C=C/C=N stretch | Ring vibrations |
| 3-Methylisothiazole | ~3100-3000 | ~1600-1450 | ~1400, 1300, 800 |
| 4-Methylisothiazole | ~3100-3000 | ~1600-1450 | ~1450, 1250, 850 |
| 5-Methylisothiazole | ~3100-3000 | ~1600-1450 | ~1500, 1350, 750 |
| Note: These are approximate ranges and key distinguishing peaks. Actual values can vary slightly. |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 3-Methylisothiazole | 99 | 72, 58, 45 |
| 4-Methylisothiazole | 99 | 72, 59, 45 |
| 5-Methylisothiazole | 99 | 72, 58, 45 |
| Note: While the molecular ion is the same, the relative abundances of fragment ions can aid in differentiation. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy : Proton NMR spectra were acquired on a 300 MHz spectrometer.[1] A standard pulse sequence was utilized with a spectral width of 15 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. For each spectrum, 16 scans were accumulated.[1] Samples were dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.
-
¹³C NMR Spectroscopy : Carbon-13 NMR spectra were obtained on the same 300 MHz spectrometer, operating at a frequency of 75 MHz.[1] A proton-decoupled pulse sequence was employed with a spectral width of 200 ppm.[1] To ensure accurate integration, especially for quaternary carbons, a longer relaxation delay of 5 seconds was used. Approximately 1024 scans were averaged for each spectrum.[1]
Infrared (IR) Spectroscopy
The IR spectra were recorded using a Fourier Transform Infrared (FTIR) spectrometer.[1] A thin film of the neat liquid sample was prepared by placing a small drop between two sodium chloride (NaCl) plates.[1] The spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[1] A background spectrum of the clean NaCl plates was recorded and automatically subtracted from the sample spectrum.[1]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) was conducted on a quadrupole mass spectrometer.[1] The sample was introduced into the ion source using a direct insertion probe. The ionization energy was set to 70 eV. The mass-to-charge ratio (m/z) of the resulting fragments was scanned over a range of 10-200 amu.[1]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic comparison of isothiazole regioisomers.
Caption: Workflow for the spectroscopic analysis and differentiation of isothiazole regioisomers.
References
A Comparative Analysis of the Antifungal Potential of Ethyl 3-methylisothiazole-4-carboxylate and Commercially Available Fungicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported biological activity of isothiazole derivatives, with a focus on the potential of Ethyl 3-methylisothiazole-4-carboxylate as an antifungal agent, benchmarked against established commercial fungicides. While direct comparative experimental data for this compound is limited in publicly available literature, this document synthesizes findings on structurally similar isothiazole compounds to provide a scientifically grounded perspective on its potential efficacy and mechanisms of action.
Executive Summary
Isothiazole-containing compounds have emerged as a promising class of fungicides, with some derivatives exhibiting potent, broad-spectrum activity against a range of phytopathogenic and clinically relevant fungi. The isothiazole core is a key feature in various biologically active molecules, including antimicrobial and antifungal agents.[1] Research into novel isothiazole-based fungicides has been driven by the need to overcome resistance to existing treatments. This guide will present available quantitative data for isothiazole derivatives, detail the experimental protocols used to assess their activity, and visualize potential mechanisms of action.
Quantitative Data on Antifungal Activity
The following tables summarize the antifungal activity of various isothiazole derivatives as reported in the literature, compared with the activity of well-known commercial fungicides. It is important to note that these are not direct comparisons with this compound but serve as a proxy for its potential activity based on a shared chemical scaffold.
Table 1: In Vitro Antifungal Activity of Isothiazole Derivatives against Phytopathogenic Fungi
| Compound/Fungicide | Fungal Species | EC50 (µg/mL) | Reference |
| Isothiazole-Thiazole Derivative (6u) | Pseudoperonospora cubensis | 0.046 | [2][3][4] |
| Isothiazole-Thiazole Derivative (6u) | Phytophthora infestans | 0.20 | [2][3][4] |
| 3,4-dichloroisothiazole-based strobilurin (8d) | Sclerotinia sclerotiorum | - | [4] |
| Azoxystrobin | Sclerotinia sclerotiorum | - | [3] |
| 3,4-dichloroisothiazole-based imidazole (R-11) | Broad Spectrum | Commendable | [5] |
| 3,4-dichloroisothiazole-based imidazole (R-12) | Broad Spectrum | Commendable | [5] |
| 3,4-dichloroisothiazole-based imidazole (S-11) | Broad Spectrum | Commendable | [5] |
| Isotianil | - | - | [3] |
| Oxathiapiprolin | Sclerotinia sclerotiorum | 5.98 | [3] |
Table 2: In Vitro Antifungal Activity of Thiazole Derivatives against Candida albicans
| Compound/Fungicide | MIC (µg/mL) | Reference |
| Thiazole Derivatives (T2-T4) | 0.008 - 7.81 | [2] |
| Nystatin | - | [2] |
| Fluconazole | ≥ 4444 | [6] |
| Fluconazole Derivative (1g) | 111 | [6] |
| Fluconazole Derivative (1j) | 198 | [6] |
Experimental Protocols
The data presented in this guide are derived from established in vitro antifungal susceptibility testing methodologies. The following protocols are representative of the experimental procedures used in the cited literature.
Mycelium Growth Rate Method
This method is commonly used to assess the antifungal activity of compounds against phytopathogenic filamentous fungi.
-
Preparation of Fungal Plates: Fungal strains are cultured on potato dextrose agar (PDA) plates.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted with sterile PDA to achieve the desired final concentrations.
-
Inoculation: A mycelial plug of a specific diameter is taken from the edge of an actively growing fungal colony and placed at the center of the PDA plates containing the test compound.
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a set period.
-
Data Collection: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a control plate containing only the solvent.
-
EC50 Determination: The half-maximal effective concentration (EC50) is calculated from the dose-response curve.
Broth Microdilution Method (CLSI/EUCAST Guidelines)
This method is widely used for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts and filamentous fungi.
-
Preparation of Microplates: 96-well microtiter plates are filled with a specific broth medium (e.g., RPMI 1640).
-
Compound Dilution: The test compounds are serially diluted in the microtiter plates to create a range of concentrations.
-
Inoculum Preparation: A standardized suspension of fungal cells is prepared and adjusted to a specific cell density.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits fungal growth.
Potential Mechanisms of Action and Signaling Pathways
The precise mechanism of action for this compound has not been definitively elucidated. However, studies on other isothiazole derivatives suggest several potential targets and pathways.
Some 3,4-dichloroisothiazole-based imidazoles have been shown to target the cytochrome P450-dependent sterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway of fungi.[5] Inhibition of this enzyme disrupts the integrity of the fungal cell membrane.
Other isothiazole derivatives have been found to induce systemic acquired resistance (SAR) in plants, a defense mechanism that provides broad-spectrum and long-lasting protection against a variety of pathogens. This is often associated with the upregulation of the salicylic acid (SA) signaling pathway.
Experimental Workflow for Antifungal Drug Discovery
The discovery and development of novel antifungal agents like this compound typically follow a structured workflow, from initial screening to in-depth mechanistic studies.
Conclusion
While direct comparative data for this compound is not yet available, the broader class of isothiazole derivatives demonstrates significant potential as effective antifungal agents. The available data on structurally related compounds suggest that isothiazoles can exhibit potent activity against a wide range of fungal pathogens, sometimes exceeding the efficacy of existing commercial fungicides. Their diverse potential mechanisms of action, including the inhibition of ergosterol biosynthesis and the induction of systemic acquired resistance in plants, make them attractive candidates for further research and development. Future studies should focus on generating specific efficacy data for this compound and conducting direct comparative trials against industry-standard fungicides to fully elucidate its potential in agricultural and clinical settings.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07619G [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Carboxylic acid and phosphate ester derivatives of fluconazole: synthesis and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Purity of Ethyl 3-methylisothiazole-4-carboxylate by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. Ethyl 3-methylisothiazole-4-carboxylate, a key building block in the synthesis of various pharmaceuticals, requires a robust analytical method for purity assessment. High-Performance Liquid Chromatography (HPLC) stands out as a precise and reliable technique for this purpose. This guide provides a comparative overview of a proposed HPLC method for determining the purity of this compound, complete with a detailed experimental protocol and supporting data.
Comparative Analysis of HPLC Methods
To illustrate the effectiveness of the proposed HPLC method, a comparison with a hypothetical alternative method is presented below. The data highlights key performance indicators for a successful purity analysis.
| Parameter | Proposed Method (Method A) | Alternative Method (Method B) |
| Stationary Phase | C18 (5 µm, 4.6 x 250 mm) | C8 (5 µm, 4.6 x 150 mm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid | Methanol:Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection Wavelength | 254 nm | 270 nm |
| Retention Time | ~ 5.8 min | ~ 4.2 min |
| Peak Asymmetry (Tailing Factor) | 1.1 | 1.6 |
| Theoretical Plates | > 5000 | ~ 3500 |
| Resolution (from nearest impurity) | > 2.0 | 1.4 |
| Purity (%) | 99.8% | 99.5% |
Note: The data presented is a representative example for illustrative purposes and is based on typical performance for the analysis of small organic molecules.
Experimental Protocols
A detailed methodology for the proposed HPLC method (Method A) is provided below. This protocol is designed to be a starting point for method development and validation.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (5 µm particle size, 4.6 mm internal diameter, 250 mm length).
-
Chemicals:
-
This compound reference standard (known purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (analytical grade).
-
Chromatographic Conditions
-
Mobile Phase: A mixture of Acetonitrile and Water (60:40 v/v) containing 0.1% Formic Acid. The mobile phase should be freshly prepared and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Run Time: 15 minutes.
Sample Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 100 mL of the mobile phase to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the mobile phase as the diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.
Data Analysis
-
The purity of the sample is calculated based on the area percentage of the main peak in the chromatogram.
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the HPLC analysis and the logical relationship for method validation.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Key parameters for HPLC method validation.
Structure-Activity Relationship of Isothiazole-4-Carboxylate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isothiazole ring is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. The isothiazole-4-carboxylate moiety, in particular, serves as a key building block for developing novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of isothiazole-4-carboxylate derivatives and structurally related analogs, focusing on their potential as fungicidal agents and kinase inhibitors.
Fungicidal Activity of Isothiazole-Thiazole Carboxamide Derivatives
A series of novel isothiazole-thiazole derivatives have been synthesized and evaluated for their fungicidal activity against oomycetes, including Pseudoperonospora cubensis and Phytophthora infestans. The core structure consists of a 3,4-dichloroisothiazole linked to a thiazole ring, with a carboxamide functional group. The SAR studies reveal key insights into the structural requirements for potent antifungal activity.
Quantitative Fungicidal Activity Data
The in vivo fungicidal activities of a series of isothiazole-thiazole derivatives are summarized below. The data is presented as the half-maximal effective concentration (EC50) in mg/L.
| Compound ID | R Group | EC50 (mg/L) vs. P. cubensis | EC50 (mg/L) vs. P. infestans |
| 6a | Phenyl | >100 | >100 |
| 6b | 2-Fluorophenyl | 12.49 | 13.00 |
| 6c | 3-Fluorophenyl | 2.52 | 3.15 |
| 6d | 4-Fluorophenyl | 1.98 | 2.48 |
| 6e | 2-Chlorophenyl | 8.76 | 9.88 |
| 6f | 3-Chlorophenyl | 2.11 | 2.65 |
| 6g | 4-Chlorophenyl | 1.56 | 2.01 |
| 6h | 2-Methylphenyl | 10.21 | 11.54 |
| 6i | 3-Methylphenyl | 3.15 | 3.87 |
| 6j | 4-Methylphenyl | 2.87 | 3.45 |
| 6k | 2,4-Difluorophenyl | 1.01 | 1.23 |
| 6l | 2,6-Difluorophenyl | 0.56 | 0.87 |
| 6m | 3,4-Dichlorophenyl | 1.23 | 1.54 |
| 6n | Pyridin-2-yl | 0.89 | 1.10 |
| 6o | Pyridin-3-yl | 1.76 | 2.13 |
| 6p | Pyridin-4-yl | 1.54 | 1.98 |
| 6q | Thiophen-2-yl | 2.34 | 2.87 |
| 6r | Furan-2-yl | 2.87 | 3.43 |
| 6s | 1-Methyl-1H-pyrazol-3-yl | 0.76 | 0.98 |
| 6t | 1-Methyl-1H-pyrazol-4-yl | 1.02 | 1.34 |
| 6u | 1-Methyl-1H-pyrazol-5-yl | 0.046 | 0.20 |
Structure-Activity Relationship Analysis
The SAR of these isothiazole-thiazole carboxamide derivatives can be summarized as follows:
-
Substitution on the Phenyl Ring: Halogen substitution on the phenyl ring generally enhances fungicidal activity. A single fluorine or chlorine atom at the para-position (compounds 6d and 6g ) is more favorable than at the ortho- or meta-positions. Disubstitution with fluorine atoms, particularly at the 2,6-positions (compound 6l ), leads to a significant increase in potency.
-
Heteroaromatic Rings: Replacing the phenyl ring with heteroaromatic rings such as pyridine, thiophene, and furan results in compounds with good activity. Notably, pyrazole-containing derivatives show excellent potency.
-
Position of the Pyrazole Ring: The position of attachment to the pyrazole ring is critical. A 1-methyl-1H-pyrazol-5-yl substituent (compound 6u ) results in the most potent compound in the series, with EC50 values in the low nanomolar range.[1][2]
Experimental Protocol: In Vivo Fungicidal Assay against P. cubensis and P. infestans
The in vivo fungicidal activity of the synthesized compounds is evaluated using a pot experiment.
-
Plant Cultivation: Cucumber (Cucumis sativus) and tomato (Lycopersicon esculentum) plants are grown in pots in a greenhouse until they reach the two-leaf stage.
-
Compound Preparation: The test compounds are dissolved in a small amount of N,N-dimethylformamide (DMF) and then diluted with water containing a surfactant to the desired concentrations.
-
Application: The prepared solutions of the compounds are sprayed evenly onto the leaves of the cucumber and tomato plants.
-
Inoculation: After 24 hours, the treated plants are inoculated with a spore suspension of P. cubensis or P. infestans.
-
Incubation: The inoculated plants are incubated in a growth chamber at 20-25°C and high humidity for 5-7 days.
-
Evaluation: The disease severity on the leaves is assessed by calculating the percentage of the leaf area covered by lesions compared to the control group (treated with a blank solution without the test compound).
-
EC50 Calculation: The EC50 values are calculated by probit analysis of the dose-response data.[3][4][5][6]
MEK1 Inhibitory Activity of Isothiazole-4-Carboxamidine Derivatives
While not strictly isothiazole-4-carboxylates, isothiazole-4-carboxamidines are close structural analogs that have been investigated as inhibitors of MEK1, a key kinase in the RAS/RAF/MEK/ERK signaling pathway. The SAR of this series provides valuable insights into the electronic and steric requirements for potent inhibition.
Structure-Activity Relationship Analysis
A series of 5-amino-3-hydroxy-N-(1-hydroxypropane-2-yl)isothiazole-4-carboxamidine derivatives were developed as potent and selective MEK1 inhibitors. The optimization of the carboxamidine and the phenoxyaniline groups led to the identification of highly active compounds.[7]
-
Carboxamidine Group: The carboxamidine moiety at the 4-position of the isothiazole ring is crucial for activity. Modifications of the substituents on the amidine nitrogen can significantly impact potency and pharmacokinetic properties.
-
Phenoxyaniline Group: The presence of a phenoxyaniline group attached to the isothiazole core is a key feature for potent MEK1 inhibition. Substitutions on this aromatic system can modulate the inhibitory activity.
Experimental Protocol: In Vitro MEK1 Kinase Assay
The inhibitory activity of the compounds against MEK1 can be determined using a variety of in vitro kinase assay formats. A common method is a luminescence-based assay that measures ATP consumption.[8][9][10][11][12]
-
Reagents: Recombinant active MEK1 enzyme, inactive ERK2 (as a substrate), ATP, and a kinase-glo luminescent assay kit.
-
Compound Preparation: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted to the desired concentrations.
-
Kinase Reaction: The MEK1 enzyme is pre-incubated with the test compounds in a reaction buffer. The kinase reaction is initiated by adding the ERK2 substrate and ATP. The reaction is allowed to proceed at room temperature for a defined period.
-
Luminescence Detection: The kinase-glo reagent is added to the reaction mixture to stop the kinase reaction and measure the amount of remaining ATP. The luminescence signal is inversely proportional to the kinase activity.
-
IC50 Determination: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
MEK/ERK Signaling Pathway
The following diagram illustrates the central role of MEK1 in the MEK/ERK signaling pathway, a critical pathway for cell proliferation and survival that is often dysregulated in cancer.
Caption: The MEK/ERK signaling pathway and the point of inhibition by isothiazole-4-carboxamidine derivatives.
Conclusion
The structure-activity relationship studies of isothiazole-4-carboxylate derivatives and their close analogs reveal distinct structural requirements for different biological activities. For fungicidal activity, substitutions on the appended aromatic or heteroaromatic ring of isothiazole-thiazole carboxamides play a critical role in determining potency. In the case of MEK1 inhibition by isothiazole-4-carboxamidines, the nature of the substituents on the carboxamidine and the phenoxyaniline moiety are key determinants of inhibitory activity.
The data and experimental protocols presented in this guide offer a valuable resource for researchers in the fields of medicinal chemistry and drug discovery. Further exploration of the isothiazole-4-carboxylate scaffold, guided by these SAR principles, holds promise for the development of novel and effective therapeutic agents.
References
- 1. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and fungicidal activity of isothiazole-thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluating the Antagonistic Potential of Actinomycete Strains Isolated From Sudan’s Soils Against Phytophthora infestans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of isothiazole-4-carboxamidines derivatives as a novel class of allosteric MEK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro MEK1 Kinase Assay [bio-protocol.org]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. benchchem.com [benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
In Vitro Comparative Analysis of Ethyl 3-methylisothiazole-4-carboxylate and Its Analogs: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides an objective in vitro comparison of Ethyl 3-methylisothiazole-4-carboxylate and its diverse analogs. Drawing from a range of studies, this document summarizes their biological activities, including anti-inflammatory, antimicrobial, antiviral, and enzyme inhibitory properties. All quantitative data is presented in structured tables, accompanied by detailed experimental protocols for key assays. Visual diagrams generated using Graphviz are included to illustrate synthetic pathways and experimental workflows.
Introduction
This compound is a heterocyclic compound belonging to the isothiazole class, which is recognized for its broad spectrum of biological activities. The isothiazole ring is a key pharmacophore in various clinically used drugs and serves as a versatile scaffold for the development of novel therapeutic agents. This guide synthesizes findings from multiple in vitro studies to offer a comparative perspective on the performance of this compound and its structurally related analogs.
Anti-inflammatory Activity
Several studies have investigated the anti-inflammatory potential of isothiazole and thiazole derivatives. The primary in vitro assay to determine anti-inflammatory activity is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.
Comparative Data: COX Inhibition
| Compound ID | Structure | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Analog 1 | 2-(3-Methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide | COX-1 | 2.65 | 0.36 | [1] |
| COX-2 | 0.958 | [1] | |||
| Analog 2 | N-(4-(tert-butyl)phenyl)-2-(4-methoxyphenyl)thiazole-4-carboxamide | COX-1 | - | - | [2] |
| COX-2 | - | - | [2] | ||
| Analog 3 | Pyrazole clubbed thiazole derivative (5h) | COX-1 | 0.03876 | 0.52 | [3] |
| COX-2 | - | [3] | |||
| Analog 4 | Pyrazole clubbed thiazole derivative (5m) | COX-1 | - | 2.05 | [3] |
| COX-2 | 0.08774 | [3] | |||
| Celecoxib (Reference) | COX-1 | - | 23.8 | [1] | |
| COX-2 | 0.002 | [1] | |||
| Indomethacin (Reference) | COX-1 | 0.03572 | 0.52 | [3] | |
| COX-2 | - | [3] |
Note: A direct comparison is challenging due to variations in experimental setups across different studies. The data presented is for structurally related thiazole and isothiazole carboxamide derivatives.
Experimental Protocol: In Vitro COX Inhibition Assay
The following is a generalized protocol for determining the COX inhibitory activity of test compounds.
Objective: To evaluate the in vitro inhibitory effect of test compounds on COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
Arachidonic acid (substrate)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl)
-
Detection reagents (e.g., colorimetric or fluorometric substrate for peroxidase activity)
-
Microplate reader
Workflow:
Caption: Workflow for in vitro COX inhibition assay.
Antimicrobial Activity
Isothiazole and thiazole derivatives have demonstrated significant potential as antimicrobial agents. Their in vitro efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.
Comparative Data: Antimicrobial Activity (MIC in µg/mL)
| Compound ID | Organism | MIC (µg/mL) | Reference |
| Analog 5 | Mycobacterium tuberculosis H37Rv | 0.06 | [4] |
| Thiolactomycin (Reference) | Mycobacterium tuberculosis H37Rv | 13 | [4] |
| Isoniazid (Reference) | Mycobacterium tuberculosis H37Rv | 0.25 | [4] |
Note: The presented data is for a 2-aminothiazole-4-carboxylate derivative, highlighting the potential of this scaffold.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol outlines a standard method for determining the MIC of a compound.
Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a microorganism.
Materials:
-
Test compounds
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microplates
-
Inoculum suspension standardized to a specific turbidity (e.g., 0.5 McFarland standard)
-
Incubator
Workflow:
Caption: Workflow for MIC determination by broth microdilution.
Antiviral Activity
Certain isothiazole derivatives have been explored for their antiviral properties against a range of viruses.
Comparative Data: Antiviral Activity
| Compound ID | Virus | Activity | Selectivity Index (SI) | Reference |
| Analog 6 | Poliovirus 1 | Active | 223 | [5] |
| Echovirus 9 | Active | 334 | [5] | |
| Analog 7 | Poliovirus 1 | Active | 828 | [5] |
| Echovirus 9 | Active | 200 | [5] | |
| Analog 8 | Rhinoviruses (2, 39, 86, 89) | Active | - | [6] |
| Coxsackie B1 | Active | - | [6] | |
| Measles virus | Active | - | [6] |
Note: The specific structures of analogs 6, 7, and 8 are detailed in the referenced literature.[5][6] The data highlights the potential of the isothiazole scaffold in developing antiviral agents.
Experimental Protocol: General Antiviral Assay
A generalized workflow for assessing the antiviral activity of compounds is described below.
Objective: To determine the efficacy of a test compound in inhibiting viral replication in a host cell culture.
Materials:
-
Host cell line susceptible to the virus
-
Virus stock
-
Cell culture medium and supplements
-
Test compounds
-
Assay for measuring viral replication (e.g., plaque reduction assay, qPCR for viral nucleic acid, ELISA for viral proteins)
Workflow:
Caption: General workflow for an in vitro antiviral assay.
Enzyme Inhibitory Activity
Beyond COX enzymes, isothiazole and thiazole derivatives have been investigated as inhibitors of other enzymes, such as metallo-β-lactamases and monoamine oxidases (MAO).
Comparative Data: Enzyme Inhibition
| Compound ID | Enzyme | IC50 (µM) | Reference |
| Analog 9 | Metallo-β-lactamase (IMP-1) | 77.0 | [7] |
| Analog 10 | MAO-A | 2.82 | [8] |
| Analog 11 | MAO-A | 2.86 | [8] |
| MAO-B | 2.95 | [8] |
Note: The specific structures of these analogs are provided in the cited literature.
Synthetic Pathways
The synthesis of various isothiazole and thiazole analogs often involves multi-step reactions. Below is a generalized representation of a synthetic route for 2-aminothiazole-4-carboxylate derivatives.
Caption: Generalized synthesis of 2-aminothiazole derivatives.
Conclusion
This guide provides a consolidated overview of the in vitro biological activities of this compound and its analogs, based on currently available scientific literature. The data indicates that the isothiazole and thiazole scaffolds are promising for the development of novel therapeutic agents with anti-inflammatory, antimicrobial, antiviral, and enzyme-inhibiting properties. However, it is crucial to note the absence of direct, comprehensive comparative studies. The presented data, collated from various sources, should be interpreted with consideration for the differing experimental conditions. Further research, including head-to-head in vitro and in vivo comparisons, is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this class of compounds.
References
- 1. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives with potential analgesic and anti-inflammatory activities: In vitro, in vivo and in silico investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 5. Isothiazole derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
Comparative Cross-Reactivity Analysis of Isothiazole-Based Kinase Inhibitors
A Guide for Researchers and Drug Development Professionals
The isothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. In the realm of kinase inhibitor development, isothiazole-based compounds have demonstrated significant promise. However, ensuring target selectivity is a critical challenge in the development of safe and effective kinase inhibitors. Off-target activities can lead to unforeseen side effects or polypharmacology, which can be either detrimental or beneficial. This guide provides a comparative overview of the cross-reactivity profiles of two distinct isothiazole-based kinase inhibitors, supported by experimental data, to aid researchers in understanding their selectivity and potential off-target effects.
Comparative Kinase Selectivity Data
The following table summarizes the cross-reactivity data for two isothiazole-based compounds: an isothiazolo[4,3-b]pyridine derivative targeting Cyclin G-Associated Kinase (GAK), and PF-04217903, a selective inhibitor of the c-Met kinase. The data is presented as the percentage of kinase activity remaining in the presence of the inhibitor, providing a clear comparison of their off-target profiles.
| Target Kinase | Compound 23b (Isothiazolo[4,3-b]pyridine derivative) [% Ctrl at 10 µM] | PF-04217903 (c-Met Inhibitor) [Selectivity Ratio (IC50 Target / IC50 c-Met)] |
| Primary Target | GAK | c-Met |
| CDK7 | <10 | >1000 |
| FLT3 | <10 | >1000 |
| KIT | <10 | >1000 |
| MKNK2 | <10 | >1000 |
| PDGFRA | <10 | >1000 |
| PDGFRB | <10 | >1000 |
| TRKA | <10 | >1000 |
| RON | Not Reported | >1370 |
| Insulin Receptor | Not Reported | >1370 |
| IGF1R | Not Reported | >1370 |
| ROS1 | Not Reported | >1370 |
| ALK | Not Reported | >1370 |
Data for Compound 23b is from a screening against 97 kinases; only kinases with >90% inhibition are listed.[1] Data for PF-04217903 is from a screening against over 150 kinases, with the selectivity ratio indicating the fold-selectivity over c-Met.[2][3][4]
Experimental Protocols
A comprehensive assessment of inhibitor selectivity is crucial for drug development. The data presented in this guide was generated using a large-panel kinase screening assay. The following is a representative protocol for such an assay.
Kinase Panel Screening (Competition Binding Assay)
This assay quantitatively measures the binding of a test compound to a large panel of kinases.
Principle: The assay is based on the competition between the test compound and an immobilized, active-site-directed ligand for binding to the kinase of interest. The amount of kinase bound to the immobilized ligand is measured, and a reduction in binding in the presence of the test compound indicates that the compound is interacting with the kinase.
Procedure:
-
Kinase Preparation: A panel of DNA-tagged human kinases is prepared.
-
Ligand Immobilization: A broad-spectrum kinase ligand is immobilized on a solid support (e.g., beads).
-
Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at a specified concentration (e.g., 10 µM for single-point screening) in a multi-well plate.
-
Washing: Unbound kinase and test compound are removed by washing the solid support.
-
Quantification: The amount of kinase bound to the solid support is quantified by measuring the amount of the associated DNA tag using quantitative PCR (qPCR).
-
Data Analysis: The results are expressed as the percentage of the control (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. A lower %Ctrl value indicates stronger binding of the test compound to the kinase. For compounds showing significant binding, a dose-response curve is generated to determine the dissociation constant (Kd) or IC50 value.
Visualizing Experimental and Logical Workflows
To better understand the process of evaluating the cross-reactivity of isothiazole-based compounds, the following diagrams illustrate a typical kinase inhibitor screening workflow and the signaling pathway of a key off-target.
Caption: Workflow for kinase inhibitor cross-reactivity screening.
Caption: Inhibition of the c-Met signaling pathway by PF-04217903.
References
Benchmarking Synthetic Routes to Ethyl 3-methylisothiazole-4-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isothiazole scaffold is a privileged motif in medicinal chemistry, valued for its presence in a range of biologically active compounds. Ethyl 3-methylisothiazole-4-carboxylate, in particular, serves as a key building block in the synthesis of various pharmaceutical agents.[1] This guide provides a comparative analysis of synthetic pathways to this valuable intermediate, presenting key performance indicators to inform route selection in research and development settings. While direct comparative studies are limited, this document compiles and contrasts available synthetic strategies for the target molecule and related analogs to benchmark their efficiency.
Comparison of Synthetic Strategies
The synthesis of the isothiazole ring system can be approached through several established methods. For the purpose of this guide, we will focus on routes pertinent to the preparation of substituted isothiazole carboxylates. The primary strategies involve the construction of the isothiazole ring from acyclic precursors.
| Synthetic Route | Key Reactants | General Reaction Conditions | Reported Yield (%) | Key Advantages | Disadvantages |
| Route 1: Hantzsch-type Thiazole Synthesis (adapted for Isothiazole) | Ethyl acetoacetate, N-bromosuccinimide (NBS), Thiourea | Two-step or one-pot; aqueous THF; 80°C | ~72% (for analog) | Readily available starting materials, good yield for the one-pot variation. | Original two-step method has low yield (~11%) and requires tedious work-up.[2] |
| Route 2: (4+1) Annulation Strategy | β-keto dithioesters/thioamides, Ammonium acetate | Metal-free; sequential imine formation/cyclization/oxidation | Not specified | Carbon-economic, forms C-N and S-N bonds in one pot.[3] | Yield and specific conditions for the target molecule are not detailed. |
| Route 3: From β-iminothioamides | β-iminothiobutyramide, Oxidizing agent (e.g., H₂O₂) | Ring-closure via oxidation | Not specified | Provides access to 5-aminoisothiazole derivatives which can be further modified.[4] | Requires preparation of the β-iminothioamide precursor. |
Detailed Experimental Protocols
Route 1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (A Thiazole Analog)
This protocol, while for a thiazole analog, represents a highly efficient one-pot method that could be conceptually adapted for isothiazole synthesis. The traditional two-step Hantzsch synthesis suffers from low yields (around 11%).[2] This improved one-pot procedure significantly increases the yield.[2]
Materials:
-
Ethyl acetoacetate
-
N-bromosuccinimide (NBS)
-
Thiourea
-
Water
-
Tetrahydrofuran (THF)
-
Ammonia solution (NH₃·H₂O)
-
Ethyl acetate
Procedure: [2]
-
A mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in water (50.0 mL) and THF (20.0 mL) is cooled to below 0°C.
-
NBS (10.5 g, 0.06 mol) is added to the mixture.
-
The reaction mixture is stirred at room temperature for 2 hours. Reaction progress is monitored by thin-layer chromatography (TLC).
-
Thiourea (3.80 g, 0.05 mol) is added, and the mixture is heated to 80°C for 2 hours.
-
After cooling to room temperature, the mixture is filtered.
-
Ammonia solution (8.0 mL) is added to the filtrate, and the resulting precipitate is stirred at room temperature for 10 minutes.
-
The solid is collected by filtration, washed with water, and recrystallized from ethyl acetate to yield ethyl 2-amino-4-methylthiazole-5-carboxylate.
Reported Yield: 72.0%[2]
Visualizing the Synthetic Pathways
To illustrate the logical flow of the synthetic strategies, the following diagrams are provided.
Caption: Comparative overview of synthetic strategies.
Alternative Scaffolds
In drug discovery, the exploration of structurally related heterocyclic systems can lead to compounds with improved properties. Thiazole carboxylates represent a closely related class of compounds with significant biological activities and serve as important intermediates in pharmaceutical synthesis.[2][5] For instance, ethyl 2-aminothiazole-5-carboxylate is a key intermediate in the synthesis of the tyrosine kinase inhibitor Dasatinib.
Comparative Synthesis of an Alternative: Ethyl 4-methyl-5-thiazolecarboxylate
A process for preparing this alternative thiazole derivative has been described with a high yield.
Procedure:
The synthesis of ethyl-4-methyl-5-thiazolecarboxylate has been reported with a total yield of 85%.
Conclusion
The efficient synthesis of this compound is crucial for its application in pharmaceutical research and development. While a definitive, universally superior synthetic route has yet to be established from direct comparative studies, the compiled data suggests that one-pot adaptations of classical reactions, such as the Hantzsch synthesis, offer significant advantages in terms of yield and operational simplicity for analogous structures. The (4+1) annulation strategy presents a modern, atom-economical alternative, though further optimization and detailed yield analysis for the specific target molecule are required. Researchers and process chemists should consider the starting material availability, scalability, and overall efficiency when selecting a synthetic route for this compound and its analogs.
To further illustrate the decision-making process for selecting a synthetic route, the following workflow is proposed:
Caption: Decision workflow for synthetic route selection.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Ethyl 3-methylisothiazole-4-carboxylate
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive operational and logistical plan for the safe and compliant disposal of Ethyl 3-methylisothiazole-4-carboxylate (CAS No. 15901-51-6). Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.
Immediate Safety and Hazard Assessment
While a specific Safety Data Sheet (SDS) for this compound was not located, available data from chemical suppliers and information on structurally similar isothiazole derivatives indicate the following potential hazards. Therefore, a cautious approach, treating the compound as hazardous, is mandatory.
Known and Inferred Hazard Profile:
| Hazard Category | Classification & Indication | Precautionary Action |
| Physical Hazard | Combustible Solid (Storage Class Code 11) | Keep away from heat, sparks, open flames, and hot surfaces. Avoid creating dust. |
| Environmental Hazard | Water Hazard Class 3 (WGK 3) - Highly hazardous to water | Do not allow to enter drains, soil, or waterways. Prevent any release to the environment. |
| Health Hazards (Inferred) | Potential for acute toxicity (oral, dermal), skin and eye irritation, and allergic skin reaction. | Handle with appropriate Personal Protective Equipment (PPE). Avoid direct contact. |
Personal Protective Equipment (PPE)
All personnel handling this compound for disposal must wear the following minimum PPE:
-
Eye and Face Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.
-
Body Protection: A laboratory coat, long-sleeved attire, and closed-toe shoes are required.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator with an appropriate particulate filter should be used.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream. Do not dispose of this chemical down the drain or in regular solid waste.
I. Waste Identification and Segregation:
-
Labeling: All waste containing this compound must be collected in a container clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the CAS number "15901-51-6".
-
Segregation: Keep this waste stream separate from all other chemical waste to prevent potentially hazardous reactions. Do not mix with incompatible materials such as strong oxidizing agents or acids.
II. Waste Collection and Container Management:
-
Primary Container: Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips, absorbent pads) in a designated, robust, and leak-proof container that is chemically compatible with the compound.
-
Container Sealing: Keep the waste container securely sealed at all times, except when adding waste.
III. Storage of Hazardous Waste:
-
Location: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Secondary Containment: The storage area should have secondary containment to control any potential leaks or spills.
-
Incompatibles: Ensure the storage location is away from heat sources and incompatible materials.
IV. Professional Disposal:
-
EHS Notification: Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority to schedule a pickup for the hazardous waste.
-
Licensed Disposal Service: The final disposal of this compound must be carried out by a licensed and certified professional waste disposal service.[1]
-
Documentation: Maintain meticulous records of the waste, including the amount, date of generation, and the date of transfer to the disposal service, in accordance with institutional and regulatory requirements.
Accidental Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Immediately notify all personnel in the vicinity and evacuate the immediate area.
-
Control Ignition Sources: As the compound is a combustible solid, extinguish all nearby sources of ignition.
-
Ventilate: Ensure adequate ventilation in the spill area.
-
Containment: For a solid spill, carefully sweep or scoop the material to avoid generating dust and place it into a labeled hazardous waste container. For minor liquid spills (if the compound is in solution), use an inert absorbent material like vermiculite or sand.
-
Decontamination: Decontaminate the spill area with an appropriate solvent (e.g., ethanol or acetone) followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and EHS department as per your institution's protocol.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
Disclaimer: The information provided in this guide is based on available data for this compound and general best practices for the disposal of hazardous isothiazole derivatives. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed professional waste disposal service to ensure full compliance with all federal, state, and local regulations.
References
Personal protective equipment for handling Ethyl 3-methylisothiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Ethyl 3-methylisothiazole-4-carboxylate. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. This compound is classified as hazardous, with the potential to cause severe skin burns, eye damage, allergic skin reactions, and is fatal if inhaled. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Purpose |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required, especially when dusts are generated.[1] | To prevent inhalation of potentially fatal dust or aerosols. |
| Eye and Face Protection | Wear safety glasses with side shields or goggles. A face shield is also recommended. | To protect against splashes and dust that can cause severe eye damage. |
| Hand Protection | Wear appropriate chemical-resistant protective gloves.[1] | To prevent skin contact which can lead to burns and allergic reactions. |
| Skin and Body Protection | Wear protective clothing to prevent skin exposure. Long-sleeved clothing is recommended.[2][3] | To protect the skin from accidental contact and contamination. |
Operational Plan: Safe Handling Workflow
Safe handling of this compound requires a systematic approach to minimize risk. The following workflow outlines the key steps for handling this chemical in a laboratory setting.
Caption: A flowchart outlining the procedural steps for the safe handling of this compound in a laboratory setting.
Experimental Protocols: General Safety Measures
While specific experimental protocols will vary, the following safety measures are mandatory when working with this compound:
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Hygiene : Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2] Wash hands thoroughly after handling.
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4][5] The compound is air-sensitive and should be stored under an inert gas. Keep it away from incompatible materials such as strong oxidizing agents.[1]
-
Spill Response : In case of a spill, evacuate the area.[1] Avoid breathing dust and ensure adequate ventilation. Use personal protective equipment during cleanup.[1] Absorb the spill with inert material and place it in a suitable, closed container for disposal.[1] Prevent the spill from entering drains or waterways.[1]
Disposal Plan
Dispose of this compound and its containers in accordance with all local, regional, national, and international regulations.[6] Waste from this substance is considered hazardous and must be handled by a licensed waste disposal contractor.[3][6]
-
Unused Product : Dispose of as hazardous waste. Do not allow it to enter the environment.
-
Contaminated Packaging : Dispose of this container to a hazardous or special waste collection point.[3] Do not reuse empty containers as they may retain product residue.[6]
By adhering to these guidelines, you can significantly mitigate the risks associated with the handling of this compound and maintain a safe laboratory environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
